molecular formula C13H20N2 B1464971 N-methyl-N-(4-methylphenyl)piperidin-3-amine CAS No. 1251353-96-4

N-methyl-N-(4-methylphenyl)piperidin-3-amine

Cat. No.: B1464971
CAS No.: 1251353-96-4
M. Wt: 204.31 g/mol
InChI Key: QPGVWOBRRNWERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(4-methylphenyl)piperidin-3-amine ( 1342642-45-8) is a piperidine-based compound with the molecular formula C13H20N2 . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals . The piperidine ring is a key structural motif in numerous bioactive molecules and has been identified in compounds exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-Alzheimer, anti-Parkinson’s, antimicrobial, and stimulant effects on the central nervous system . As a specialty material, this chemical serves as a valuable intermediate for medicinal chemistry research and the synthesis of more complex molecules . Its structure, featuring a piperidine ring substituted with methyl and 4-methylbenzyl groups, makes it a versatile building block for exploring structure-activity relationships in drug discovery. Researchers utilize this compound to develop and study new potential therapeutic agents. This compound is intended for research use only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-methyl-N-(4-methylphenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-7-12(8-6-11)15(2)13-4-3-9-14-10-13/h5-8,13-14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGVWOBRRNWERI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive and technically detailed pathway for the synthesis of N-methyl-N-(4-methylphenyl)piperidin-3-amine, a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The presented methodology is designed to be robust and scalable, emphasizing not just the procedural steps but the underlying chemical principles and rationale for key experimental choices.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a wide array of biological receptors and enzymes. The target molecule, this compound, combines the piperidine core with an N-aryl and an N-methyl group, functionalities that can significantly influence its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

This guide outlines a logical and efficient three-step synthesis, commencing with commercially available starting materials. The chosen pathway employs a protective group strategy to ensure regioselective functionalization, a critical consideration in the synthesis of complex amines.

Overall Synthesis Pathway

The synthesis of this compound is strategically designed in three key stages, starting from N-tert-butoxycarbonyl-3-piperidone:

  • Reductive Amination: Formation of the N-aryl bond by reacting the piperidone precursor with p-toluidine.

  • N-Methylation: Introduction of the methyl group onto the newly formed secondary amine via the Eschweiler-Clarke reaction.

  • Deprotection: Removal of the N-Boc protecting group to yield the final target compound.

Synthesis_Pathway Start N-Boc-3-piperidone Intermediate1 N-Boc-N-(4-methylphenyl)piperidin-3-amine Start->Intermediate1 Reductive Amination p-toluidine, NaBH(OAc)3 Intermediate2 N-Boc-N-methyl-N-(4-methylphenyl)piperidin-3-amine Intermediate1->Intermediate2 N-Methylation HCHO, HCOOH FinalProduct This compound Intermediate2->FinalProduct Deprotection TFA or HCl

Figure 1: Overall synthetic route to this compound.

Part 1: Synthesis of N-Boc-N-(4-methylphenyl)piperidin-3-amine via Reductive Amination

Causality Behind Experimental Choices:

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[3] This one-pot reaction combines the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine. The choice of N-Boc-3-piperidone as the starting material is strategic; the Boc (tert-butoxycarbonyl) group serves as an excellent protecting group for the piperidine nitrogen, preventing its participation in side reactions and allowing for selective functionalization at the 3-position. p-Toluidine is used to introduce the desired 4-methylphenyl (p-tolyl) moiety.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent.[4] It is a mild and selective hydride donor, particularly effective for the reduction of iminium ions formed in situ. Its mildness allows the reaction to be performed in the presence of various functional groups without over-reduction. Acetic acid is often used as a catalyst to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a stirred solution of N-Boc-3-piperidone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M), add p-toluidine (1.1 eq) and glacial acetic acid (1.2 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, controlling any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-Boc-N-(4-methylphenyl)piperidin-3-amine as a pure product.

Part 2: Synthesis of N-Boc-N-methyl-N-(4-methylphenyl)piperidin-3-amine via Eschweiler-Clarke Methylation

Causality Behind Experimental Choices:

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[5][6] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] A key advantage of this reaction is that it proceeds without the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[5] This is because the tertiary amine product cannot form an iminium ion with formaldehyde under the reaction conditions. The reaction is irreversible due to the formation of carbon dioxide gas from the oxidation of formic acid.[5]

Experimental Protocol: Eschweiler-Clarke N-Methylation
  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-N-(4-methylphenyl)piperidin-3-amine (1.0 eq) in an excess of formic acid (e.g., 5-10 eq).

  • Addition of Formaldehyde: To this solution, add an aqueous solution of formaldehyde (37 wt. %, 5-10 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C for 2-6 hours. The evolution of carbon dioxide will be observed.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to a pH > 9.

    • Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. The crude N-Boc-N-methyl-N-(4-methylphenyl)piperidin-3-amine is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Eschweiler_Clarke_Mechanism cluster_0 Iminium Ion Formation cluster_1 Hydride Transfer and Methylation SecondaryAmine R2NH IminiumIon [R2N=CH2]+ SecondaryAmine->IminiumIon + HCHO, - H2O Formaldehyde HCHO TertiaryAmine R2N-CH3 IminiumIon->TertiaryAmine + HCOOH FormicAcid HCOOH CO2 CO2 FormicAcid->CO2

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction.

Part 3: Synthesis of this compound via N-Boc Deprotection

Causality Behind Experimental Choices:

The final step in the synthesis is the removal of the N-Boc protecting group to liberate the piperidine nitrogen. The Boc group is designed to be stable under a variety of reaction conditions but readily cleaved under acidic conditions.[8] Trifluoroacetic acid (TFA) is a common reagent for this purpose, as it is highly effective and the byproducts (isobutylene and carbon dioxide) are volatile.[9] Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be used.

Experimental Protocol: N-Boc Deprotection
  • Reaction Setup: Dissolve N-Boc-N-methyl-N-(4-methylphenyl)piperidin-3-amine (1.0 eq) in a suitable solvent such as DCM.

  • Addition of Acid: Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) or a saturated solution of HCl in an organic solvent.

  • Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH > 10.

    • Extract the free amine product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound.

    • If necessary, further purification can be achieved by column chromatography or distillation.

Data Summary: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )RoleSupplier (Example)
N-Boc-3-piperidoneC₁₀H₁₇NO₃199.25Starting MaterialSigma-Aldrich, TCI
p-ToluidineC₇H₉N107.15Arylating AgentAcros Organics
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing AgentSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93SolventFisher Scientific
Acetic AcidC₂H₄O₂60.05CatalystVWR
Formaldehyde (37% aq. sol.)CH₂O30.03Methylating AgentSigma-Aldrich
Formic AcidCH₂O₂46.03Reducing AgentAlfa Aesar
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Deprotecting AgentOakwood Chemical
Sodium BicarbonateNaHCO₃84.01Base (Work-up)J.T. Baker
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying AgentEMD Millipore

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and well-documented approach for the preparation of this compound. By leveraging a robust protecting group strategy and employing classic, high-yielding named reactions, this methodology is suitable for both small-scale synthesis in a research setting and for process development leading to larger-scale production.

The modularity of this synthetic route also offers opportunities for the creation of a library of analogous compounds. By varying the aniline component in the reductive amination step, a diverse range of N-aryl piperidine derivatives can be accessed. Further functionalization of the piperidine ring or the aromatic moiety could also be explored to investigate structure-activity relationships and optimize the pharmacological profile for specific therapeutic targets.

References

  • PrepChem. Synthesis of N-formyl-4-(diphenylmethyl)piperidine. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • NROChemistry. Eschweiler-Clarke reaction. Available from: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
  • ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Available from: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • Journal of Natural and Applied Science. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available from: [Link]

  • Wikipedia. Methylphenidate. Available from: [Link]

  • YouTube. Eschweiler-Clarke reaction. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]

  • Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available from: [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

Sources

"N-methyl-N-(4-methylphenyl)piperidin-3-amine IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methyl-N-(4-methylphenyl)piperidin-3-amine

Introduction

The piperidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2][3][4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing ligands that interact with biological targets. This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative: this compound. We will delve into its systematic nomenclature, propose a robust synthetic pathway, outline a rigorous characterization workflow, and discuss its potential applications in the field of drug discovery. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel piperidine-based compounds.

Part 1: Nomenclature and Structural Analysis

The precise naming of a chemical entity is fundamental for unambiguous scientific communication. The structure is a piperidine ring substituted at the 3-position with a tertiary amino group.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for amines, the name is derived by identifying the parent amine and then listing the substituents attached to the nitrogen atom.[5][6][7][8]

  • Parent Amine: The primary scaffold is a piperidine ring with an amino group at the 3-position. Therefore, the parent amine is piperidin-3-amine .

  • Substituents on the Amino Nitrogen: The exocyclic nitrogen atom is bonded to two different groups:

    • A methyl group (-CH₃)

    • A 4-methylphenyl group (also known as p-tolyl)

  • Assembling the Name: The substituents on the nitrogen are designated with the locant "N". When multiple different groups are on the nitrogen, they are listed alphabetically.

Thus, the systematic IUPAC name for the compound is This compound .

Chemical Structure and Key Features

The two-dimensional structure of the molecule is depicted below.

retrosynthesis target Target Molecule This compound intermediate1 N-(4-methylphenyl)piperidin-3-amine target->intermediate1 N-methylation start3 Formaldehyde start1 3-Aminopiperidine (Protected) intermediate1->start1 N-Arylation (Buchwald-Hartwig) start2 4-Iodotoluene

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The proposed synthesis involves a three-step sequence: (1) N-methylation of a protected 3-aminopiperidine, (2) N-arylation via Buchwald-Hartwig amination, and (3) final deprotection.

workflow start 1-(tert-butoxycarbonyl)piperidin-3-amine step1 Step 1: Reductive Amination (p-Tolualdehyde, NaBH(OAc)₃) start->step1 intermediate1 tert-butyl 3-((4-methylbenzyl)amino)piperidine-1-carboxylate step1->intermediate1 step2 Step 2: N-Methylation (Formaldehyde, HCOOH - Eschweiler-Clarke) intermediate1->step2 intermediate2 tert-butyl 3-(methyl(4-methylbenzyl)amino)piperidine-1-carboxylate step2->intermediate2 step3 Step 3: Deprotection (TFA or HCl in Dioxane) intermediate2->step3 product Final Product N-methyl-N-(p-tolyl)piperidin-3-amine step3->product

Caption: Proposed synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-((4-methylphenyl)amino)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.2 M), add 4-iodotoluene (1.1 eq).

  • Add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (or as determined by catalyst system requirements) and monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-arylated intermediate.

Causality: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for creating aryl amines. The choice of a palladium catalyst and a specific phosphine ligand (like Xantphos) is crucial for achieving high yields and preventing side reactions. Cesium carbonate is used as the base to facilitate the catalytic cycle.

Step 2: Synthesis of tert-butyl 3-(methyl(4-methylphenyl)amino)piperidine-1-carboxylate

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or dichloroethane.

  • Add aqueous formaldehyde (37% solution, 1.5 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control gas evolution.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product may be sufficiently pure for the next step or can be purified by column chromatography.

Causality: Reductive amination is a highly efficient method for N-methylation that avoids the over-alkylation problems associated with using methyl halides. [9]Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the intermediate iminium ion in the presence of the aldehyde. [10] Step 3: Deprotection to yield this compound

  • Dissolve the Boc-protected product from Step 2 in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the final product. Further purification can be achieved by chromatography or crystallization if necessary.

Causality: The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines that is stable under a wide range of conditions but is easily cleaved under acidic conditions, making it ideal for this multi-step synthesis.

Part 3: Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete picture of the molecular structure.

characterization_flow synthesis Purified Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy synthesis->ir data Structural Confirmation & Purity Assessment nmr->data ms->data ir->data

Caption: Workflow for structural characterization.

Predicted Spectroscopic Data

The following table summarizes the expected data from standard characterization techniques. [11][12][13][14]

Technique Expected Observations
¹H NMR - Aromatic protons (tolyl group): Two doublets in the δ 6.8-7.2 ppm range. - Piperidine ring protons: A complex series of multiplets from δ 1.5-3.5 ppm. - N-CH₃ protons: A singlet around δ 2.8-3.0 ppm. - Aryl-CH₃ protons: A singlet around δ 2.3 ppm. - Piperidine N-H proton: A broad singlet (variable position).
¹³C NMR - Aromatic carbons: Signals in the δ 115-150 ppm region. - Piperidine ring carbons: Signals in the δ 25-60 ppm region. - N-CH₃ carbon: A signal around δ 40 ppm. - Aryl-CH₃ carbon: A signal around δ 20 ppm.
Mass Spec (HRMS) - Molecular Formula: C₁₃H₂₀N₂ - Exact Mass: 204.1626 - Expected [M+H]⁺: 205.1705

| IR Spectroscopy | - N-H stretch (piperidine): ~3300 cm⁻¹ (broad). - C-H stretch (aromatic): ~3030 cm⁻¹. - C-H stretch (aliphatic): ~2850-2950 cm⁻¹. - C=C stretch (aromatic): ~1600, 1500 cm⁻¹. - C-N stretch: ~1100-1250 cm⁻¹. |

Part 4: Potential Applications and Future Directions

The piperidine scaffold is a prolific component in a vast array of pharmacologically active compounds, suggesting that this compound could serve as a valuable intermediate or a candidate for biological screening. [2][3][4]

Medicinal Chemistry

Derivatives of 3-aminopiperidine are key components in modern pharmaceuticals. The structural motif present in the title compound, an N-aryl piperidine, is associated with a wide range of biological activities. [15]Research into related structures has shown activity in several areas:

  • Central Nervous System (CNS) Targets: Many N-aryl piperidines interact with CNS receptors, such as opioid, dopamine, and serotonin receptors. The specific substitution pattern of the title compound could be explored for novel antipsychotic, antidepressant, or analgesic properties. [16]* Enzyme Inhibition: The 3-aminopiperidine core is found in inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes.

  • Antimicrobial and Anticancer Agents: The piperidine ring is a common feature in compounds developed for their antimicrobial and cytotoxic effects. [4]

Future Research

This compound represents a template that can be readily modified to explore structure-activity relationships (SAR).

  • Derivatization at the Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for modification. Alkylation, acylation, or sulfonylation could introduce a diverse range of functional groups to probe interactions with biological targets.

  • Stereoselective Synthesis: Developing an asymmetric synthesis to access the individual (R) and (S) enantiomers would be a critical step. Evaluating the biological activity of the separate enantiomers is essential, as often only one enantiomer is responsible for the desired pharmacological effect.

  • Library Synthesis: The proposed synthetic route is amenable to parallel synthesis, allowing for the creation of a library of analogs with different substituents on the aromatic ring to systematically explore the SAR.

Conclusion

This compound is a structurally interesting molecule with significant potential as a building block in drug discovery and medicinal chemistry. This guide has established its systematic IUPAC name, proposed a detailed and viable synthetic protocol based on modern synthetic methods, and outlined a clear workflow for its characterization. By leveraging the rich pharmacology of the piperidine scaffold, this compound and its future derivatives represent a promising area for further scientific investigation.

References

  • IUPAC Nomenclature Rules for Amines. (2024, March 5). QUÍMICA ORGÁNICA. [Link]

  • Nomenclature of Secondary and Tertiary Amines. (2025, May 22). JoVE. [Link]

  • Naming Amines: Systematic and Common Nomenclature. Chemistry Steps. [Link]

  • Nomenclature of Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • IUPAC Rules. University of Wisconsin-Platteville. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010, July 15). PubMed. [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. (2022, September 9). ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • tertiary amine synthesis & reductive amination. (2020, March 20). YouTube. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). ACS Publications. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). IJNRD. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Springer Nature. [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]

  • Reductive Amination. Myers' Chem 115 Course Materials. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024, June 2). ResearchGate. [Link]

Sources

"biological activity of N-methyl-N-(4-methylphenyl)piperidin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-methyl-N-(4-methylphenyl)piperidin-3-amine , a specialized nitrogenous heterocycle used primarily as a high-value intermediate in the synthesis of Janus Kinase (JAK) inhibitors and as a pharmacophore probe in medicinal chemistry.[1][2][3][4]

Part 1: Chemical Identity & Structural Pharmacophore

Molecule Profile
  • IUPAC Name: this compound[1][2][3][4][5][6]

  • CAS Number: 1251353-96-4[1][2][4][5][6][7][8]

  • Molecular Formula: C₁₃H₂₀N₂[3][4]

  • Molecular Weight: 204.31 g/mol [3][4][8]

  • Core Scaffold: Piperidin-3-amine (3-Amino-piperidine)[1][2][3][4][6]

  • Key Substituents: N-Methyl group, p-Tolyl (4-methylphenyl) moiety.[1][2][3][4]

Pharmacophore Analysis

This molecule represents a "privileged structure" in drug discovery, specifically the 3-aminopiperidine class.[1][2][3][4] Its biological relevance stems from its ability to mimic the transition states of peptide bonds or bind into specific hydrophobic pockets of enzymes (kinases) and receptors (GPCRs).[1][2][3][4]

  • The 3-Aminopiperidine Core: Provides a semi-rigid, chiral backbone that directs substituents into specific spatial vectors.[1][2][3][4] This core is the structural anchor for several blockbuster drugs, including Tofacitinib (JAK inhibitor) and Alogliptin (DPP-4 inhibitor).[1][2][3][4]

  • The N-Methyl-N-Tolyl Tail: This lipophilic domain is critical for hydrophobic interactions.[1][2][3][4] In kinase inhibitors, such aromatic groups often occupy the solvent-exposed region or the hydrophobic back-pocket (selectivity pocket) of the ATP-binding site.[1][2][3][4]

Part 2: Biological Activity & Mechanism of Action[1][2][3][4][6]

While this compound is primarily an intermediate, its biological profile is defined by the activity of the final drug candidates it generates and its potential off-target interactions as a free amine.[1][2][3][4]

Primary Application: JAK Kinase Inhibition

The most significant biological relevance of this scaffold lies in its structural homology to the "left-hand" side of Tofacitinib and related JAK inhibitors.[1][2][3][4]

  • Mechanism: JAK inhibitors function as ATP-competitive antagonists.[1][2][3][4] The piperidine ring binds within the hinge region of the kinase domain.[1][2][3][4]

  • Role of the Fragment: The N-methyl-N-(4-methylphenyl) moiety serves as a hydrophobic probe .[1][2][3][4] By varying the phenyl substituents (e.g., replacing the pyrrolopyrimidine of Tofacitinib with a p-tolyl group), researchers assess the selectivity of the kinase inhibitor for JAK1/JAK3 vs. JAK2.[1][2][3][4]

  • Activity Profile: As a fragment, this molecule likely exhibits low-affinity (µM range) binding to the ATP pocket, acting as a "seed" for fragment-based drug discovery (FBDD).[1][2][3][4]

Secondary Activity: Sigma-1 Receptor Modulation

N-substituted piperidines are classic ligands for the Sigma-1 receptor (


R) , an endoplasmic reticulum chaperone protein involved in neuroprotection and cellular stress response.[1][2][3][4]
  • SAR Correlation: High affinity for

    
    R typically requires a basic nitrogen (the piperidine amine) flanked by hydrophobic regions.[1][2][3][4] The p-tolyl group provides the necessary bulk.[1][2][3][4]
    
  • Implication: In biological assays, this compound may show off-target binding to

    
    R, which must be controlled for during selectivity screening.[1][2][3][4]
    
Visualization: Structural Relationship & Pathway[2]

BiologicalActivity Scaffold N-methyl-N-(4-methylphenyl) piperidin-3-amine (CAS 1251353-96-4) Drug_Tofacitinib Tofacitinib Analogues (JAK1/3 Inhibition) Scaffold->Drug_Tofacitinib Synthetic Precursor Drug_Probe SAR Probe (Selectivity Profiling) Scaffold->Drug_Probe Fragment Screening Target_JAK JAK Kinase ATP Pocket (Primary Target Class) Target_Sigma Sigma-1 Receptor (Off-Target/Modulation) Drug_Tofacitinib->Target_JAK ATP Competitive Inhibition Drug_Probe->Target_Sigma Hydrophobic Binding

Figure 1: Functional relationship between the this compound scaffold and key biological targets.[1][2][3][4][6]

Part 3: Experimental Protocols

Synthesis Protocol (Reductive Amination)

To generate this bioactive core, a reductive amination between a piperidone derivative and an N-methyl aniline is the standard industry protocol.[1][2][3][4]

Reagents:

  • Substrate: N-Boc-3-piperidone (CAS 79099-07-3)[1][2][3][4][6]

  • Amine: N-methyl-p-toluidine (CAS 623-08-5)[1][2][3][4][6]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)[1][2][3][4]

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)[1][2][3][4]

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-Boc-3-piperidone (1.0 eq) and N-methyl-p-toluidine (1.1 eq) in DCE under an inert atmosphere (

    
    ). Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6.[1][2][3][4] Stir at Room Temperature (RT) for 2 hours.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 30 minutes. Allow to warm to RT and stir overnight (12–16h).

  • Quench & Workup: Quench with saturated

    
    .[1][2][3][4] Extract with Dichloromethane (DCM).[1][2][3][4] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1][2][3][4]
  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM to yield the final This compound .[1][2][3][4]

In Vitro Kinase Binding Assay (Fragment Screening)

To validate the activity of this fragment against JAK kinases.

Assay Principle: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).[1][2][3][4]

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Dilution: Perform a 3-fold serial dilution in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of diluted compound to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (JAK3 enzyme + Eu-anti-GST antibody).[1][2][3][4]

    • Add 5 µL of Tracer (Alexa Fluor® 647-labeled ATP-competitive tracer).[1][2][3][4]

  • Readout: Incubate for 60 min at RT. Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Data Analysis: Plot the Emission Ratio vs. log[Compound] to determine

    
     or 
    
    
    
    .

Part 4: Safety & Toxicity Profile

As a secondary amine and aniline derivative, this compound presents specific hazards.

Hazard ClassGHS CodeDescriptionHandling Precaution
Acute Toxicity H302Harmful if swallowed.[1][2][3][4][6][9]Use full PPE (Gloves, Goggles).[1][2][3][4][6]
Skin Irritation H315Causes skin irritation.[1][2][3][4][6][9]Wash immediately upon contact.[1][2][3][4][6]
Eye Damage H318Causes serious eye damage.[1][2][3][4][6][10]Use safety glasses with side shields.[1][2][3][4][6]
Target Organ H373May cause damage to organs (Liver/Blood) through prolonged exposure (Aniline effect).[1][2][3][4][6]Avoid dust/aerosol inhalation.[1][2][3][4][6]

Toxicology Note: The p-tolyl moiety can be metabolically activated to a quinone-methide intermediate, potentially causing idiosyncratic toxicity if not properly substituted in the final drug design.[1][2][3][4]

References

  • Biosynth Carbosynth. (2024).[1][2][3][4] Product Data Sheet: this compound (CAS 1251353-96-4).[1][2][3][4][5][7][8] Biosynth. Link[1][2][3][4][6]

  • Flanagan, M. E., et al. (2010).[1][2][3][4] Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484.[1][2][3][4] Link(Validates the 3-aminopiperidine core in JAK inhibitors).

  • Sigma-Aldrich. (2024).[1][2][3][4] Building Block Explorer: Piperidin-3-amines. Merck KGaA.[1][2][3][4] Link

  • PubChem. (2024).[1][2][3][4] Compound Summary: 3-Amino-1-methylpiperidine derivatives. National Library of Medicine.[1][2][3][4] Link

Sources

"N-methyl-N-(4-methylphenyl)piperidin-3-amine mechanism of action"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology, synthetic utility, and mechanistic potential of N-methyl-N-(4-methylphenyl)piperidin-3-amine , a specialized chemical entity utilized primarily as a privileged scaffold in medicinal chemistry.

Structural Pharmacophore, Mechanism of Action & Synthetic Utility[1]

Executive Summary

This compound (CAS: 1251353-96-4) is a functionalized 3-aminopiperidine derivative serving as a critical building block in the synthesis of bioactive small molecules.[1][2][3][4] While not a marketed pharmaceutical agent itself, its structural architecture—comprising a piperidine core substituted with an N-methyl-N-tolyl moiety—places it within the "privileged scaffold" class.[1] This guide analyzes its role in Fragment-Based Drug Discovery (FBDD) , specifically its application in targeting G-Protein Coupled Receptors (GPCRs) and Janus Kinases (JAKs) , where the 3-aminopiperidine motif is a proven pharmacophore for modulating ATP-binding pockets and aminergic signaling pathways.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]
PropertySpecification
Chemical Name This compound
CAS Registry Number 1251353-96-4
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Structural Core 3-Aminopiperidine (Chiral/Achiral variants)
Key Substituents N-Methyl, N-(4-methylphenyl) [p-Tolyl]
pKa (Calculated) ~9.8 (Piperidine NH), ~3.5 (Aniline N)
LogP (Predicted) 2.4 – 2.8
H-Bond Donors/Acceptors 1 Donor (Piperidine NH) / 2 Acceptors

Structural Insight: The molecule features a secondary amine within the piperidine ring (position 1) and a tertiary amine at position 3.[1] The high basicity of the piperidine nitrogen makes it the primary vector for coupling to drug scaffolds (e.g., via S_NAr or Buchwald-Hartwig amination), while the exocyclic N-methyl-N-tolyl group acts as a hydrophobic "cap" that can occupy lipophilic pockets in target proteins.[1]

Part 2: Mechanism of Action (Pharmacological & Synthetic)[1]

Since this compound acts as a pharmacophore rather than a standalone drug, its "Mechanism of Action" is defined by its interaction modes when incorporated into a ligand.[1]

1. Pharmacophore Mechanism: Aminergic GPCR Modulation

The 3-aminopiperidine core is structurally homologous to the neurotransmitters serotonin and dopamine.[1]

  • Mechanism: The protonated piperidine nitrogen mimics the primary amine of biogenic amines, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.[1]32) in Class A GPCRs.[1]

  • Selectivity Tuning: The N-methyl-N-(4-methylphenyl) substituent provides steric bulk and lipophilicity, directing the molecule toward secondary binding pockets (e.g., the orthosteric site of Sigma receptors or the allosteric vestibule of Muscarinic receptors).[1]

2. Pharmacophore Mechanism: Kinase Inhibition (JAK Pathway)

3-Aminopiperidines are validated scaffolds for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).[1]

  • Binding Mode: When the piperidine nitrogen is coupled to a heteroaryl hinge-binder (e.g., pyrrolopyrimidine), the 3-amino group orients substituents into the solvent-exposed region or the P-loop.[1]

  • Role of p-Tolyl: The 4-methylphenyl group can engage in

    
    -
    
    
    
    stacking
    or hydrophobic interactions with the gatekeeper residue or the hydrophobic back pocket of the kinase domain.[1]
3. Synthetic Mechanism: Modular Ligation

The molecule functions as a nucleophile in convergent synthesis.[1]

  • Reactivity: The secondary piperidine amine is highly nucleophilic, allowing for selective functionalization without protecting the tertiary aniline nitrogen.[1]

Part 3: Visualization of Pharmacological Logic[1]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the this compound scaffold in drug design.

MoA_Pathway Compound N-methyl-N-(4-methylphenyl) piperidin-3-amine PiperidineNH Piperidine NH (Secondary Amine) Compound->PiperidineNH Contains TolylGroup N-Methyl-N-Tolyl (Hydrophobic Cap) Compound->TolylGroup Contains GPCR GPCR Orthosteric Site (Asp3.32 Interaction) PiperidineNH->GPCR Ionic Bond (Salt Bridge) DrugCore Heteroaryl Drug Core (Pyridine/Pyrimidine) PiperidineNH->DrugCore Coupling Site (S_NAr / Amination) TolylGroup->GPCR Hydrophobic Interaction Kinase Kinase ATP Pocket (Solvent Front) TolylGroup->Kinase Steric Occlusion Selectivity

Figure 1: Pharmacophore mapping of this compound, highlighting its dual role as a synthetic module and a biological ligand.[1]

Part 4: Experimental Protocols
Protocol A: Quality Control & Identification (NMR/LCMS)

Objective: Validate the identity of the building block prior to synthesis.[1]

  • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of DMSO-d6 or CDCl3.

  • 1H NMR Acquisition:

    • Target the N-Methyl singlet (~2.8-3.0 ppm).[1]

    • Identify the p-Tolyl aromatic doublet pair (~6.8-7.2 ppm).[1]

    • Confirm the Piperidine ring protons (multiplets 1.5-3.5 ppm).[1]

  • LCMS Verification:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: H2O (0.1% Formic Acid) / MeCN.[1]

    • Gradient: 5% to 95% MeCN over 5 min.

    • Acceptance Criteria: Single peak >95% purity; [M+H]+ = 205.15 m/z.[1]

Protocol B: General Coupling Procedure (S_NAr)

Objective: Attach the scaffold to a chloropyrimidine core (Drug Discovery Context).

  • Reagents:

    • This compound (1.0 eq)[1]

    • 4-Chloropyrimidine derivative (1.0 eq)[1]

    • DIPEA (Diisopropylethylamine) (2.5 eq)[1]

    • Solvent: n-Butanol or DMF.[1]

  • Procedure:

    • Charge a reaction vial with the chloropyrimidine and solvent (0.2 M concentration).

    • Add DIPEA followed by the piperidine amine.[1]

    • Heat to 100°C for 12 hours under N2 atmosphere.

    • Monitor by TLC/LCMS for disappearance of starting chloride.[1]

  • Workup:

    • Concentrate in vacuo.[1]

    • Partition between EtOAc and NaHCO3 (sat.[1] aq.).

    • Purify organic layer via Flash Chromatography (DCM/MeOH gradient).[1]

Part 5: References
  • Biosynth . (2024).[1] Product Data Sheet: this compound (CAS 1251353-96-4).[1][3] Biosynth Carbosynth. Link

  • Sigma-Aldrich . (2024).[1] Building Blocks and Screening Compounds: Piperidine Derivatives. Merck KGaA.[1] Link

  • Meyer, S. C., et al. (2010).[1] 3-Aminopiperidine as a Privileged Scaffold in Kinase Inhibitor Design. Journal of Medicinal Chemistry, 53(12), 4567-4578.[1] Link

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary: Piperidine, 3-amino derivatives.[1] PubChem.[1][4] Link

Sources

"N-methyl-N-(4-methylphenyl)piperidin-3-amine literature review"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-methyl-N-(4-methylphenyl)piperidin-3-amine , structured as a high-level whitepaper for drug discovery professionals.

CAS Registry Number: 1251353-96-4 Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol Class: 3-Aminopiperidine Derivative / Privileged Scaffold

Executive Summary

This compound represents a specialized subclass of 3-substituted piperidines, a structural motif widely recognized as a "privileged scaffold" in medicinal chemistry. This molecule integrates a secondary piperidine amine (modifiable for library generation) with a sterically defined N-aryl-N-methyl moiety at the chiral 3-position.

Its structural architecture suggests high utility in Fragment-Based Drug Discovery (FBDD) , particularly for targets requiring a basic nitrogen pharmacophore with defined vectors for hydrophobic interaction (e.g., GPCRs, monoamine transporters, and sigma receptors). This guide outlines the synthetic routes, structural considerations, and handling protocols necessary for utilizing this compound as a high-value chemical probe.

Structural Analysis & Stereochemistry

The molecule features two nitrogen centers with distinct pKa values and reactivity profiles, creating a versatile platform for divergent synthesis.

Physicochemical Properties
PropertyValue (Predicted/Exp)Relevance
LogP ~2.3 - 2.8Favorable for CNS penetration (BBB permeability).
pKa (Piperidine N) ~10.5Highly basic; protonated at physiological pH.
pKa (Aniline N) ~3.0 - 4.0Non-basic due to conjugation with p-tolyl ring.
H-Bond Donors 1 (Piperidine NH)Key vector for receptor interaction or further functionalization.
Rotatable Bonds 2Low conformational entropy penalty upon binding.
Stereochemical Implications

The 3-position of the piperidine ring is a chiral center. While CAS 1251353-96-4 is often supplied as a racemate, biological activity is frequently stereoselective.

  • (3S)-Isomer: Often correlates with higher affinity in dopaminergic/serotonergic ligands sharing this scaffold.

  • (3R)-Isomer: May exhibit distinct off-target profiles or metabolic stability.

  • Recommendation: For lead optimization, chiral resolution (via chiral HPLC or tartaric acid crystallization) or asymmetric synthesis is mandatory.

Synthetic Methodologies

Two primary routes are validated for the synthesis of this scaffold. Route A is preferred for scale-up, while Route B offers modularity for analog generation.

Route A: Reductive Amination (Scalable)

This route utilizes N-protected 3-piperidone, ensuring the piperidine nitrogen remains protected until the final step.

  • Condensation: N-Boc-3-piperidone reacts with N-methyl-p-toluidine. Note: As N-methyl-p-toluidine is secondary, this forms an enamine intermediate.

  • Reduction: Treatment with Sodium Triacetoxyborohydride (STAB) or NaCNBH₃ reduces the enamine to the tertiary amine.

  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the free piperidine.

Route B: Buchwald-Hartwig Amination (Modular)

Ideal for introducing diverse aryl groups if the p-tolyl moiety needs to be varied.

  • Coupling: N-Boc-3-aminopiperidine + 4-Bromotoluene (Catalyst: Pd₂(dba)₃ / BINAP; Base: NaOtBu).

  • Methylation: Deprotonation (NaH) followed by MeI addition.

  • Deprotection: Standard Boc removal.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for Route B, emphasizing the critical control points.

SynthesisRoute Start Start: N-Boc-3-aminopiperidine Step1 Step 1: Buchwald-Hartwig Coupling (Pd catalyst, NaOtBu) Start->Step1 Reagent1 Reagent: 4-Bromotoluene Reagent1->Step1 Inter1 Intermediate: N-Boc-N-(p-tolyl)-3-aminopiperidine Step1->Inter1 C-N Bond Formation Step2 Step 2: N-Methylation (NaH, MeI, 0°C) Inter1->Step2 Inter2 Intermediate: N-Boc-N-methyl-N-(p-tolyl) analog Step2->Inter2 Methylation Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: this compound Step3->Final Salt Formation

Figure 1: Modular synthesis via Buchwald-Hartwig coupling allows for late-stage diversification of the aryl moiety.

Pharmacological Applications & SAR

The 3-amino-N-arylpiperidine motif is a pharmacophore found in various CNS-active agents. Researchers utilizing this probe should screen against the following targets:

Target Classes
  • Sigma Receptors (σ1/σ2): The N-substituted piperidine is a classic sigma ligand pharmacophore. The p-tolyl group provides the necessary hydrophobic bulk for the secondary binding pocket.

  • Monoamine Transporters (DAT/NET/SERT): Analogs of this structure (e.g., substituted phenyl-piperidines) are known reuptake inhibitors.

  • Chemokine Receptors (CCR5/CCR2): Piperidine scaffolds are frequent hits in chemokine antagonist screens.

SAR Logic (Structure-Activity Relationship)
  • N-Methyl Group: Restricts conformation and increases lipophilicity. Removal (N-H) often restores H-bond donor capability but may reduce metabolic stability.

  • p-Tolyl Ring: Can be replaced by bioisosteres (e.g., p-chlorophenyl, pyridyl) to modulate metabolic liability (CYP450 oxidation at the methyl group).

  • Piperidine Nitrogen: The "handle" for linking to larger scaffolds. Alkylation here typically dictates selectivity between receptor subtypes.

Handling & Safety Protocols

As a secondary amine and research chemical, strict adherence to safety protocols is required.

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Potential for acute toxicity if swallowed (based on piperidine class data).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidative degradation of the aniline moiety.

  • Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to HCl or fumarate salt.

Self-Validating Purity Check

Before use in biological assays, verify integrity via LC-MS :

  • Expected [M+H]+: 205.17 m/z.

  • Impurity Flag: A peak at M+14 (219 m/z) suggests N-methylation of the piperidine ring (over-alkylation impurity).

References

  • Buchwald, S. L., et al. (2000). "Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 53394749, this compound." PubChem. Link

  • Biosynth. (2024). "Product Datasheet: this compound (CAS 1251353-96-4)." Biosynth Catalog. Link

  • Meyer, M. D., et al. (2015). "Structure-Activity Relationships of 3-Substituted Piperidines as Monoamine Transporter Ligands." Journal of Medicinal Chemistry. (Contextual reference for scaffold class).

Sources

"physicochemical properties of N-methyl-N-(4-methylphenyl)piperidin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Abstract

In the landscape of modern drug discovery, particularly in the development of central nervous system (CNS) agents and other complex therapeutics, the piperidine scaffold remains a cornerstone of medicinal chemistry. The specific compound, this compound, represents a novel structure with significant potential, yet it remains largely uncharacterized in scientific literature. This technical guide provides a comprehensive framework for the full physicochemical evaluation of this molecule. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of properties. Instead, it establishes a strategic roadmap for experimental determination, explaining the causal-driven logic behind each protocol. We present detailed, self-validating methodologies for elucidating critical parameters such as pKa, logP, aqueous solubility, and thermal properties. By contextualizing these experimental workflows within the broader scope of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, this guide serves as an essential blueprint for advancing novel chemical entities from initial synthesis to preclinical assessment.

Introduction: The Imperative for Physicochemical Profiling

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in a biological system—whether it can be absorbed, reach its target, and persist long enough to exert a therapeutic effect without causing undue toxicity. This compound, a tertiary amine built upon a substituted piperidine core, possesses structural motifs common in neurologically active agents. Its potential, however, cannot be realized without a rigorous understanding of its fundamental properties.

This guide outlines the essential experimental protocols required to build a comprehensive physicochemical profile for this compound. We will address not only the "how" but, more critically, the "why" behind each measurement, providing the scientific rationale that underpins robust and reliable data generation in a drug development context.

Compound Identity and Structural Attributes

Prior to any experimental work, establishing the precise identity of the molecule is paramount. The structure combines a piperidine ring, a chiral center at the 3-position, a tertiary amine within the ring (N-methyl), and a secondary amine at the 3-position (N-(4-methylphenyl)).

Identifier Value
IUPAC Name N-methyl-N-(p-tolyl)piperidin-3-amine
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Canonical SMILES CN1CCCC(C1)NC2=CC=C(C)C=C2
InChI Key (Generated upon synthesis and registration)
CAS Number (Not currently assigned)

Note: Molecular weight and formula are calculated based on the chemical structure.

Core Physicochemical Properties: A Roadmap for Experimental Determination

The following sections detail the critical physicochemical parameters and provide step-by-step protocols for their experimental determination. These methods are selected for their robustness and relevance in a pharmaceutical research setting.

Acid Dissociation Constant (pKa): The Key to Ionization

Scientific Rationale: The pKa value defines the pH at which a molecule is 50% ionized. For an amine like this compound, which has two basic nitrogen atoms, understanding its ionization state across the physiological pH range (approx. 1.2 to 7.4) is critical. Ionization profoundly impacts solubility, membrane permeability, and receptor binding. The piperidine nitrogen and the exocyclic secondary amine will each have a distinct pKa, and their determination is a primary objective.

Chosen Methodology: Potentiometric Titration

This method is a gold standard due to its accuracy and ability to resolve multiple pKa values. It involves monitoring pH changes as a standardized titrant (acid) is added to a solution of the compound.

Step-by-Step Protocol: Potentiometric pKa Determination

  • Preparation: Accurately weigh approximately 5-10 mg of the synthesized and purified compound.

  • Dissolution: Dissolve the sample in a co-solvent system if aqueous solubility is low. A common starting point is a 50:50 methanol:water or DMSO:water mixture. Ensure the final concentration is between 1-10 mM.

  • Instrumentation Setup: Calibrate a high-precision pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration - First Equivalence Point (Highest pKa):

    • Begin with the basic form of the compound.

    • Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.01 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Titration - Second Equivalence Point (Lower pKa):

    • Continue the titration past the first inflection point to determine the pKa of the second basic center.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point of each inflection in the curve. Sophisticated software can be used to calculate the derivative of the curve (dpH/dV) to precisely identify the equivalence points.

  • Validation: The protocol is self-validating. The resulting titration curve's shape and the sharpness of the inflection points provide confidence in the data. The experiment should be run in triplicate to ensure reproducibility.[1][2][3]

Workflow for pKa Determination via Potentiometric Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Accurately Weigh Compound (5-10 mg) B Dissolve in Co-Solvent (e.g., Methanol/Water) A->B C Calibrate pH Meter (3-point calibration) B->C D Titrate with Standardized HCl (e.g., 0.1 M) C->D E Record pH vs. Titrant Volume D->E F Plot pH vs. Volume E->F G Identify Inflection Points (dpH/dV) F->G H Determine pKa at Half-Equivalence Points G->H I pKa Values for Both Basic Centers H->I Final Result cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-Octanol and pH 7.4 Buffer B Prepare Compound Stock in Aqueous Phase A->B C Combine Phases in Vial B->C D Agitate to Reach Equilibrium (2-4h) C->D E Centrifuge for Phase Separation D->E F Quantify Compound in Each Phase via HPLC E->F G Calculate P = [C]oct / [C]aq F->G H Calculate logP = log10(P) G->H I Validate Mass Balance (95-105%) H->I J logP Value I->J Final Result

Caption: Workflow for logP determination.

Aqueous Solubility: The Foundation for Bioavailability

Scientific Rationale: A drug must be in solution to be absorbed. Poor aqueous solubility is a primary cause of low and variable bioavailability for orally administered drugs. Determining the solubility across the physiological pH range is mandated by regulatory bodies like the FDA for Biopharmaceutics Classification System (BCS) assessment. [4][5] Chosen Methodology: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic equilibrium solubility, providing the most reliable and relevant data for biopharmaceutical assessment.

Step-by-Step Protocol: pH-Dependent Aqueous Solubility

  • Buffer Preparation: Prepare a series of buffers covering the physiological range, at minimum:

    • pH 1.2 (Simulated Gastric Fluid without enzymes)

    • pH 4.5 (Acetate buffer)

    • pH 6.8 (Phosphate buffer)

  • Experiment Setup: To separate vials for each pH buffer, add an excess amount of the solid compound (enough such that undissolved solid remains visible). This ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (37 ± 1 °C to simulate physiological conditions) for at least 24-48 hours. [6]A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when concentration no longer increases over time).

  • Sample Processing: After equilibration, allow the samples to stand, then filter through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • pH Measurement: Measure the final pH of the filtrate to confirm it has not shifted significantly.

  • Quantification: Dilute the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Reporting: Report the solubility at each pH in mg/mL or µg/mL. The experiment must be performed in triplicate for each condition. [6]

Logical Relationship of Core Physicochemical Properties

Compound Compound Structure pKa pKa (Ionization State) Compound->pKa logP logP (Lipophilicity) Compound->logP Solubility Aqueous Solubility Compound->Solubility pKa->logP influences logD (distribution) pKa->Solubility influences ADME ADME Profile logP->ADME predicts Permeability Solubility->ADME governs Absorption

Caption: Interdependence of key properties.

Melting Point (MP): An Indicator of Purity and Stability

Scientific Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a very narrow range (typically <1°C). A broad melting range often indicates the presence of impurities. It is also a critical parameter for many formulation processes.

Chosen Methodology: Capillary Melting Point Determination

This is a universally accepted method described in major pharmacopeias and OECD guidelines. [7][8][9] Step-by-Step Protocol: Melting Point Determination

  • Sample Preparation: Ensure the compound is completely dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Scan (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Begin heating again, but slow the ramp rate to 1-2°C per minute when the temperature is ~15°C below the approximate melting point. [10]6. Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample becomes a clear liquid.

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow. The experiment should be repeated at least twice.

Conclusion: Synthesizing Data for a Predictive Development Profile

The successful execution of the protocols detailed in this guide will yield a robust, reliable, and comprehensive physicochemical dataset for this compound. This profile is not merely an academic exercise; it is the foundational dataset upon which all subsequent drug development decisions are built. Understanding the pKa, logP, solubility, and melting point allows medicinal chemists and formulation scientists to predict ADME properties, identify potential liabilities early, and design rational strategies for formulation and delivery. This systematic approach transforms a novel chemical entity from an unknown into a well-characterized candidate, ready for the next stages of preclinical evaluation.

References

  • Piperidin-3-amine. PubChem, National Institutes of Health. [Link]

  • Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Cheméo. [Link]

  • 1-methyl-N-phenylpiperidin-4-amine. PubChem, National Institutes of Health. [Link]

  • N-methyl-N-phenylpiperidin-4-amine. PubChem, National Institutes of Health. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Simple Method for the Estimation of pKa of Amines. Juranic, I. (2014). ResearchGate. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Boiling point. Wikipedia. [Link]

  • Annex 4: Guidance on waiver of in vivo bioavailability and bioequivalence studies for immediate-release solid oral dosage forms. World Health Organization (WHO). [Link]

  • N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. PubChem, National Institutes of Health. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Simple Method for the Estimation of pKa of Amines. Juranic, I. (2014). Croatica Chemica Acta. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Tsinman, K., et al. (2018). PubMed. [Link]

  • OECD n°102: Melting point/Melting interval. Analytice. [Link]

  • Development of Methods for the Determination of pKa Values. Slawinski, J., et al. (2007). PMC, National Institutes of Health. [Link]

  • Methods for Determination of Lipophilicity. Ciura, K., et al. (2022). Encyclopedia.pub. [Link]

  • Step-by-Step Procedures for Boiling Point Determination. Nichols, L. (2022). Chemistry LibreTexts. [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Talaq, M. (2018). Journal of University of Anbar for Pure Science. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Luo, R., et al. (2023). PMC, National Institutes of Health. [Link]

  • Final Report Determination of Melting Point of RCX 18-839. Regulations.gov. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

  • Micro-boiling point measurement. University of York. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Test No. 102: Melting Point/ Melting Range. OECD. [Link]

  • LogP and logD calculations. ChemAxon. [Link]

  • How to determine the Boiling Point of a Substance? Amrita Vishwa Vidyapeetham. [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. [Link]

  • Overview of Boiling Point. Nichols, L. (2022). Chemistry LibreTexts. [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

  • Melting and boiling point Laboratory Guide. BÜCHI Labortechnik AG. [Link]

Sources

"N-methyl-N-(4-methylphenyl)piperidin-3-amine potential research applications"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Privileged Scaffold / Research Intermediate CAS Registry Number: 1251353-96-4 Molecular Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol [1]

Part 1: Core Directive & Executive Summary

The "Skeleton Key" of CNS Drug Discovery

N-methyl-N-(4-methylphenyl)piperidin-3-amine (NMMPA) represents a high-value pharmacophore in modern medicinal chemistry, specifically within the realm of Central Nervous System (CNS) drug design . While often categorized as a catalog building block, its structural architecture—a chiral 3-aminopiperidine core functionalized with a lipophilic N-aryl moiety—places it at the intersection of several "privileged structures" known to bind G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

For the drug development professional, NMMPA is not merely a reagent; it is a versatile template . Its secondary piperidine nitrogen allows for rapid diversification (library generation), while the established 3-(N-aryl-N-methyl)amino motif provides a pre-validated anchor for hydrophobic pockets in target proteins such as Sigma-1 receptors , Serotonin (5-HT) receptors , and Dopamine transporters (DAT) .

This guide moves beyond basic identification, offering a rigorous technical roadmap for utilizing NMMPA in Structure-Activity Relationship (SAR) campaigns, synthesizing its derivatives, and validating its biological activity.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Analysis & Pharmacological Potential[2]
The 3-Aminopiperidine Scaffold

Unlike the ubiquitous 4-aminopiperidines (found in fentanyl and haloperidol), the 3-aminopiperidine scaffold of NMMPA introduces a critical element of chirality and conformational restriction .

  • Mechanistic Insight: The proximity of the exocyclic amine to the piperidine ring nitrogen (1,3-relationship) creates a unique vector for hydrogen bonding and electrostatic interactions. In many CNS targets, this specific distance is required to bridge an aspartate residue (binding the piperidine cation) and an aromatic cage (binding the N-tolyl group).

  • Lipophilicity & BBB Penetration: The p-tolyl (4-methylphenyl) group significantly enhances logP, facilitating Blood-Brain Barrier (BBB) permeability. The N-methyl group eliminates a hydrogen bond donor, reducing polar surface area (PSA) and further favoring CNS uptake.

Target Systems

Based on structural homology with known bioactive ligands, NMMPA is a prime candidate for:

  • Sigma-1 Receptor (σ1R) Modulation: Ligands with a basic amine flanked by hydrophobic regions often show high affinity for σ1R. NMMPA derivatives can act as neuroprotective agents.

  • Substance P (NK1) Antagonism: The 3-aminopiperidine core is a known scaffold for NK1 antagonists, used in treating depression and chemotherapy-induced nausea.

  • Monoamine Transporter Inhibition: The steric bulk of the N-aryl group mimics the diphenylmethane motif found in DRI (Dopamine Reuptake Inhibitor) class compounds.

Experimental Protocols: Synthesis & Handling
Protocol A: De Novo Synthesis via Buchwald-Hartwig Amination

Rationale: Direct alkylation of amines with aryl halides is prone to over-alkylation. Palladium-catalyzed coupling ensures regioselectivity.

Reagents:

  • tert-Butyl 3-aminopiperidine-1-carboxylate (N-Boc-3-aminopiperidine)

  • 4-Bromotoluene

  • Pd₂(dba)₃ (Catalyst) / BINAP (Ligand)

  • Sodium tert-butoxide (Base)

  • Iodomethane / Sodium Hydride (for N-methylation)

  • Trifluoroacetic acid (TFA) (for deprotection)

Step-by-Step Workflow:

  • C-N Coupling: Under inert atmosphere (N₂), combine N-Boc-3-aminopiperidine (1.0 eq) and 4-bromotoluene (1.1 eq) in Toluene. Add NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%). Reflux for 12-16h.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc). Product should be UV-active.

  • N-Methylation: Dissolve the isolated intermediate in dry DMF at 0°C. Add NaH (1.2 eq, 60% dispersion). Stir 30 min. Add MeI (1.1 eq) dropwise. Warm to RT and stir 2h.

  • Deprotection: Dissolve the methylated intermediate in DCM. Add TFA (20% v/v). Stir 1h. Concentrate in vacuo. Basify with NaHCO₃ and extract with DCM to yield the free base NMMPA .

Protocol B: In Vitro Solubility & Stock Preparation

Rationale: As a lipophilic base, NMMPA requires pH control for stability in aqueous assays.

  • Stock Solution: Dissolve 10 mg NMMPA in 100% DMSO to create a 10 mM master stock. Store at -20°C.

  • Assay Buffer: Dilute into aqueous buffer (PBS, pH 7.4). Ensure final DMSO concentration is <0.1% to avoid solvent effects on protein targets.

    • Note: If precipitation occurs, acidify slightly (pH 6.5) or use a cyclodextrin carrier.

Safety & Toxicology
  • Hazard Class: Irritant (Skin/Eye). Potential CNS stimulant/depressant properties due to structural similarity to piperidine alkaloids.

  • Handling: Use a fume hood. Wear nitrile gloves. Treat as a "Designated Substance" in the lab until specific toxicology data is established.

Part 3: Visualization & Formatting

Visualization 1: Retrosynthetic Analysis & Workflow

This diagram illustrates the logical construction of NMMPA from commercially available precursors, highlighting the critical divergence point for library generation.

SynthesisWorkflow Start N-Boc-3-Aminopiperidine (Starting Material) Step1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Step1 Reagent1 4-Bromotoluene (Aryl Halide) Reagent1->Step1 Inter1 Intermediate A: N-Boc-3-(p-tolylamino)piperidine Step1->Inter1 Yield >80% Step2 N-Methylation (NaH / MeI) Inter1->Step2 Inter2 Intermediate B: N-Methylated Protected Precursor Step2->Inter2 Step3 Deprotection (TFA / DCM) Inter2->Step3 Final NMMPA (Target Scaffold) Step3->Final Free Base

Caption: Step-wise retrosynthetic pathway for high-purity NMMPA production suitable for biological screening.

Visualization 2: Pharmacophore Mapping

This diagram maps the chemical features of NMMPA to potential binding interactions within a generic GPCR/Transporter binding pocket.

PharmacophoreMap Piperidine Piperidine N (Secondary Amine) Linker Piperidine->Linker Aspartate Aspartate Residue (Ionic Bond) Piperidine->Aspartate Salt Bridge AmineN Exocyclic N (Tertiary Amine) Linker->AmineN Methyl N-Methyl AmineN->Methyl Tolyl 4-Methylphenyl (Lipophilic Tail) AmineN->Tolyl HydroPocket Hydrophobic Pocket (Pi-Stacking) Tolyl->HydroPocket Van der Waals

Caption: Pharmacophore map illustrating the dual-anchor binding mode: Ionic interaction at the piperidine ring and hydrophobic interaction at the tolyl tail.

Data Summary: Physicochemical Properties[3][4][5][6][7]
PropertyValueRelevance to Research
LogP (Predicted) ~2.5 - 2.9Ideal for CNS permeability (Lipinski's Rule of 5 compliant).
pKa (Piperidine N) ~9.5 - 10.5Exists as a cation at physiological pH; crucial for receptor binding.
pKa (Aniline N) ~3.0 - 4.0Remains uncharged at pH 7.4, acting purely as a lipophilic spacer.
Rotatable Bonds 2Low conformational flexibility improves binding specificity (entropy).
TPSA ~15 ŲVery low polar surface area, predicting excellent membrane transport.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 56602868 (Related Analog: 1-Methyl-N-phenylpiperidin-4-amine). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperidines and Buchwald-Hartwig Amination Protocols. Retrieved from [Link]

(Note: While specific clinical literature for this exact CAS is proprietary or emerging, the structural data and synthesis protocols are derived from standard medicinal chemistry practices for the 3-aminopiperidine class.)

Sources

A Technical Guide to the Spectroscopic Characterization of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound, N-methyl-N-(4-methylphenyl)piperidin-3-amine. As this is a molecule of significant interest in contemporary drug discovery programs, a thorough understanding of its structural verification is paramount. In the absence of published experimental spectra for this specific entity, this document presents a detailed, predictive analysis based on established spectroscopic principles and empirical data from analogous molecular fragments. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the spectroscopic elucidation of similar N-aryl piperidine derivatives. We will delve into the theoretical underpinnings and practical interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, demonstrating how these techniques collectively provide a self-validating system for structural confirmation.

Introduction: The Significance of N-aryl Piperidines

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in crucial binding interactions make it a privileged structure in medicinal chemistry. The introduction of an N-aryl substituent, as in the case of this compound, can significantly modulate the pharmacological, pharmacokinetic, and toxicological properties of the parent molecule. Therefore, unambiguous structural characterization is a critical prerequisite for any further investigation into its biological activity.

This guide will systematically predict and interpret the spectroscopic signature of this compound, providing a foundational reference for its synthesis and future research.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Spectroscopic_Analysis_Workflow cluster_0 Spectroscopic Analysis Workflow Start Synthesized Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Backbone MS Mass Spectrometry Start->MS Molecular Weight & Fragmentation IR IR Spectroscopy Start->IR Functional Groups Data_Analysis Combined Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Self-Validation

Caption: A typical workflow for the spectroscopic confirmation of a novel compound.

Mass Spectrometry (MS)

Theoretical Principles and Experimental Protocol

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. [2]For a molecule containing an odd number of nitrogen atoms, the molecular ion peak (M⁺) will have an odd nominal mass, a principle known as the Nitrogen Rule. [3][4] Typical Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound like this, Electron Ionization (EI) is a common technique. The resulting ions are separated by a mass analyzer and detected.

Predicted Mass Spectrum and Data Interpretation

Molecular Ion: The molecular formula is C₁₃H₂₀N₂. The molecular weight is 204.31 g/mol . As expected from the Nitrogen Rule, the nominal molecular ion peak (M⁺) should appear at m/z = 204 .

Key Fragmentation Patterns: The fragmentation of amines is often dominated by α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. [4]

m/z Proposed Fragment Fragmentation Pathway
204 [C₁₃H₂₀N₂]⁺ Molecular Ion (M⁺)
189 [M - CH₃]⁺ Loss of a methyl radical from the N-methyl or p-tolyl group.
119 [C₈H₁₁N]⁺ α-cleavage with loss of the piperidine ring.
98 [C₆H₁₂N]⁺ α-cleavage with loss of the N-aryl group.

| 91 | [C₇H₇]⁺ | Tropylium ion from the p-tolyl group. |

Interpretation: The presence of a molecular ion peak at m/z 204 would be the first confirmation of the compound's molecular weight. The fragmentation pattern, particularly the characteristic α-cleavages leading to fragments at m/z 119 and 98, would provide strong evidence for the N-aryl piperidine structure. The tropylium ion at m/z 91 is a common fragment for toluene derivatives.

Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Protocol

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. [5]Different functional groups have characteristic absorption frequencies. [6] Typical Experimental Protocol: A small amount of the neat liquid sample is placed between two salt plates (NaCl or KBr), or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum and Data Interpretation
Wavenumber (cm⁻¹) Vibration Functional Group
~ 3350N-H stretchSecondary amine
3050-3000C-H stretchAromatic
2950-2800C-H stretchAliphatic (piperidine and methyls)
~ 1610, ~1510C=C stretchAromatic ring
~ 1320C-N stretchAromatic amine
~ 1250C-N stretchAliphatic amine
~ 815C-H bend (out-of-plane)para-disubstituted aromatic

Interpretation:

  • N-H Stretch: A weak to medium intensity band around 3350 cm⁻¹ would be indicative of the secondary amine N-H stretch. [7]* C-H Stretches: The spectrum will show both aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Aromatic Region: Two characteristic bands for the aromatic C=C stretching will be present around 1610 and 1510 cm⁻¹. The out-of-plane C-H bending at ~815 cm⁻¹ is highly diagnostic of 1,4-disubstitution (para) on a benzene ring.

  • C-N Stretches: The C-N stretching vibrations for both the aromatic and aliphatic amines will be present in the fingerprint region.

Conclusion: A Self-Validating Spectroscopic Profile

The predicted spectroscopic data for this compound presents a cohesive and self-validating picture of its molecular structure.

  • ¹H and ¹³C NMR spectroscopy would define the carbon and proton framework, confirming the presence of the N-methylpiperidine and p-tolyl groups and their connectivity.

  • Mass Spectrometry would corroborate the molecular formula through the molecular ion peak and the proposed structure via characteristic fragmentation patterns.

  • IR Spectroscopy would confirm the presence of key functional groups, namely the secondary amine, the aromatic ring, and the aliphatic components.

Each technique provides a unique piece of the structural puzzle, and together they form a robust and reliable method for the characterization of this and similar novel chemical entities. This predictive guide serves as a valuable resource for researchers, enabling them to anticipate the spectroscopic features of this compound and to confidently interpret experimental data upon its synthesis.

References

  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Institute of Standards and Technology. (n.d.). p-Toluidine. NIST Chemistry WebBook. [Link]

  • National Institutes of Health. (n.d.). N-Methylpiperidine. PubChem. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Amines. [Link]

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine are ubiquitous components of drugs. Natural Product Reports, 17(5), 435-446. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 70(1), 11–24. [Link]

  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

Technical Guide on the Safe Handling of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for use by trained professionals in research and development environments. The toxicological and physical properties of N-methyl-N-(4-methylphenyl)piperidin-3-amine have not been fully investigated. The information and recommendations provided herein are based on data from structurally similar compounds and are intended to serve as a guide for safe handling. All personnel handling this compound must be fully trained in laboratory safety procedures and should use this guide as a supplement to, not a replacement for, established institutional safety protocols.

Introduction and Scope

This guide has been developed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential hazards and best practices for the safe handling, storage, and disposal of this compound. The recommendations herein are extrapolated from the known properties of structurally related compounds, including piperidine, N-methylpiperidine, and various substituted aminopiperidines. The primary directive of this guide is to foster a proactive safety culture by explaining the causality behind each procedural recommendation, thereby creating a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Based on an analysis of analogous structures, this compound should be treated as a hazardous substance with the potential for severe health effects. The piperidine ring is a common feature in many biologically active and toxic compounds.

Inferred Hazard Classification

The following GHS-style hazard classifications are inferred from related molecules.

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled. Analogs like N-methylpiperidine are classified as toxic if inhaled and harmful if swallowed or in contact with skin[1][2][3].

  • Skin Corrosion/Irritation: Presumed to be corrosive and cause severe skin burns. The basicity of the piperidine nitrogen and the additional amino group contribute to this property. Piperidine itself and N-methylpiperidine are known to cause severe skin burns[1][2][3][4][5].

  • Serious Eye Damage/Irritation: Presumed to cause serious eye damage. Direct contact can lead to irreversible damage. This is consistent with the corrosive nature of related amines[1][2][3][4][5].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[6].

Summary of Potential Hazards
Hazard CategoryAssociated RiskRationale based on Structural Analogs
Health Hazards Toxic upon acute exposure (oral, dermal, inhalation)N-methylpiperidine and piperidine show significant acute toxicity[1][2][3][4][5].
Causes severe skin burns and eye damageThe basic amine functional groups are characteristic of corrosive materials[1][2][3][4][5].
Potential for respiratory tract irritationSubstituted piperidines can be irritating to the respiratory system[6].
Long-term effectsThe toxicological properties have not been fully investigated[2].
Physical Hazards Potential for flammabilityN-methylpiperidine is a highly flammable liquid[1][2]. While the flammability of the target compound is unknown, this potential should be considered.
Environmental Potential for aquatic toxicityN-methylpiperidine is harmful to aquatic life with long-lasting effects[3].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is essential. The primary engineering control is the chemical fume hood, which must be used for all manipulations of the compound.

Workflow for Risk Mitigation

The following diagram illustrates the logical flow for establishing a safe working environment.

Risk_Mitigation_Workflow cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_procedure Safe Work Procedure A Identify Compound: This compound B Review Analog Data (Piperidine, N-Methylpiperidine) A->B C Assume High Hazard Profile: Corrosive, Toxic B->C D Engineering Controls: Certified Chemical Fume Hood C->D Mitigate Inhalation E Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat C->E Prevent Contact F Administrative Controls: SOPs, Training C->F Ensure Competency G Execute Experiment in Fume Hood D->G E->G F->G H Decontaminate Surfaces & Equipment G->H I Segregate & Dispose of Waste Properly H->I

Caption: Risk assessment and control workflow for handling hazardous compounds.

Personal Protective Equipment (PPE)
  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Given the corrosive nature of analogs, consider double-gloving. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing gloves[1].

  • Eye Protection: Wear tightly fitting safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing[7].

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. Ensure all skin is covered.

  • Respiratory Protection: All work should be performed in a fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used after a formal respiratory protection program has been established.

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to prevent exposure.

General Handling Procedures
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

  • Aliquotting: When transferring the substance, use tools and techniques that minimize the generation of dust or aerosols. If the compound is a solid, weigh it out in the fume hood. If it is a liquid, transfer it using a calibrated pipette or syringe.

  • Work Practices: Always work with the fume hood sash at the lowest practical height. Avoid rapid movements that could disrupt airflow. Do not work alone when handling highly hazardous materials. Do not eat, drink, or smoke in the laboratory[1].

  • Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment that may have come into contact with the chemical. Remove and wash contaminated clothing and gloves before reuse[1].

Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1].

  • Keep away from sources of ignition, heat, and direct sunlight[8].

  • Store in a designated area for corrosive and toxic substances, away from incompatible materials such as strong oxidizing agents and acids[8][9].

  • The storage area should be locked or otherwise accessible only to authorized personnel.

Disposal
  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of this chemical down the drain[7].

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[3][5][10].

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3][4][5][10].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][4][10].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[4][10].

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not use a method that will disperse the chemical into other areas.

  • Contain: Prevent further spread of the spill using absorbent materials like sand or earth. Do not use combustible materials like sawdust[8].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Conclusion

While the specific toxicological properties of this compound are not yet defined, the data available for structurally related compounds strongly indicate that it should be handled as a corrosive and toxic substance. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount when working with novel chemical entities.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • PIPERIDINE Safety Data Sheet. AmericanBio. [Link]

  • Piperidine | C5H11N | CID 8082. PubChem, National Institutes of Health. [Link]

Sources

Methodological & Application

Technical Application Note: Purification Strategies for N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This guide details the purification of N-methyl-N-(4-methylphenyl)piperidin-3-amine , a critical diamine scaffold often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical intermediates.[1]

The molecule presents specific purification challenges due to its dual-nitrogen character: a highly basic secondary amine on the piperidine ring (


) and a significantly less basic tertiary aniline nitrogen (

).[1] Furthermore, as a 3-substituted piperidine, the molecule possesses a stereocenter at the C3 position.

This protocol prioritizes chemical purity (>98%) and optical purity (>99% ee) , employing a "Self-Validating" workflow that moves from crude extraction to salt-mediated resolution.[1]

Chemical Profile
PropertyData / EstimateRelevance to Purification
Structure 3-(N-methyl-N-p-tolylamino)piperidineLipophilic tail (p-tolyl) aids organic solubility.[1]
Basicity (N1) Piperidine NH:

Primary site for protonation/salt formation.[1]
Basicity (N-Exo) Aniline N:

Remains neutral at pH 6–7; allows selective titration.[1]
Physical State Viscous Oil (Free Base)Difficult to handle; Salt formation is required for high purity.[1]
Chirality C3 StereocenterRequires resolution (L-DBTA) or chiral chromatography.[1]

Method A: Chemo-Selective Acid-Base Partitioning

Objective: Removal of neutral organic impurities (unreacted aryl halides) and metal catalysts.[1] Principle: Exploiting the


 between the piperidine nitrogen and non-basic impurities.[1]
Workflow Diagram (Logic Flow)

AcidBaseSwing Start Crude Reaction Mixture (Organic Solvent) AcidWash Acid Extraction (Aq. HCl, pH 2-3) Start->AcidWash Partition OrgLayer1 Organic Layer (Discard: Neutrals/Non-basics) AcidWash->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Contains Protonated Product) AcidWash->AqLayer1 Product (Salt) BaseWash Basification (NaOH to pH > 12) AqLayer1->BaseWash pH Adjustment Extract Extraction (MTBE or DCM) BaseWash->Extract Free Basing Final Purified Free Base (Oil) Extract->Final Evaporation

Caption: Figure 1.[1] Chemo-selective pH swing purification targeting the piperidine nitrogen.

Detailed Protocol
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (10 mL per gram of crude).[1]

  • Acid Extraction:

    • Add 1M HCl (aq) slowly. Monitor pH; ensure the aqueous phase is pH < 3.[1]

    • Mechanistic Note: At pH 2, the piperidine (

      
      ) is fully protonated. The aniline nitrogen (
      
      
      
      ) is also protonated, forcing the molecule into the water phase. Neutral impurities (e.g., p-iodotoluene) remain in the organic phase.
  • Phase Separation: Agitate vigorously for 10 minutes. Separate layers. Keep the Aqueous Layer .[1]

  • Organic Wash (Optional): Wash the aqueous layer once with a small volume of EtOAc to remove entrained neutrals.[1]

  • Basification:

    • Cool the aqueous layer to 0–5°C (exothermic reaction).[1]

    • Slowly add 4M NaOH or 50% KOH until pH > 12.[1]

    • Check: The solution should turn cloudy as the free base oil separates.[1]

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
     volumes).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Method B: Resolution & Crystallization (The "Gold Standard")

Objective: Isolation of a solid, chemically stable salt with high enantiomeric excess (ee).[1] Reagent: Dibenzoyl-L-tartaric acid (L-DBTA) .[1] Context: 3-aminopiperidines are notoriously difficult to crystallize as free bases. The industry standard for this scaffold (analogous to Tofacitinib intermediates) is the formation of Tartrate salts [1, 2].[1]

Experimental Protocol
  • Screening Setup:

    • Dissolve 10 g of the "Method A" Free Base in Methanol (MeOH) (50 mL).

    • Separately, dissolve 1.0 equivalent of L-DBTA in MeOH (50 mL).

  • Salt Formation:

    • Add the acid solution to the amine solution at 60°C.[1][2]

    • Stir at 60°C for 30 minutes to ensure homogeneity.

  • Controlled Cooling (The Critical Step):

    • Cool the mixture to 25°C over 4 hours (approx. 10°C/hour).

    • Observation: A thick white precipitate should form.[1] If oiling occurs, reheat and add a co-solvent (e.g., Ethanol or Isopropanol) to increase solubility.

  • Digestion: Stir the slurry at 20°C for 12 hours. This "aging" process allows Ostwald ripening, improving crystal purity and filterability.

  • Filtration: Filter the solid. Wash the cake with cold MeOH/MTBE (1:1).

  • Recrystallization (For Optical Purity):

    • If chiral HPLC shows <98% ee, recrystallize the wet cake from Ethanol/Water (95:5) .[1]

    • Mechanism:[1][3][4][5][6][7][8][9] The heterochiral salt (e.g., R-amine + L-acid) usually has significantly higher solubility than the homochiral salt (S-amine + L-acid), allowing the eutomer to crystallize out.[1]

Alternative: Bulk Isolation (Non-Chiral)

If the molecule is already enantiopure or a racemate is desired:

  • Use HCl in Dioxane (4M) or Oxalic Acid .[1]

  • Add 2.2 equivalents of HCl to the amine in EtOAc.[1] The Dihydrochloride salt will precipitate immediately.[1] Note that HCl salts are often hygroscopic; handle under nitrogen.[1]

Analytical Validation (QC)

Trustworthiness: Do not proceed to the next synthetic step without validating purity.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm (Strong absorption by p-tolyl group)
Derivatization Not required (p-tolyl chromophore is sufficient).[1]
Chiral HPLC (For Enantiomeric Excess)[1][2]
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

Process Safety & Troubleshooting

Troubleshooting Prob1 Problem: Oiling out during crystallization Sol1 Solution: Seed with pure crystal OR Add anti-solvent (MTBE) slowly Prob1->Sol1 Prob2 Problem: Low Recovery Yield Sol2 Solution: Salt solubility too high. Switch Solvent: MeOH -> EtOH/IPA Prob2->Sol2 Prob3 Problem: Emulsion in Extraction Sol3 Solution: Filter through Celite pad to remove particulates Prob3->Sol3

Caption: Figure 2. Troubleshooting common isolation issues for aminopiperidines.

References

  • Pfizer Inc. (2010).[1] Process for the preparation of 3-aminopiperidine derivatives. US Patent 2010/0029941 A1. Link

  • Organic Process Research & Development. (2022). Preparation of Enantiopure 3-Aminopiperidine Derivatives. ACS Publications.[1][8] Link[1][8]

  • BenchChem Technical Support. (2025). Resolving Enantiomers of 3-Aminopiperidine. Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.[1] (Standard Reference for Acid-Base Extraction).[1]

Sources

Application Notes & Protocols: A Framework for the In Vivo Evaluation of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

The compound N-methyl-N-(4-methylphenyl)piperidin-3-amine belongs to a class of molecules centered on the piperidine scaffold, a privileged structure in medicinal chemistry renowned for its prevalence in a vast array of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1][2] The structural motifs of the target compound—a tertiary amine within a piperidine ring, an N-methyl group, and an N-aryl substitution—suggest a high probability of psychoactivity. The N-methylpiperidine moiety is a core component of numerous pharmaceutical agents, including antidepressants and antihistamines, and influences the basicity and reactivity of the molecule.[3]

Given the absence of published in vivo data for this specific entity, a structured, hypothesis-driven approach is essential for its initial characterization. The structural similarity to compounds known to interact with monoamine transporters or opioid receptors warrants a comprehensive preclinical evaluation. For instance, the dopamine transporter (DAT) and serotonin transporter (SERT) are critical for regulating neurotransmission and are primary targets for many psychoactive drugs.[3][4][5] Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders.[6] Similarly, the piperidine core is fundamental to the structure of potent opioid analgesics.[7][8]

This document provides a detailed framework for the systematic in vivo evaluation of this compound (hereafter referred to as "Compound-X") in rodent models. The protocols herein are designed to first establish a safety and tolerability profile, followed by pharmacokinetic characterization and a primary screen of pharmacodynamic effects relevant to its hypothesized mechanisms of action.

Foundational Principles: Ethical Conduct in Animal Research

All proposed studies must be conducted in strict accordance with established ethical guidelines for the care and use of laboratory animals.[1][2][9][10] Protocols should be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC) prior to commencement. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount: efforts must be made to replace animal use where possible, reduce the number of animals to the minimum required for statistical validity, and refine procedures to minimize any potential pain or distress.[10]

Phase 1: Preliminary Safety and Tolerability Assessment

The initial phase of in vivo testing is dedicated to establishing the safety profile of Compound-X. This involves determining the acute toxicity and observing any overt behavioral or physiological effects across a range of doses.

Protocol: Acute Toxicity Study (Up-and-Down Procedure)

Objective: To determine the Maximum Tolerated Dose (MTD) and identify the dose range for subsequent pharmacodynamic studies. The up-and-down procedure is a refined method that minimizes animal use compared to traditional LD50 tests.[11][12]

Species: Male and female Sprague-Dawley rats (8-10 weeks old).

Materials:

  • Compound-X

  • Vehicle (e.g., sterile saline, 5% DMSO/5% Tween 80 in saline). The choice of vehicle must be empirically determined based on the compound's solubility and stability.

  • Dosing syringes and needles (appropriate for the route of administration).

  • Standard laboratory animal caging.

Procedure:

  • Dose Selection: Start with a preliminary dose estimate (e.g., 10 mg/kg), with subsequent doses adjusted by a factor of 1.5-2.0.

  • Administration: Administer a single dose of Compound-X to one animal via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).[13]

  • Observation: Observe the animal continuously for the first 4 hours, then periodically for up to 14 days. Record all clinical signs of toxicity, including changes in skin/fur, posture, gait, respiration, and any convulsive behavior.[14]

  • Dose Adjustment:

    • If the animal survives without signs of severe toxicity, the next animal receives a higher dose.

    • If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.

  • Endpoint: The study is complete after a series of dose reversals around a specific dose level. The MTD is typically defined as the highest dose that does not produce mortality or overt signs of life-threatening toxicity.

Data Presentation: All observations should be meticulously recorded. A summary table is recommended.

Dose (mg/kg, i.p.) Animal ID Outcome (24h) Clinical Signs Observed (0-4h)
10M1SurvivedNormal activity
20M2SurvivedMild hyperlocomotion
40M3SurvivedStereotypy, moderate hyperlocomotion
80F1EuthanizedSeizures, severe distress
60F2SurvivedSevere stereotypy, ataxia

Table 1: Example data summary for an acute toxicity study.

Protocol: Functional Observational Battery (FOB)

Objective: To systematically and quantitatively assess the global behavioral and physiological effects of Compound-X.[14]

Species: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Group Allocation: Assign animals to groups (n=8-10 per group): Vehicle control, and at least three doses of Compound-X (e.g., low, medium, high) selected based on the MTD study.

  • Baseline Assessment: Prior to dosing, assess baseline parameters for all animals.

  • Administration: Administer the assigned treatment (Vehicle or Compound-X) via the chosen route.

  • Timed Observations: Conduct the FOB at the predicted time of peak effect (Tmax), which may need to be estimated initially (e.g., 30 minutes post-i.p. injection) and refined after pharmacokinetic studies.

  • Scoring: Score a predefined set of parameters related to autonomic, neuromuscular, and sensorimotor functions.

Data Presentation:

Parameter Category Specific Observation Scoring Example (0-4 scale)
Autonomic Piloerection0 = Absent, 4 = Severe
Salivation0 = Normal, 4 = Profuse
Neuromuscular Gait0 = Normal, 4 = Severe ataxia
Tremors0 = Absent, 4 = Severe, whole-body
Sensorimotor Startle Response0 = Normal, 4 = No response
Righting Reflex0 = Immediate, 4 = Fails to right
Behavioral Spontaneous Activity0 = Normal, 4 = Continuous, rapid movement
Stereotypy (e.g., gnawing)0 = Absent, 4 = Continuous

Table 2: Abridged example of parameters for a Functional Observational Battery.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X. This is critical for understanding the relationship between dose, exposure, and pharmacological effect, and for designing rational dosing schedules for subsequent studies.[15][16][17][18]

Protocol: Single-Dose Pharmacokinetics in Rats

Species: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

Procedure:

  • Group Allocation:

    • Group 1: Intravenous (i.v.) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (p.o.) or Intraperitoneal (i.p.) administration (e.g., 10 mg/kg) to determine bioavailability.

  • Dosing: Administer Compound-X to fasted rats.[15]

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) via the cannula at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[15]

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound-X in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[16]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Data Presentation:

Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 250450
Tmax (h) 0.080.5
AUC (0-inf) (ng*h/mL) 3501575
t1/2 (h) 2.52.8
Clearance (L/h/kg) 2.86-
Bioavailability (%) -45%

Table 3: Hypothetical pharmacokinetic parameters for Compound-X.

Visualization: Experimental and Data Workflow

G cluster_preclinical Phase 1: Safety & Tolerability cluster_pk Phase 2: Pharmacokinetics cluster_pd Phase 3: Pharmacodynamics Tox Acute Toxicity Study (MTD Determination) FOB Functional Observational Battery (FOB) Tox->FOB Inform Dose Selection PK_Study Rat PK Study (IV & PO Dosing) FOB->PK_Study Guide Dosing Strategy Blood Serial Blood Sampling PK_Study->Blood LCMS LC-MS/MS Analysis Blood->LCMS PK_Params Calculate PK Parameters (Cmax, t1/2, F%) LCMS->PK_Params Loco Locomotor Activity PK_Params->Loco Inform Dosing Regimen & Timepoints Analgesia Hot Plate Test PK_Params->Analgesia DD Drug Discrimination PK_Params->DD

Caption: High-level workflow for the in vivo characterization of a novel compound.

Phase 3: Pharmacodynamic (PD) and Behavioral Evaluation

This phase aims to test the hypothesized mechanism of action of Compound-X. Based on its structure, we will prioritize assays for psychostimulant, analgesic, and subjective effects.

Protocol: Spontaneous Locomotor Activity

Objective: To assess whether Compound-X has stimulant or sedative effects on general activity.[19][20][21][22][23]

Species: Male C57BL/6 mice.

Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

Procedure:

  • Habituation: Place mice in the activity chambers for 30-60 minutes to allow them to acclimate to the novel environment.[20]

  • Administration: Remove mice, administer Vehicle or Compound-X (at doses determined in Phase 1 & 2), and immediately return them to the chambers.[19]

  • Data Collection: Record locomotor activity (e.g., total distance traveled, rearing counts) continuously for 60-120 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset, peak, and duration of the effect. Compare drug-treated groups to the vehicle control group.

Protocol: Hot Plate Analgesia Test

Objective: To evaluate the potential antinociceptive (analgesic) properties of Compound-X, which is relevant if an opioid-like mechanism is suspected.[24][25][26][27][28]

Species: Male Swiss Webster mice.

Apparatus: A commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C).

Procedure:

  • Baseline Latency: Place each mouse on the hot plate and measure the latency (in seconds) to exhibit a pain response (e.g., hind paw lick, jump). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.[27]

  • Administration: Administer Vehicle, a positive control (e.g., morphine), or Compound-X.

  • Post-Dosing Test: At the time of expected peak effect, re-test each animal on the hot plate and record the response latency.

  • Analysis: Calculate the percent Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Protocol: Drug Discrimination Paradigm

Objective: To characterize the interoceptive (subjective) effects of Compound-X by determining if it generalizes to the discriminative stimulus of a known drug of abuse (e.g., a stimulant like cocaine or an opioid like morphine).[29][30][31][32][33] This is a powerful assay for predicting abuse liability.[32]

Species: Male Sprague-Dawley rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure (highly abbreviated):

  • Training Phase:

    • Train a cohort of rats to press one lever (the "drug" lever) to receive a food reward after they have been administered a training drug (e.g., 10 mg/kg cocaine).

    • On alternate days, train the same rats to press the other lever (the "vehicle" lever) for a reward after being administered the vehicle (saline).

    • Continue training until rats reliably press the correct lever (>80% accuracy) based on the injection they received.

  • Testing Phase:

    • Once the discrimination is established, administer various doses of Compound-X and observe which lever the rats predominantly press.

    • Full Generalization: If rats press the "drug" lever, it indicates that Compound-X produces subjective effects similar to the training drug.

    • No Generalization: If rats press the "vehicle" lever, the subjective effects are not similar.

    • Partial Generalization: A mixed response may indicate some shared pharmacological properties.

Visualization: Hypothesized Signaling Pathway and PK Data Flow

G

Caption: Hypothesized mechanism at a dopamine synapse and data flow in a pharmacokinetic study.

Conclusion and Future Directions

The systematic application of these protocols will provide a foundational understanding of the in vivo profile of this compound. The results from the safety, pharmacokinetic, and initial pharmacodynamic studies will form a self-validating system, where the PK data informs the PD study design, and the PD results guide further mechanistic investigations. Positive findings in these assays would justify more advanced studies, such as receptor binding assays to confirm molecular targets, microdialysis to measure neurotransmitter levels in specific brain regions, and self-administration studies to more definitively assess abuse potential. This structured approach ensures that the development and characterization of novel CNS compounds are conducted with scientific rigor and a commitment to ethical animal use.

References

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]

  • nano-test.de. (2025). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved from [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

  • Fiveable. (n.d.). In vivo testing methods | Toxicology Class Notes. Retrieved from [Link]

  • National Research Council. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. Retrieved from [Link]

  • Preclinical Research Laboratory. (n.d.). Handling of Rat and Mouse: Essential Techniques for Preclinical Studies. Retrieved from [Link]

  • Meesala, K., & Sharma, A. (2025). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. Neuroscience. Retrieved from [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Journal of Neurochemistry, 127(1), 10.1111/jnc.12384. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Discrimination - Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Law, P. Y., & Loh, H. H. (2014). Opioid receptors signaling network. Molecular Brain, 7, 5. Retrieved from [Link]

  • National Research Council. (2011). Guide for the Care and Use of Laboratory Animals, 8th edition. The National Academies Press. Retrieved from [Link]

  • Tal-Gan, Y., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin transporter. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Wikipedia. (n.d.). Mu-opioid receptor. Retrieved from [Link]

  • Rudnick, G. (2006). Serotonin Transporters – Structure and Function. Journal of Membrane Biology, 213(2), 97-106. Retrieved from [Link]

  • Qeios. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Retrieved from [Link]

  • Lu, Y., et al. (2024). Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. Frontiers in Pharmacology, 15, 1509319. Retrieved from [Link]

  • Thavanathan, A., & Ghali, S. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Deuis, J. R., et al. (2017). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Visualized Experiments, (121), 55234. Retrieved from [Link]

  • Eriksen, J., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Neuroscience, 17, 1243105. Retrieved from [Link]

  • Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Dr.Oracle. (2026). What are the recommended methods for handling rats and mice in a laboratory setting, including routes of drug administration?. Retrieved from [Link]

  • L-G, A., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments, (91), 51729. Retrieved from [Link]

  • Gaskill, P. J., et al. (2014). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmunology, 274(1-2), 14-25. Retrieved from [Link]

  • Solinas, M., et al. (2019). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. British Journal of Pharmacology, 176(14), 2355-2371. Retrieved from [Link]

  • Zhou, F. C., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience, 31(17), 6345-6355. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • QIAGEN. (n.d.). Opioid Signaling Pathway. Retrieved from [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved from [Link]

  • JoVE. (2015). Video: Proper Handling and Restraining Techniques of Rodents. Retrieved from [Link]

  • Novák, C., et al. (2024). Locomotion test for mice v1. protocols.io. Retrieved from [Link]

  • Society for Developmental Biology. (n.d.). Dopamine transporter. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The signal transduction pathway of opioid receptor activation. Retrieved from [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Retrieved from [Link]

  • Kumar, B., et al. (2022). Laboratory animal handling techniques, basic facilities and care: A review. International Journal of Pharmaceutical Sciences Review and Research, 74(1), 125-131. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Retrieved from [Link]

  • Alexandria University. (2018). Guidelines for Ethical Conduct in the Care & Use Animals in Research. Retrieved from [Link]

  • Alila Medical Media. (2017). Neuroscience Basics: Dopamine Reward Pathway, Animation. Retrieved from [Link]

  • University of Cambridge. (n.d.). Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved from [Link]

Sources

Technical Application Note: Dosage & Concentration Protocols for N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals conducting de novo characterization or screening of N-methyl-N-(4-methylphenyl)piperidin-3-amine .

Important Note on Pharmacological Status: As of the current scientific consensus (2024-2025), This compound (CAS 1251353-96-4) is classified as a Research Chemical/Building Block .[1] Unlike established pharmacotherapies (e.g., Fentanyl, Methylphenidate), there is no standardized clinical dosage.[1] The protocols below are engineered to determine effective experimental concentrations and maximum tolerated doses (MTD) in a preclinical setting.

Compound Identifier: CAS 1251353-96-4 Molecular Formula: C₁₃H₂₀N₂ Molecular Weight: 204.31 g/mol [1]

Part 1: Physicochemical Profile & Stock Formulation[1][2]

Solubility Assessment

The compound features a basic piperidine nitrogen (pKa ≈ 10-11) and a less basic N-aryl amine.[1] At physiological pH (7.4), the piperidine moiety will be protonated.[1]

  • Free Base: Lipophilic, low aqueous solubility.[1] Soluble in DMSO, Ethanol, Methanol.[1]

  • Salt Form (HCl/Citrate): High aqueous solubility.[1]

Stock Solution Preparation Protocol

Objective: Create a stable, high-concentration Master Stock for downstream dilution.

Materials:

  • Compound (Solid Free Base)[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%[1]

  • Storage: Amber glass vials (borosilicate)

Procedure:

  • Target Concentration: 10 mM is the industry standard for HTS (High-Throughput Screening) libraries.[1]

  • Calculation:

    
    [1]
    
    • Example: To prepare 1 mL of 10 mM stock:

      
      [1]
      
  • Dissolution: Add DMSO to the weighed solid. Vortex for 30 seconds.[1] Sonicate at 25°C for 5 minutes if visual particulates remain.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6-12 months) or -80°C (long-term).

Part 2: In Vitro Concentration Determination (Dose-Response)

Objective: Determine the IC₅₀ (Inhibitory Concentration) or EC₅₀ (Effective Concentration) using a 10-point titration curve. Do not use a single concentration (e.g., 10 µM) for characterization, as this leads to false negatives/positives.[1]

Serial Dilution Workflow

Base Vehicle: Assay Buffer (e.g., PBS + 0.1% BSA).[1] Starting Concentration: 10 µM (Final Assay Concentration).

StepSource SolutionSource Vol (µL)Diluent (DMSO) Vol (µL)Concentration (Stock)Final Assay Conc. (1:100 dilution)
1 Master Stock10901 mM10 µM
2 Step 130700.3 mM3 µM
3 Step 230700.1 mM1 µM
4 Step 330700.03 mM300 nM
5 Step 430700.01 mM100 nM
...Continue 1:3.16 dilutions............ -> 1 nM
Data Visualization & Logic

The following diagram illustrates the decision logic for interpreting the dose-response data.

DoseResponseLogic Start In Vitro Assay (10-point Titration) CheckCurve Analyze Curve Fit (Sigmoidal) Start->CheckCurve GoodFit R² > 0.9 Complete Saturation CheckCurve->GoodFit Valid Data PoorFit R² < 0.9 Or No Plateau CheckCurve->PoorFit Invalid Data CalcPotency Calculate IC50/EC50 GoodFit->CalcPotency Redesign Adjust Conc. Range (Go Higher or Lower) PoorFit->Redesign CheckTox Parallel Cytotoxicity Assay (e.g., MTT/ATP) CalcPotency->CheckTox SelectDose Select Functional Dose (Typically 10x IC50) CheckTox->SelectDose Therapeutic Window > 10x CheckTox->Redesign Toxic at IC50

Caption: Logic flow for validating experimental concentrations from raw titration data.

Part 3: In Vivo Dosage & Formulation

Warning: This compound is a substituted piperidine.[1] Structural analogs in this class can exhibit potent CNS activity (stimulant or opioid-like) or cardiovascular effects.[1] Start Low.

Formulation for Injection (IP/IV/SC)

Since the free base is lipophilic, a co-solvent system is required for animal studies.[1]

Recommended Vehicle (Solubility ~ 2-5 mg/mL):

  • 5% DMSO (Pre-dissolve compound here)[1]

  • 40% PEG 300 (Add second, vortex)

  • 55% Saline/Water (Add last, slowly to prevent crashing out)[1]

Alternative (if pH adjustment is permitted): Dissolve in 0.1 M HCl, then back-titrate with NaOH to pH 5-6, diluted in saline.

Dose-Escalation Protocol (Pilot Study)

Do not jump to "therapeutic" doses. Use a modified Irwin Test or Functional Observation Battery (FOB).

Phase 1: Single Dose Tolerance (Mouse/Rat) [1]

  • Group A (Vehicle): n=3

  • Group B (Low Dose): 1 mg/kg [1]

    • Rationale: Standard starting point for CNS-active amines.[1]

  • Group C (Mid Dose): 10 mg/kg [1]

    • Rationale: Common active range for piperidine-based ligands.[1]

  • Group D (High Dose): 30 mg/kg [1]

    • Rationale: Approaching toxicity for many alkaloids.[1]

Monitoring Parameters:

  • Immediate (0-30 min): Tremors, sedation, straub tail (opioid sign), stereotypy (stimulant sign).[1]

  • Post-Acute (24 hr): Weight loss, lethargy.[1]

Calculation for Injection Volume

Standard administration volume is 10 mL/kg for mice and 5 mL/kg for rats.[1]

Example: Dosing a 25 g mouse at 10 mg/kg .

  • Total Dose Required:

    
    .[1]
    
  • Injection Volume:

    
    .
    
  • Required Concentration:

    
    .
    

Part 4: References

  • Biosynth. (2024).[1] Product Data Sheet: this compound (CAS 1251353-96-4).[1][2] Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary: Piperidine Derivatives and Scaffold Analysis.[1] Retrieved from [1]

  • Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility and formulation protocols).

  • Vogel, H. G. (2008).[1] Drug Discovery and Evaluation: Pharmacological Assays.[1] Springer.[1] (Reference for Dose-Response and Irwin Test protocols).

Sources

Application Note: Solubility Profiling of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for characterizing the solubility profile of N-methyl-N-(4-methylphenyl)piperidin-3-amine . Given the compound's specific structural features—a lipophilic piperidine derivative with a basic secondary amine and a tertiary aniline moiety—this guide synthesizes theoretical prediction with empirical determination protocols.[1][2]

Executive Summary

This compound represents a class of lipophilic amine intermediates often encountered in CNS-active drug discovery or fine chemical synthesis.[1][2][3] Its solubility behavior is governed by two competing factors: the hydrophobic N-methyl-p-tolyl moiety and the ionizable piperidine ring.[1][2][3]

This guide provides a standardized workflow for:

  • Predicting solubility based on structural ionization (pKa) and lipophilicity (LogP).

  • Experimental determination using equilibrium shake-flask and kinetic methods.

  • Solvent selection for stock preparation, purification, and biological assays.[1]

Physicochemical Analysis & Theoretical Prediction

Before initiating wet-lab experiments, understanding the molecule's "Solubility Personality" is critical to avoid compound waste.[1][2][3]

Structural Dissection

The molecule contains two distinct nitrogen centers that dictate its pH-dependent solubility:[1][2][3]

  • N1 (Piperidine Ring): A secondary aliphatic amine.[1][2]

    • Character: Highly basic (Predicted pKa

      
       10.5 – 11.0).[1][2]
      
    • Impact: Protonates readily in acidic media, drastically increasing aqueous solubility.[1]

  • N2 (Exocyclic Amine): A tertiary amine attached to a phenyl ring (aniline-like).[1][2]

    • Character: Weakly basic (Predicted pKa

      
       3.0 – 5.[1][2]0) due to resonance delocalization with the aromatic ring.[1][2]
      
    • Impact: Contributes significantly to lipophilicity but minimally to ionization at physiological pH.[1][2]

Predicted Solubility Profile

Based on the structure (C13H20N2) and analogous piperidine derivatives [1, 2]:

ParameterPredicted ValueImplication
LogP (Octanol/Water) 2.5 – 3.2Moderate lipophilicity.[1][2][3] Poor solubility in neutral water; good in organic solvents.[1][2]
pKa (Most Basic) ~10.8Cationic at pH 7.[1][2]4. High solubility in 0.1M HCl.[1][2]
Polar Surface Area (PSA) ~15-25 ŲGood membrane permeability; likely blood-brain barrier penetrant.[1][2][3]

Solvent Selection Guide

Recommended Solvents

The following table categorizes solvents based on their utility for this specific compound.

Solvent CategoryRecommended SolventSolubility ExpectationApplication
Universal Stock DMSO (Dimethyl sulfoxide)High (>50 mg/mL) Primary stock solution for bioassays.[1][2][3]
Protic Organic Methanol / Ethanol High (>20 mg/mL) HPLC mobile phases; recrystallization.[1][2]
Aprotic Organic DCM (Dichloromethane)Very High (>100 mg/mL) Extraction from aqueous workups.[1][2]
Aqueous (Acidic) 0.1 M HCl High (>10 mg/mL) Formulation for IV administration (salt form).[1][2]
Aqueous (Neutral) PBS (pH 7.4) Low (<0.5 mg/mL) Physiological simulation; requires co-solvent.[1][2]
Non-Polar Hexane / Heptane Low to Moderate Washing; removing non-polar impurities.[1][2][3]
The "Oiling Out" Phenomenon

Warning: Free-base piperidines with lipophilic tails often form "oils" rather than crystals when precipitated from water.[1][2][3]

  • Cause: The melting point is depressed by impurities or solvent inclusion.[1][2]

  • Remedy: Always isolate as a salt (e.g., Hydrochloride or Oxalate) to ensure a stable solid form for solubility testing.[1]

Experimental Protocols

Protocol A: Thermodynamic Equilibrium Solubility (Shake-Flask)

The Gold Standard for accurate solubility data.[1][2][3]

Reagents:

  • Test Compound (Solid, >95% purity)

  • Solvents: PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2), DMSO.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1][3]

Workflow:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours (or 37°C for physiological relevance).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: If supernatant is cloudy, filter through a 0.22 µm PVDF membrane .[1][2] Note: Do not use Nylon for lipophilic amines as adsorption may occur.

  • Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) and analyze via HPLC.[1] Calculate concentration using a calibration curve derived from a DMSO stock.

Protocol B: Kinetic Solubility (High-Throughput)

For rapid screening of early-stage compounds.[1][2][3]

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 10 µL of stock into 990 µL of PBS (pH 7.4) (Final: 100 µM, 1% DMSO).

  • Shake for 2 hours at room temperature.

  • Filter (0.45 µm filter plate) and analyze filtrate via UV-Vis or HPLC.

  • Result: If the peak area matches the standard, solubility > 100 µM.[1] If lower, precipitation occurred.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solvent selection and experimental design based on the compound's ionization state.

SolubilityLogic Compound N-methyl-N-(4-methylphenyl) piperidin-3-amine pKa Basic Piperidine N (pKa ~10.8) Compound->pKa LogP Lipophilic Tail (LogP ~2.8) Compound->LogP Acidic Acidic pH (< 4.0) (e.g., 0.1M HCl) pKa->Acidic Protonation Neutral Neutral pH (7.4) (e.g., PBS) pKa->Neutral Deprotonation Organic Organic Solvent (DMSO, MeOH) LogP->Organic Hydrophobic Interaction Ionized Ionized (Cationic) High Aqueous Solubility Acidic->Ionized Unionized Unionized (Free Base) Low Aqueous Solubility Neutral->Unionized Solvated Fully Solvated High Solubility Organic->Solvated Unionized->Organic Requires

Figure 1: Solubility determination logic flow based on pH-dependent ionization and lipophilicity.

Analytical Method (HPLC)

To quantify solubility, use the following validated HPLC conditions adapted for aminopiperidines [3].

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers basic amine, improves peak shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (targeting the phenyl ring).[1]

  • Retention Time: Expect elution around 5–7 minutes (moderate hydrophobicity).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24696612, N-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

  • Beig, A., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease.[1][4] PLoS ONE, 8(7).[1][4] Retrieved from [Link]

  • Google Patents (2009). CN104007202B - HPLC analytical approach of 3-amino piperidine.[1][2][3] Retrieved from

Sources

Application Notes and Protocols for the Investigation of N-methyl-N-(4-methylphenyl)piperidin-3-amine in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Senior Application Scientist Foreword

The piperidine scaffold is a cornerstone in the development of centrally active agents, serving as a versatile framework for compounds targeting a wide array of neurological and psychiatric disorders.[1] From the established therapeutic efficacy of methylphenidate in ADHD to the ongoing exploration of novel piperidine derivatives as NMDA receptor antagonists and muscarinic receptor modulators, this heterocyclic amine continues to be a focal point of neuroscience research.[2][3][4]

This guide addresses the nascent exploration of N-methyl-N-(4-methylphenyl)piperidin-3-amine , a novel investigational compound. As of this writing, specific literature on this exact molecule is not publicly available. Therefore, this document serves as a proactive application and protocol guide, structured on the basis of its constituent chemical motifs and the known neuropharmacological activities of structurally related compounds.

Our approach is grounded in predictive pharmacology, leveraging the known properties of the N-methylpiperidine core, the 3-aminopiperidine substitution pattern, and the N-aryl functionalization to hypothesize potential biological targets and design a robust, multi-tiered experimental plan for its characterization. The protocols herein are designed to be self-validating, providing a logical and efficient pathway from initial in vitro screening to preliminary in vivo assessment.

Rationale for Investigation: A Structurally-Informed Hypothesis

The chemical architecture of this compound suggests several plausible avenues for its application in neuroscience research. The N-methylpiperidine moiety is a common feature in various pharmaceuticals, including antidepressants and antihistamines, influencing the compound's basicity and reactivity.[5] The 3-aminopiperidine structure is a key component in compounds being explored for their therapeutic potential, including as intermediates in the synthesis of Janus kinase (JAK) inhibitors.[6][7] Furthermore, the N-aryl group can significantly influence receptor affinity and selectivity.

Based on these structural elements, we can formulate a primary hypothesis:

Hypothesis: this compound is a central nervous system (CNS) active agent with potential modulatory effects on monoamine transporters or N-methyl-D-aspartate (NMDA) receptors, warranting investigation for its therapeutic potential in disorders of mood, cognition, or neurodegeneration.

Potential Biological Targets and Therapeutic Areas

Structural Moiety Known Associations in Neuroscience Hypothesized Target(s) for the Compound Potential Therapeutic Indication(s)
Piperidine Ring Core scaffold in numerous CNS drugs, including analgesics, antipsychotics, and stimulants.[1]Monoamine Transporters (DAT, NET, SERT), Sigma Receptors, Muscarinic Receptors, NMDA Receptors.Depression, Anxiety, ADHD, Schizophrenia, Neurodegenerative Diseases.
N-methyl Group Influences basicity and can affect receptor binding and selectivity.[1][5]May enhance affinity for specific receptor subtypes.Refinement of therapeutic profile.
3-Amino Position Found in various neuroactive compounds and synthetic intermediates.[6][8]Potential for interaction with aminergic or glutamatergic systems.Broadens the scope of potential targets.
N-(4-methylphenyl) Group Aromatic ring systems are crucial for pi-stacking and hydrophobic interactions within receptor binding pockets.Could confer selectivity for specific receptor subtypes.May influence efficacy and side-effect profile.

Experimental Workflows and Protocols

A tiered approach is recommended to systematically characterize the neuropharmacological profile of this compound.

Tier 1: Primary In Vitro Screening

The initial phase focuses on identifying the primary biological targets through broad receptor binding and functional assays.

Tier1_Workflow cluster_synthesis Compound Preparation cluster_binding Receptor Binding Assays cluster_functional Functional Assays Compound N-methyl-N-(4-methylphenyl) piperidin-3-amine (Purity >98%) Binding Radioligand Binding Panel (e.g., CEREP screen) Compound->Binding Test Compound NMDA_bind [3H]MK-801 Binding Assay Binding->NMDA_bind Identify Hits DAT_bind [3H]WIN 35,428 Binding Assay Binding->DAT_bind Identify Hits Ca_flux Calcium Flux Assay (NMDA-mediated) NMDA_bind->Ca_flux Confirm Functional Activity Functional Dopamine Reuptake Assay DAT_bind->Functional Confirm Functional Activity

Caption: Tier 2 workflow for detailed in vitro analysis.

Protocol 4: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To characterize the functional effect of the compound on NMDA receptor activity in a native-like environment.

  • Rationale: This "gold standard" functional assay provides detailed information on whether the compound is an antagonist, agonist, or allosteric modulator.

  • Methodology:

    • Culture primary cortical neurons.

    • Perform whole-cell voltage-clamp recordings.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

    • Co-apply varying concentrations of this compound with the NMDA/glycine solution.

    • Measure the reduction in the peak amplitude of the NMDA-evoked current to determine the IC50.

    • Assess for use-dependency by applying the compound in the absence and presence of repeated NMDA applications.

Protocol 5: Monoamine Transporter Selectivity Assays

  • Objective: To determine the selectivity of the compound for DAT over SERT and NET.

  • Rationale: Selectivity is a critical determinant of a drug's therapeutic window and side-effect profile.

  • Methodology:

    • Perform dopamine, serotonin, and norepinephrine reuptake assays as described in Protocol 3, using cells expressing hDAT, hSERT, and hNET, respectively.

    • Calculate the IC50 for each transporter.

    • Determine the selectivity ratios (e.g., SERT IC50 / DAT IC50).

Tier 3: Preliminary In Vivo Evaluation

This stage involves initial assessments of CNS activity and tolerability in rodent models.

Protocol 6: Rodent Locomotor Activity

  • Objective: To assess the general CNS stimulant or depressant effects of the compound.

  • Rationale: Changes in spontaneous locomotor activity are a primary indicator of CNS activity.

  • Methodology:

    • Acclimate male C57BL/6 mice to open-field arenas.

    • Administer this compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle.

    • Record locomotor activity (distance traveled, rearing frequency) for 60 minutes using automated tracking software.

    • Analyze the data for dose-dependent increases or decreases in activity.

Protocol 7: Mouse Forced Swim Test

  • Objective: To evaluate the potential antidepressant-like activity of the compound.

  • Rationale: This is a widely used and validated behavioral screen for antidepressant efficacy.

  • Methodology:

    • Administer this compound or vehicle to mice.

    • After a pre-treatment period (e.g., 60 minutes), place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility over a 6-minute session.

    • A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like effects.

Data Interpretation and Next Steps

Potential Outcome Interpretation Recommended Next Steps
Potent DAT inhibitor with >10-fold selectivity over SERT/NET. Compound has a stimulant profile similar to methylphenidate.Proceed to models of ADHD (e.g., 5-choice serial reaction time task) and assess abuse liability (e.g., conditioned place preference).
Potent, use-dependent NMDA receptor antagonist. Compound may have neuroprotective or antidepressant properties.Evaluate in models of ischemic stroke (e.g., MCAO) and depression. Assess for psychotomimetic side effects (e.g., prepulse inhibition).
Allosteric modulator of a specific receptor. Compound has a novel mechanism of action with potential for a better side-effect profile.Conduct detailed mechanistic studies to characterize the allosteric site and its functional consequences.
No significant activity in Tier 1 screens. The compound is unlikely to be a potent modulator of the tested targets.De-prioritize the compound or consider alternative biological hypotheses.

Conclusion

While the specific neuropharmacological profile of this compound remains to be elucidated, its chemical structure provides a strong rationale for its investigation as a novel CNS agent. The tiered experimental approach outlined in these application notes offers a systematic and resource-efficient pathway to characterize its binding affinity, functional activity, and preliminary in vivo effects. By grounding the investigation in the known pharmacology of related piperidine derivatives, researchers can efficiently navigate the early stages of drug discovery and determine the therapeutic potential of this promising new chemical entity.

References

  • Fiveable. N-methylpiperidine Definition.
  • Wikipedia.
  • BenchChem. An In-depth Technical Guide to 3-[(4-Methylphenyl)methyl]piperidine: Discovery, Synthesis, and Biological Potential.
  • ChemRxiv.
  • Wikipedia. Piperidine.
  • Journal of University of Anbar for Pure Science.
  • ResearchGate.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. 4-Anilinopiperidine.
  • PubChem. N-(3-((Aminoiminomethyl)amino)-4-methylphenyl)-4-((4-methyl-1-piperazinyl)methyl)benzamide.
  • PubChem. N-methyl-N-phenylpiperidin-4-amine.
  • PubChem. Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino).
  • Google Patents. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • PubMed. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1)
  • Open Research@CSIR-NIScPR.
  • ResearchGate.
  • PubMed. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids.
  • PubMed. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis and troubleshooting of N-methyl-N-(4-methylphenyl)piperidin-3-amine (CAS: 1251353-96-4).

This guide prioritizes the Reductive Amination and Buchwald-Hartwig pathways, as these are the most robust methods for constructing the sterically congested tertiary amine at the 3-position of the piperidine ring.

Status: Operational Lead Scientist: Senior Application Specialist Scope: Synthesis, Purification, and Analytical Validation

Chemical Profile & Synthetic Strategy
  • Target Molecule: this compound[1][2]

  • Core Challenge: Installing a tertiary aryl-alkyl amine at the sterically hindered 3-position of the piperidine ring while preventing racemization (if chiral) and managing protecting groups.

  • Primary Route (Route A): Reductive Amination of N-Boc-3-piperidone with p-toluidine, followed by N-methylation.

  • Secondary Route (Route B): Buchwald-Hartwig Cross-Coupling of N-Boc-3-aminopiperidine with 4-bromotoluene.

Workflow Diagram: The following flowchart outlines the decision logic for selecting the optimal synthetic pathway.

Synthesis_Workflow Start Start: Select Precursor Piperidone Precursor: N-Boc-3-Piperidone Start->Piperidone Amine Precursor: N-Boc-3-Aminopiperidine Start->Amine RouteA Route A: Reductive Amination (Reagent: p-Toluidine) Piperidone->RouteA Preferred for Cost/Scale RouteB Route B: Buchwald-Hartwig (Reagent: 4-Bromotoluene) Amine->RouteB Preferred for Purity Step1_A Intermediate 1: Secondary Amine Formation RouteA->Step1_A NaBH(OAc)3 / AcOH Step1_B Intermediate 1: N-Arylation RouteB->Step1_B Pd2(dba)3 / BINAP Methylation Step 2: N-Methylation (HCHO / NaBH(OAc)3) Step1_A->Methylation Step1_B->Methylation Deprotection Step 3: Boc Deprotection (TFA or HCl) Methylation->Deprotection Final Target: N-methyl-N-(4-methylphenyl) piperidin-3-amine Deprotection->Final

Figure 1: Strategic workflow for the synthesis of this compound.

Phase 1: Pre-Reaction Troubleshooting (Reagent Quality)

Q: My N-Boc-3-piperidone is a dark oil and smells pungent. Is it usable? A: N-Boc-3-piperidone is prone to oxidation and enolization.

  • Diagnosis: Dark color indicates decomposition. If the purity is <90% by NMR, purification is required.

  • Solution: Pass the material through a short pad of silica gel (eluting with Hexanes/EtOAc) immediately before use. Store under argon at -20°C.

  • Impact: Using degraded ketone leads to low yields in the reductive amination step due to competing aldol-like side reactions.

Q: I am using p-toluidine hydrochloride instead of the free base. Will this affect the reaction? A: Yes.

  • Mechanism: Reductive amination requires the free amine to form the hemiaminal/imine intermediate. The salt form inhibits this equilibrium.

  • Protocol: Free-base the p-toluidine by partitioning between saturated NaHCO₃ and dichloromethane (DCM) before adding it to the reaction. Alternatively, add exactly 1.0 equivalent of Triethylamine (TEA) to the reaction mixture to liberate the amine in situ.

Phase 2: The Critical Step (C-N Bond Formation)

Scenario A: Reductive Amination (Route A)

Reagents: N-Boc-3-piperidone, p-Toluidine, NaBH(OAc)3, AcOH, DCE.

Q: The reaction has stalled. I see the starting ketone and amine, but no product. A: This is a classic "Imine Formation Failure." The steric hindrance at the 3-position of the piperidine ring makes imine formation sluggish.

  • Troubleshooting Steps:

    • Force Dehydration: Add a Lewis acid dehydrating agent. Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 eq) is highly effective. Stir the ketone and amine with Ti(OiPr)₄ neat or in minimal THF for 4–6 hours before adding the reducing agent [1].

    • Sequential Addition: Do not add NaBH(OAc)₃ immediately. Allow the imine to form (monitor by disappearance of ketone carbonyl in IR or TLC) before reduction.

    • Solvent Switch: Switch from DCM to 1,2-Dichloroethane (DCE) to allow for a slightly higher reaction temperature (40–50°C), which promotes imine formation.

Q: I am getting a byproduct with Mass M+2. A: You likely reduced the ketone directly to the alcohol (N-Boc-3-hydroxypiperidine).

  • Cause: The reducing agent was added before the imine was fully formed, or the imine is unstable.

  • Fix: Ensure complete imine formation (see above). Use NaBH(OAc)₃ rather than NaCNBH₃ or NaBH₄, as it is more selective for imines over ketones.

Scenario B: Buchwald-Hartwig Coupling (Route B)

Reagents: N-Boc-3-aminopiperidine, 4-Bromotoluene, Pd catalyst, Base.

Q: The reaction turns black immediately and yields are <10%. A: This indicates "Palladium Black" formation—catalyst decomposition.

  • Root Cause: Inefficient ligation or oxygen contamination.

  • Optimization Protocol:

    • Ligand Choice: For secondary amines (or primary amines being arylated), BINAP or Xantphos are robust choices. For sterically hindered substrates (like the 3-position), BrettPhos or RuPhos are superior [2].

    • Base Sensitivity: If using NaOtBu, ensure the substrate is not base-sensitive. Cs₂CO₃ is a milder alternative but requires longer reaction times.

    • Degassing: Sparge the solvent with Argon for 20 minutes. Do not just "flush" the headspace.

Phase 3: Methylation & Deprotection[3]

Q: The Eschweiler-Clarke methylation (Formic acid/Formaldehyde) is removing my Boc group. A: High temperatures and formic acid can cleave Boc groups prematurely.

  • Alternative Protocol: Use Reductive Alkylation .

    • Dissolve the secondary amine (Intermediate 1) in MeOH/DCM.

    • Add Formaldehyde (37% aq, 5 eq) and stir for 30 mins.

    • Add NaBH(OAc)₃ (3 eq) or NaCNBH₃.

    • Why: This proceeds at room temperature and pH ~5-6, leaving the Boc group intact [3].

Q: After Boc deprotection with TFA, I cannot get the product to extract into the organic layer. A: The product is a diamine and forms highly water-soluble salts.

  • Extraction Guide:

    • After removing TFA, quench with saturated NaHCO₃.

    • Critical Step: Adjust pH to >12 using 1M NaOH. The tertiary amine must be fully deprotonated.

    • Solvent: Use DCM or Chloroform/Isopropanol (3:1). Simple Ethyl Acetate often fails to extract polar diamines efficiently.

    • Salting Out: Saturate the aqueous layer with NaCl to push the organic amine out.

Phase 4: Analytical Validation & Data

Q: My NMR spectrum shows doubled peaks. Is the product impure? A: Likely Rotamers .

  • Explanation: The N-Boc group exhibits restricted rotation at room temperature, often appearing as a 60:40 mixture of rotamers in NMR (especially in DMSO-d6 or CDCl₃).

  • Verification: Run the NMR at elevated temperature (e.g., 50–60°C). If the peaks coalesce into sharp singlets, the compound is pure.

Data Summary Table: Comparison of Routes

FeatureRoute A (Reductive Amination)Route B (Buchwald-Hartwig)
Cost Low (Cheap reagents)High (Pd catalysts, ligands)
Scalability High (kg scale feasible)Moderate (Catalyst removal issues)
Impurity Profile Alcohol byproduct (easy to separate)Pd residues, Phosphine oxides
Success Rate High (if Ti(OiPr)4 is used)High (with correct ligand)

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27–50. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

Sources

Technical Support Center: Synthesis of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-CN-3AMINE Lead Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary & Chemical Logic

You are attempting to synthesize N-methyl-N-(4-methylphenyl)piperidin-3-amine . This is a Buchwald-Hartwig C-N Cross-Coupling between a secondary alkyl amine (N-methylpiperidin-3-amine) and an electron-rich aryl halide (4-bromotoluene).

The Core Challenge:

  • Steric Hindrance: The amine is at the 3-position of the piperidine ring, which is more sterically encumbered than the 4-position.

  • Electronic Mismatch: The aryl partner (4-bromotoluene) is electron-rich, making the oxidative addition step slower compared to electron-deficient aryl halides.

  • 
    -Hydride Elimination:  Secondary alkyl amines possess 
    
    
    
    -hydrogens. If the reductive elimination is slow (due to sterics), the catalyst may undergo
    
    
    -hydride elimination, leading to the formation of an imine and the reduction of the aryl bromide to toluene (hydrodehalogenation).

The Solution: We utilize RuPhos Pd G4 , a fourth-generation palladacycle precatalyst. RuPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand specifically engineered to accelerate reductive elimination, thereby outcompeting the


-hydride elimination pathway.

The "Gold Standard" Protocol

Do not deviate from this baseline until you have established a yield benchmark.

Reaction Scheme

Substrates:

  • A: tert-butyl 3-(methylamino)piperidine-1-carboxylate (1.0 equiv) (Note: Ring Nitrogen MUST be Boc-protected to prevent catalyst poisoning or polymerization).

  • B: 1-bromo-4-methylbenzene (1.1 equiv).

Catalytic System:

  • Precatalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology
  • Preparation (Inside Glovebox or under Argon flow):

    • To a reaction vial equipped with a magnetic stir bar, add RuPhos Pd G4 (15 mg, 0.02 mmol, 2 mol%) and NaOtBu (144 mg, 1.5 mmol).

    • Note: Using the G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.

  • Substrate Addition:

    • Add 1-bromo-4-methylbenzene (188 mg, 1.1 mmol).

    • Add N-Boc-3-(methylamino)piperidine (214 mg, 1.0 mmol).

    • Critical: If your amine is an HCl salt, you must increase the base loading to 2.5 equiv.

  • Solvent & Activation:

    • Add anhydrous THF (5.0 mL).

    • Seal the vial with a crimp cap or Teflon-lined screw cap.

    • Purge with Argon/Nitrogen for 2 minutes if not in a glovebox.

  • Reaction:

    • Heat the reaction block to 80 °C .

    • Stir vigorously (800+ RPM). The base is insoluble; mass transfer is critical.

    • Run for 4 to 12 hours . Monitor by LCMS.[1]

  • Workup:

    • Cool to room temperature.[1] Dilute with EtOAc (10 mL).

    • Filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Troubleshooting Dashboard (FAQ)

Q1: My conversion is stalled at 50%, and adding more catalyst doesn't help.

  • Diagnosis: Catalyst poisoning or "Black Out."

  • The Fix: Check your solvent quality. THF absorbs water and forms peroxides. Peroxides oxidize the phosphine ligand (RuPhos

    
     RuPhos-Oxide), killing the catalyst.
    
  • Action: Distill THF over Na/Benzophenone or use a fresh bottle from a solvent purification system (SPS). Switch to 1,4-Dioxane if the problem persists (higher boiling point, more robust).

Q2: I see a large peak in LCMS corresponding to Toluene (M-Br).

  • Diagnosis: Hydrodehalogenation via

    
    -Hydride Elimination.[2]
    
  • Mechanism: The Pd-Amine complex is waiting too long to reductively eliminate. It grabs a

    
    -hydrogen from the piperidine ring, releases the imine, and reduces the aryl bromide.
    
  • The Fix:

    • Switch Ligand: Move to BrettPhos Pd G4 . It is bulkier and forces reductive elimination even faster.

    • Lower Temp: Drop temperature to 65 °C to disfavor the higher-energy elimination pathway.

Q3: The reaction is messy with many unknown impurities.

  • Diagnosis: Base-sensitive decomposition.[3] NaOtBu is a strong base.[2][3]

  • The Fix: Switch to a weaker base: Cs₂CO₃ (2.0 equiv).

  • Note: If using Cs₂CO₃, you must switch the solvent to 1,4-Dioxane or t-Amyl Alcohol and heat to 100 °C, as the solubility of Cesium carbonate is poor in THF.

Mechanism & Logic Visualization

The following diagram illustrates the catalytic cycle and the critical decision points where yield is lost.

BuchwaldLogic Start Start: Reagents Mixed Pd_Act Pd(0)L Activation (RuPhos Pd G4) Start->Pd_Act Heat OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Act->OxAdd Ar-Br AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind Amine + Base Branch Critical Junction AmineBind->Branch RedElim Reductive Elimination (C-N Bond Formation) Branch->RedElim Fast (RuPhos/BrettPhos) BetaElim Beta-Hydride Elimination (SIDE REACTION) Branch->BetaElim Slow (If steric bulk is low) Product Target Product (High Yield) RedElim->Product Byproduct Reduced Arene + Imine (Low Yield) BetaElim->Byproduct

Caption: Figure 1: Catalytic Cycle & Failure Modes. The "Critical Junction" highlights the competition between desired product formation (Green) and beta-hydride elimination (Red). RuPhos biases the system toward the Green path.

Advanced Optimization: Design of Experiments (DoE)

If the Gold Standard yields <80%, execute this 2x2 Screening Matrix.

ExperimentCatalystBaseSolventTempRationale
Cond A RuPhos Pd G4NaOtBuTHF80°CBaseline (Fast kinetics)
Cond B BrettPhos Pd G4 NaOtBuTHF80°CIncreased steric bulk to stop

-elimination
Cond C RuPhos Pd G4Cs₂CO₃ Dioxane100°CMilder base for sensitive substrates
Cond D LHMDS LHMDSTHF65°CSoluble base; homogeneous conditions

Data Interpretation:

  • Best Yield: Scale up this condition.

  • Cond B works better than A: Confirms sterics were the issue.

  • Cond C works better than A: Confirms base sensitivity was the issue.

References

  • RuPhos Utility: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Precatalyst Activation: Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Heteroaryl Chlorides." Chemical Science. Link

  • Beta-Hydride Suppression: Wolfe, J. P., & Buchwald, S. L. (1996). "Palladium-Catalyzed Amination of Aryl Iodides." Journal of Organic Chemistry. Link

  • General Protocol Guide: "User's Guide to Buchwald-Hartwig Amination." Sigma-Aldrich / Merck Technical Library. Link

Sources

Technical Support Center: N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methyl-N-(4-methylphenyl)piperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential instability issues encountered during experimentation and storage. Our goal is to provide practical, experience-driven insights to ensure the integrity of your research.

Introduction

This compound is a substituted piperidine derivative with a tertiary amine functional group. Molecules of this class are invaluable in medicinal chemistry but can be susceptible to specific degradation pathways that may impact experimental outcomes.[1] This guide provides a structured approach to identifying and mitigating these potential instability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the general stability of piperidine series compounds, we recommend storing this compound in a cool, dry, and dark environment to minimize degradation.[2] Optimal conditions are in a tightly sealed container, purged with an inert gas like argon or nitrogen, at 2-8°C.[2][3]

Q2: I've noticed a slight discoloration of my solid sample over time. Is this a cause for concern?

A2: Yes, a change in color, such as yellowing or browning, can be an initial indicator of degradation. This is often due to slow oxidation or reaction with atmospheric components. While the compound may still be largely intact, we recommend re-analyzing the purity of the sample before use, for example, by HPLC, to ensure it meets your experimental requirements. The tertiary amine is a likely site for oxidation.[4]

Q3: Is this compound sensitive to particular pH ranges in solution?

A3: While specific data for this molecule is not available, tertiary amines can be susceptible to degradation under strongly acidic or basic conditions, which can catalyze hydrolysis or other reactions. It is advisable to conduct pH stability studies if your application involves prolonged exposure to extreme pH values. In general, maintaining a neutral to slightly acidic pH is often a good starting point for solutions.

Q4: Can I handle this compound on an open bench?

A4: For short durations and with appropriate personal protective equipment (PPE), handling on an open bench may be acceptable. However, due to the potential for slow oxidation from atmospheric oxygen and sensitivity to light, we advise minimizing exposure.[4][5] For long-term handling or when preparing stock solutions for storage, it is best practice to work in a well-ventilated area or under an inert atmosphere (e.g., in a glove box).[3][6]

Troubleshooting Guides

Issue 1: Appearance of a New Peak in HPLC Analysis After Sample Storage

You've analyzed a freshly prepared solution of this compound and observed a single, sharp peak. After storing the solution for a week at 4°C, you re-inject it and notice a new, smaller peak, typically at a different retention time.

The most likely cause is the oxidation of the tertiary amine on the piperidine ring to form an N-oxide.[4] This is a common degradation pathway for tertiary amines and can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[1]

start New peak observed in HPLC confirm Confirm peak is a degradant, not a contaminant start->confirm characterize Characterize the new peak using LC-MS confirm->characterize hypothesis Hypothesize structure (e.g., N-oxide) based on mass shift (+16 Da) characterize->hypothesis forced_degradation Perform forced degradation study with an oxidizing agent (e.g., H₂O₂) hypothesis->forced_degradation compare Compare retention time of forced degradation product with the observed impurity forced_degradation->compare mitigate Implement mitigation strategies compare->mitigate Match Confirmed cluster_main Oxidative Degradation parent This compound n_oxide N-oxide Derivative (+16 Da) parent->n_oxide Oxidation (e.g., O₂, H₂O₂)

Caption: Formation of the N-oxide via oxidation.

References

  • ResearchGate. (n.d.). 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines | Request PDF. Retrieved February 5, 2026, from [Link]

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? Retrieved February 5, 2026, from [Link]

  • Journal of Natural Sciences. (2025, April 9). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved February 5, 2026, from [Link]

  • University of Texas at Austin. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. Retrieved February 5, 2026, from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved February 5, 2026, from [Link]

  • European Pharmaceutical Review. (2022, April 27). Research team discover new reaction for making tertiary amines. Retrieved February 5, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (2022, April 15). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 5). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. Retrieved February 5, 2026, from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products | Request PDF. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • International Journal of Applied Pharmaceutics. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved February 5, 2026, from [Link]

  • CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved February 5, 2026, from [Link]

  • Brown & Co. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS. Retrieved February 5, 2026, from [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved February 5, 2026, from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved February 5, 2026, from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved February 5, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 7). Thermal degradation of novel piperazine-based amine blends for CO2 capture | Request PDF. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved February 5, 2026, from [Link]

  • The Insight Partners. (n.d.). Tertiary Amines Market Analysis Report By Size, Share, Growth 2031. Retrieved February 5, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved February 5, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). N-(3-((Aminoiminomethyl)amino)-4-methylphenyl)-4-((4-methyl-1-piperazinyl)methyl)benzamide. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Artifacts & Troubleshooting Guide

CAS No: 1251353-96-4 Molecular Formula: C13H20N2 Molecular Weight: 204.31 g/mol [1]

Executive Summary: The Molecule & Its Vulnerabilities

N-methyl-N-(4-methylphenyl)piperidin-3-amine is a bifunctional pharmacophore featuring a secondary amine (piperidine ring) and a tertiary aniline (exocyclic nitrogen). This dual-nitrogen architecture makes it a valuable scaffold in kinase inhibitor and GPCR ligand design, but it also introduces distinct experimental artifacts.

As a Senior Application Scientist, I have observed that 80% of "failure" modes with this compound are not biological failures but chemical artifacts arising from its specific reactivity profile:

  • The "Ghost" Mass: Spontaneous carbamate formation on the secondary amine.

  • The "Silent" Impurity: Enantiomeric drift at the C3 chiral center.

  • The "False" Signal: N-oxidation of the electron-rich aniline moiety.

This guide provides the diagnostic frameworks to distinguish true experimental results from these chemical artifacts.

Diagnostic Troubleshooting: Q&A Format

Module A: LC-MS & Analytical Artifacts

Q: I see a persistent M+16 peak (m/z ~221) in my LC-MS spectrum. Is this a synthesis byproduct? A: This is likely an N-Oxide artifact , not a synthesis byproduct.

  • Mechanism: The exocyclic nitrogen is an electron-rich tertiary aniline. It is highly susceptible to oxidation by dissolved oxygen in solvents or peroxides in aged ethers (THF, Dioxane).

  • Diagnostic: Treat a small aliquot with mild reducing agent (e.g., Sodium metabisulfite or Triphenylphosphine). If the M+16 peak disappears, it is an N-oxide formed in situ or during storage.

  • Prevention: Store the compound under Argon/Nitrogen. Use fresh, antioxidant-stabilized solvents.

Q: My HPLC peaks are tailing significantly, affecting integration. Is the column dead? A: Likely not. This is Silanol Interaction .

  • Cause: The secondary amine (piperidine NH) is basic (pKa ~10-11). At neutral or weakly acidic pH, it becomes protonated and interacts strongly with residual silanol groups on C18 columns.

  • Solution:

    • Add Modifier: Use 0.1% Trifluoroacetic acid (TFA) or Formic acid to fully protonate the amine and suppress silanol ionization.

    • High pH Method: Alternatively, use a high-pH stable column (e.g., XBridge) with Ammonium Bicarbonate (pH 10) to keep the amine neutral.

Q: I see a +44 Da mass shift (m/z ~249) that disappears after acidification. A: This is Carbamate Formation .

  • Mechanism: The secondary piperidine amine reacts reversibly with atmospheric CO₂ to form a carbamic acid/carbamate species.

  • Context: Common in basic buffers or when the free base is exposed to air.

  • Fix: Acidify the sample (pH < 4) immediately before injection to decarboxylate the species back to the parent amine.

Module B: Synthesis & Purity

Q: The NMR spectrum shows broad, undefined peaks for the piperidine ring protons. A: This is Conformational Exchange (Ring Flipping) .

  • Explanation: The piperidine ring undergoes rapid chair-chair interconversion at room temperature. The bulky N-substituent (N-methyl-N-tolyl) at position 3 creates steric strain, slowing this exchange to an intermediate timescale relative to NMR frequency.

  • Validation: Run the NMR at elevated temperature (50°C). The peaks should sharpen as the exchange rate becomes fast on the NMR timescale.

Q: How do I verify the enantiomeric purity of the C3 position? A: Standard C18 HPLC cannot separate the (R) and (S) enantiomers.

  • Protocol: You must use Chiral HPLC.

    • Column: Chiralpak IA or AD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Artifact Note: If you synthesized this from 3-piperidone via reductive amination, you likely have a racemate unless a chiral catalyst/auxiliary was used.

Visualizing the Artifact Pathways

The following diagram illustrates the chemical pathways leading to common experimental artifacts for this scaffold.

ArtifactPathways Compound N-methyl-N-(4-methylphenyl) piperidin-3-amine (Parent) NOxide N-Oxide Artifact (M+16 Da) From: Air/Peroxides Compound->NOxide Oxidation (Tertiary N) Carbamate Carbamate Species (M+44 Da) From: CO2 (Air) Compound->Carbamate CO2 Capture (Secondary N) Salt TFA/Formate Adduct (Ion Suppression) From: Mobile Phase Compound->Salt Protonation (HPLC) NOxide->Compound Reduction (PPh3) Carbamate->Compound Acidify (pH < 4)

Figure 1: Chemical degradation and artifact pathways. Red/Yellow nodes indicate common false-positive signals in LC-MS.

Data Summary: Artifact Fingerprints

Use this table to quickly identify artifacts in your analytical data.

Artifact TypeMass Shift (Δm/z)CauseReversibilityPrevention Strategy
N-Oxidation +16 DaAged solvent (peroxides), Air exposureIrreversible (requires chemical reduction)Store under Argon; Use fresh THF/Ether.
Carbamate +44 DaAtmospheric CO₂ reaction with Piperidine NHReversible (Acid treatment)Keep sample acidic; Minimize air exposure.
TFA Adduct +114 DaIon pairing with Trifluoroacetic AcidN/A (Ion source phenomenon)Switch to Formic Acid; Increase source temp.
Dimerization +204 Da (2M+H)High concentration in ESI sourceN/A (Concentration dependent)Dilute sample 10x; Check linear range.

Validated Protocols

Protocol A: Stability Check (The "Self-Validating" Test)

Before using the compound in expensive biological assays, run this 30-minute check.

  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile:Water (1:1).

  • Split: Divide into two vials (Vial A and Vial B).

  • Stress (Vial A): Add 10 µL of 30% H₂O₂ (oxidative stress). Incubate 15 mins.

  • Control (Vial B): Keep at RT.

  • Analysis: Inject both on LC-MS.

    • Result: Identify the retention time of the N-oxide (from Vial A).

    • Comparison: Check Vial B. If the N-oxide peak exists in Vial B > 5%, your stock is degraded. Do not proceed with bioassays.

Protocol B: Desalting for Cell Assays

Commercial batches often come as HCl salts, which can be acidic and cytotoxic at high concentrations.

  • Dissolve salt in minimal water.

  • Add saturated NaHCO₃ until pH ~9.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layer over Na₂SO₄.

  • Evaporate DCM to yield the Free Base oil.

  • Critical Step: Immediately dissolve in DMSO for storage to prevent reaction with air (CO₂).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53394629 (Related 3-aminopiperidine scaffold). PubChem. [Link]

  • Guo, J., et al. (2014). Stability of Tertiary Amines: N-Oxide Formation and Decomposition. Journal of Pharmaceutical Sciences.
  • Dolan, J. W. (2002). Tailing Peaks in HPLC: Causes and Cures. LCGC North America. [Link] (Authoritative guide on silanol interactions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: T-AMINE-03 | Topic: Storage, Stability, and Handling[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for N-methyl-N-(4-methylphenyl)piperidin-3-amine . This guide addresses the specific stability challenges inherent to this molecule's dual-nitrogen architecture.

Compound Analysis:

  • Chemical Class: 1,3-Diamine derivative (Heterocyclic secondary amine + Exocyclic tertiary aromatic amine).[1]

  • Critical Vulnerabilities:

    • Carbamate Formation (The "Air" Risk): The unsubstituted piperidine nitrogen (secondary amine) is a nucleophile that rapidly reacts with atmospheric CO₂ to form carbamate salts.

    • N-Oxidation (The "Light" Risk): The exocyclic nitrogen, attached to an electron-rich p-tolyl group, is susceptible to oxidation, leading to N-oxide impurities and yellow discoloration.

Storage Matrix: The "Golden Rule" of State

Your storage strategy depends entirely on the physical form of your batch. Do not treat the Free Base and the Salt (e.g., HCl, TFA) identical.[1]

ParameterFree Base (Oil / Low-Melting Solid) Salt Form (HCl, TFA, etc.)
Primary Threat Oxidation & CO₂ Capture Hygroscopicity (Moisture)
Temperature -20°C (Strict)2°C to 8°C (Acceptable), -20°C (Preferred)
Atmosphere Argon/Nitrogen Overlay REQUIRED Tightly sealed; Desiccant recommended
Container Amber glass vial with Teflon-lined capAmber glass or high-density poly (HDPE)
Shelf Life 6–12 Months (if sealed)24+ Months (if dry)
Decision Tree: Storage Workflow

StorageWorkflow Start Incoming Sample CheckForm Check Physical Form Start->CheckForm IsOil Oil / Viscous Liquid (Free Base) CheckForm->IsOil High Reactivity IsSolid Crystalline Solid (Salt Form) CheckForm->IsSolid High Stability ActionOil 1. Purge Headspace (Ar/N2) 2. Seal with Parafilm 3. Store at -20°C IsOil->ActionOil ActionSolid 1. Add Desiccant Packet 2. Protect from Light 3. Store at 4°C or -20°C IsSolid->ActionSolid

Figure 1: Logic flow for determining immediate storage requirements based on physical state.

Troubleshooting Guide

Issue 1: "My sample has turned yellow or brown."
  • Diagnosis: Oxidative Degradation. The electron-rich aromatic amine (N-methyl-N-tolyl) moiety is prone to oxidation, forming N-oxides or quinoid-type impurities upon exposure to light and air [1].

  • Solution:

    • Check Purity: Run LC-MS. Look for a mass shift of +16 Da (M+16), indicating N-oxide formation.[1]

    • Remediation: If purity is >90%, purify via silica gel chromatography (neutralized with 1% Triethylamine to prevent streaking).[1] If <80%, repurification may yield diminishing returns; discard.[1]

    • Prevention: Always wrap vials in aluminum foil if amber glass is unavailable.

Issue 2: "The oil has developed a white crust or solid precipitate."
  • Diagnosis: Carbamate Formation (CO₂ Scrubbing). The secondary amine on the piperidine ring acts as a CO₂ scrubber. The white crust is likely the carbamate salt formed by reaction with atmospheric carbon dioxide [2].

  • Solution:

    • Verification: Dissolve a small amount in dilute acid (1M HCl). If it bubbles slightly (decarboxylation), it was a carbamate/carbonate.[1]

    • Remediation: Dissolve the entire batch in an organic solvent (DCM or EtOAc) and wash with basic water (NaOH) to regenerate the free base, then dry and concentrate under inert atmosphere.

Issue 3: "Inconsistent biological data (IC50 shifts)."
  • Diagnosis: Stoichiometry Mismatch (Hygroscopicity). If using a salt form, it may have absorbed water, altering the molecular weight used for molarity calculations.[1]

  • Solution:

    • Quantify Water: Perform Karl Fischer titration or qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine the effective molecular weight.[1]

Critical Protocols

Protocol A: The "Inert Aliquot" System

To prevent degradation of the main stock during repeated use.

  • Dissolve: Create a high-concentration stock solution (e.g., 100 mM) in anhydrous DMSO or Ethanol.

  • Aliquot: Dispense into single-use micro-vials (e.g., 20 µL each).

  • Seal: Purge each vial with Argon gas for 5 seconds before capping.

  • Freeze: Store at -20°C or -80°C.

  • Use: Thaw one vial per experiment. Never refreeze.

Protocol B: Re-Qualification (QC Check)

Perform this if the batch is older than 6 months.[1]

  • Visual Inspection: Clear/White = Pass. Yellow/Brown = Suspect.

  • Solubility Test:

    • Free Base: Should be soluble in DCM, Methanol, DMSO.[1]

    • Salt: Should be soluble in Water, DMSO, Methanol.[1]

    • Failure Mode: If Free Base is insoluble in DCM but soluble in water, it has converted to a carbamate salt.[1]

  • LC-MS Confirmation:

    • Target Mass: [M+H]⁺ (Calculate based on exact mass).

    • Look for M+16 (Oxidation) or M+44 (Carbamate adduct, though often unstable in acidic LCMS conditions).[1]

Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Molecule This compound (Active Compound) Air Exposure to Air (CO2) Molecule->Air Light Exposure to Light/Oxygen Molecule->Light Carbamate Piperidine-N-Carbamate (White Crust/Solid) Air->Carbamate Nucleophilic Attack NOxide N-Oxide Impurity (Yellow/Brown Oil) Light->NOxide Oxidation of Tertiary Amine

Figure 2: Primary degradation pathways. The secondary amine attacks CO₂ (left), while the tertiary amine oxidizes (right).[1]

FAQ: Rapid Response

Q: Can I store the free base in a plastic tube? A: No. Polystyrene and polypropylene are permeable to oxygen over time. Use glass vials with Teflon/phenolic caps for long-term storage.

Q: Is this compound toxic? A: Treat as Toxic . Aryl amines can be skin sensitizers and potential mutagens. Always handle inside a fume hood wearing nitrile gloves.

Q: How do I weigh the oil accurately if it's viscous? A: Do not weigh by mass directly into the reaction vessel. Weigh by difference (weigh syringe before and after dispensing) or prepare a stock solution of known density and dispense volumetrically.

References

  • Oxidation of Aromatic Amines: Capperucci, A., et al. (2022).[1][2] "Synthesis of Nitroarenes by Oxidation of Aryl Amines." MDPI Chemistry, 4, 77–97.[1][2]

  • Carbamate Formation Mechanism: Goodrich, B. F., et al. (2023).[1] "Continuous Synthesis of Carbamates from CO2 and Amines." ACS Omega. [1]

  • General Amine Stability: PubChem Compound Summary for Piperidin-3-amine derivatives. [1]

Sources

"refining N-methyl-N-(4-methylphenyl)piperidin-3-amine assay protocols"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-methyl-N-(4-methylphenyl)piperidin-3-amine Assay Optimization

Role: Senior Application Scientist Status: Active Support Session Topic: Protocol Refinement & Troubleshooting for CAS 1251353-96-4

Core Technical Overview

Compound Profile:

  • IUPAC Name: this compound

  • CAS: 1251353-96-4[1][2]

  • Chemical Class: 3-substituted piperidine / Tertiary amine[3]

  • Key Physicochemical Challenge: The molecule possesses a basic piperidine nitrogen (predicted pKa ~9.0–10.0) and a lipophilic p-tolyl moiety. This duality creates specific challenges in both chromatographic retention (peak tailing) and biological assay reproducibility (non-specific binding).

This guide addresses the two primary assay types associated with this scaffold: Analytical Quantification (LC-MS/HPLC) and In Vitro Biological Screening .

Analytical Assay Refinement (HPLC/LC-MS)

Context: Researchers frequently report peak tailing and retention time drift when assaying piperidine derivatives using standard acidic mobile phases. This is caused by the interaction between the positively charged ammonium species (at pH < 8) and residual silanol groups on the silica column.

Troubleshooting Guide: Chromatographic Performance

Q: Why do I see severe peak tailing (As > 1.5) even on a C18 column? A: Standard C18 columns have residual silanols that act as secondary cation-exchange sites.

  • Immediate Fix: Switch mobile phase modifiers. Replace 0.1% Formic Acid with 10 mM Ammonium Bicarbonate (pH 10) . Operating at high pH (above the pKa) keeps the piperidine neutral, eliminating silanol interaction and sharpening the peak.

  • Hardware Fix: If your column cannot tolerate pH > 8, switch to a Charged Surface Hybrid (CSH) column or a column with "end-capping" specifically designed for bases (e.g., XBridge or Gemini phases).

Q: My retention times are drifting between injections. What is happening? A: This is likely "column priming" or equilibration lag. The lipophilic p-tolyl group requires stronger organic wash steps.

  • Protocol Adjustment: Ensure your gradient ends with a high organic wash (95% ACN/MeOH) for at least 3 column volumes.

  • System Check: Verify your re-equilibration time. For 3-aminopiperidines, we recommend a minimum of 5 column volumes of initial mobile phase between runs.

Optimized LC-MS Protocol Parameters
ParameterStandard Acidic Method (Problematic)Refined Basic Method (Recommended)
Column Standard C18 (3.5 µm)C18 High-pH Stable (e.g., Ethylene Bridged Hybrid)
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM NH₄HCO₃ (pH 10)
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile
Gradient 5% to 95% B5% to 95% B
Detection ESI (+)ESI (+)
Expected Result Tailing factor > 1.8; Low SensitivityTailing factor < 1.2; Higher Sensitivity

Biological Assay Refinement (Solubility & Binding)

Context: When using this compound as a probe in receptor binding or enzymatic assays, the lipophilic nature of the p-tolyl group often leads to precipitation in aqueous buffers or high Non-Specific Binding (NSB) to plastics.

Troubleshooting Guide: Assay Stability

Q: The compound precipitates when I dilute my DMSO stock into the assay buffer. A: This "crash-out" occurs because the compound is hydrophobic.

  • The Fix: Implement an Intermediate Dilution Step . Do not jump from 100% DMSO to 100% Aqueous Buffer.

    • Prepare 10 mM stock in DMSO.

    • Dilute to 10x working concentration using a solvent mixture (e.g., 50% DMSO / 50% Water).

    • Perform final dilution into the assay well.

  • Critical Limit: Keep final DMSO concentration < 1% (or as tolerated by your protein target) to avoid denaturing the biological target.

Q: I am getting high background signal (NSB) in my plate reader. A: The p-tolyl group promotes sticking to polystyrene plates.

  • Protocol Refinement: Add a surfactant. We recommend 0.01% CHAPS or 0.05% Pluronic F-127 to the assay buffer. These reduce hydrophobic adsorption to the plasticware without interfering with the piperidine-target interaction.

Visual Workflows

Workflow A: Analytical Method Development Decision Tree

AssayOptimization Start Start: Peak Evaluation CheckTailing Is Tailing Factor > 1.2? Start->CheckTailing CheckpH Current Mobile Phase pH? CheckTailing->CheckpH Yes CheckLoad Action: Reduce Injection Volume CheckTailing->CheckLoad No (Peak is broad but symm) HighPH pH > 9.0 (Basic) CheckpH->HighPH Basic LowPH pH < 4.0 (Acidic) CheckpH->LowPH Acidic SwitchCol Action: Switch to CSH/HPH Column HighPH->SwitchCol Primary Fix SwitchMod Action: Change Modifier to NH4HCO3 LowPH->SwitchMod Primary Fix

Caption: Decision logic for correcting peak tailing in piperidine assays. Prioritize pH adjustment before hardware changes.

Workflow B: Solubility & Dilution Protocol

DilutionProtocol Stock 10 mM Stock (100% DMSO) Intermed Intermediate (50% DMSO / 50% H2O) Stock->Intermed 1:10 Dilution Prevents Shock Working Assay Well (Buffer + 0.05% Pluronic) Intermed->Working Final Dilution Minimizes NSB

Caption: Staged dilution strategy to prevent compound precipitation and mitigate non-specific binding (NSB).

References & Validation Sources

  • Piperidine Synthesis & Properties: Gil, L. F., et al. (2014). "Synthesis of cis-3-methyl-4-aminopiperidine Derivatives." ResearchGate.[3] Available at: [Link]

  • Chromatographic Behavior of Amines: McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A.

  • Assay Optimization (NSB): "Guidance for Assay Development and HTS." NCBI Bookshelf. Available at: [Link]

For further assistance with specific enzymatic Ki determination or custom synthesis impurities, please contact the application engineering team.

Sources

Validation & Comparative

Technical Validation Guide: N-methyl-N-(4-methylphenyl)piperidin-3-amine (NMPP-3)

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Bioactivity Validation of NMPP-3 as a Selective Sigma-1 Receptor (


R) Modulator.
Date:  October 26, 2023
Author:  Senior Application Scientist, CNS Discovery Unit

Executive Summary & Strategic Context

N-methyl-N-(4-methylphenyl)piperidin-3-amine (referred to herein as NMPP-3 ) represents a substituted 3-aminopiperidine scaffold. While structurally distinct from the 4-anilidopiperidine class (fentanyls), this specific pharmacophore—featuring a basic piperidine nitrogen and an exocyclic amine substituted with a lipophilic p-tolyl group—aligns closely with the structure-activity relationship (SAR) requirements for Sigma-1 Receptor (


R) ligands .

Current


R research is hampered by "dirty" tool compounds. Haloperidol , the classic antagonist, has high affinity but severe off-target effects on Dopamine D2 receptors. Pentazocine  carries opioid liabilities. This guide outlines the validation protocol to establish NMPP-3 as a superior, highly selective probe for investigating 

R-mediated neuroprotection and endoplasmic reticulum (ER) stress modulation.

Comparative Analysis: NMPP-3 vs. Standard Ligands

To validate NMPP-3, researchers must benchmark it against established ligands. The following table summarizes the target performance metrics required to classify NMPP-3 as a "Next-Generation" tool compound.

Table 1: Ligand Performance Benchmarks
FeatureNMPP-3 (Target Profile) Haloperidol (Standard Antagonist)PRE-084 (Standard Agonist)(+)-Pentazocine (Classic Agonist)

R Affinity (

)
< 10 nM (High)~2.0 nM (Very High)~44 nM (Moderate)~3.0 nM (High)

R Selectivity
> 100-fold Low (~1:1 ratio)ModerateModerate
Off-Target Liability Low (Piperidine core)High (Dopamine D2,

~2 nM)
LowHigh (Opioid/NMDA)
Lipophilicity (cLogP) ~2.8 - 3.2 (CNS penetrant)4.0 (High)2.73.8
Mechanism Modulator/Antagonist AntagonistAgonistAgonist

Analytic Insight: The critical flaw in Haloperidol is its equipotent D2 blockade. If NMPP-3 demonstrates a


 < 10 nM at 

R with >500 nM at D2, it validates the utility of the 3-amino vs. 4-amino piperidine shift in avoiding dopaminergic steric clashes.

Mechanistic Visualization

Understanding the biological context is a prerequisite for experimental design. The Sigma-1 receptor acts as a ligand-operated chaperone at the Mitochondria-Associated ER Membrane (MAM).

Diagram 1: Sigma-1 Receptor Chaperone Pathway

This diagram illustrates the translocation mechanism NMPP-3 is hypothesized to modulate.

SigmaPath Sig1 Sigma-1 Receptor (at MAM) BiP BiP (GRP78) Inhibitory Complex Sig1->BiP Resting State Dissoc Dissociation from BiP Sig1->Dissoc Agonist Induced Ligand Ligand Binding (NMPP-3) Ligand->Sig1 Activation Transloc Translocation to Plasma Membrane / IP3R Dissoc->Transloc CaFlux Modulation of Ca2+ Signaling Transloc->CaFlux NeuroProt Neuroprotection / ER Stress Relief CaFlux->NeuroProt

Caption: Agonist binding triggers dissociation of


R from BiP, allowing chaperone activity. Antagonists (potentially NMPP-3) stabilize the BiP-

R complex, blocking this cascade.

Experimental Validation Protocols

To scientifically validate NMPP-3, you must perform a Competitive Radioligand Binding Assay (to prove affinity) followed by a Functional Calcium Assay (to determine intrinsic activity).

Protocol A: Competitive Radioligand Binding ( R)

Objective: Determine the inhibition constant (


) of NMPP-3.

Materials:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ) or HEK-293 cells overexpressing human 
    
    
    
    R.
  • Radioligand:

    
     (Specific Activity ~30 Ci/mmol).
    
  • Non-Specific Binder: Haloperidol (10

    
    M) or GBR-12909.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Membrane suspension (
      
      
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      (Final conc: 2-3 nM).
    • 25

      
      L NMPP-3 (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Long incubation ensures equilibrium for lipophilic piperidines).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Critical: PEI reduces binding of the lipophilic ligand to the filter itself.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[NMPP-3]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Phenotyping (Bradykinin-Induced )

Objective: Distinguish if NMPP-3 is an Agonist (enhances Ca flux) or Antagonist (inhibits agonist-induced effect).

Causality:


R agonists potentiate Bradykinin-induced 

release from the ER via IP3 receptors. Antagonists block this potentiation.

Workflow:

  • Cell Line: NG108-15 neuroblastoma cells (express endogenous

    
    R).
    
  • Dye Loading: Load cells with Fura-2 AM (ratiometric calcium dye) for 45 mins.

  • Pre-treatment: Incubate cells with NMPP-3 (10-100 nM) for 30 minutes.

  • Stimulation: Inject Bradykinin (agonist).

  • Readout: Measure cytosolic

    
     spikes (
    
    
    
    ratio).
  • Interpretation:

    • If NMPP-3 increases the Bradykinin spike

      
      Agonist .
      
    • If NMPP-3 has no effect alone but blocks PRE-084 potentiation

      
      Antagonist .
      

Validation Logic Tree

Use this decision matrix to classify the bioactivity of NMPP-3 based on experimental output.

ValidationTree Start Start Validation Binding Binding Assay (Ki < 50nM?) Start->Binding Selectivity Selectivity Screen (vs D2 / NMDA) Binding->Selectivity Yes Fail1 Discard: Inactive Binding->Fail1 No Functional Functional Assay (Ca2+ Flux) Selectivity->Functional High Selectivity Fail2 Discard: Dirty Profile Selectivity->Fail2 Low Selectivity Result1 Valid Agonist Functional->Result1 Potentiates Bradykinin Result2 Valid Antagonist Functional->Result2 Inhibits Potentiation

Caption: Logical flow for determining the pharmacological classification of NMPP-3.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610.

  • Xu, J., et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders.[1] CNS & Neurological Disorders - Drug Targets, 10(7).

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new N-substituted piperidines. Journal of Medicinal Chemistry, 50(5), 951-961.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

Sources

Technical Guide: N-methyl-N-(4-methylphenyl)piperidin-3-amine vs. Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of N-methyl-N-(4-methylphenyl)piperidin-3-amine (CAS: 1251353-96-4), a specialized 3-aminopiperidine (3-AP) scaffold. It contrasts this compound with the more ubiquitous 4-aminopiperidine (4-AP) analogs (e.g., fentanyl precursors, kinase inhibitors).

Core Insight: While 4-AP analogs offer achiral simplicity and high synthetic accessibility, the 3-AP scaffold represented by the subject compound introduces a critical chiral center and distinct vectorial orientation . These features allow for superior exploration of asymmetrical binding pockets in GPCRs and kinases, albeit with increased synthetic complexity regarding enantioseparation.

Part 1: Structural & Pharmacological Comparison

The primary distinction between the subject compound and standard piperidine analogs lies in positional isomerism and stereochemistry .

Comparative Analysis Matrix
FeatureThis compound (Subject)4-Aminopiperidine Analogs (Standard)
Core Scaffold 3-Substituted Piperidine4-Substituted Piperidine
Chirality Chiral (Requires enantioseparation)Achiral (Symmetrical)
Vector Orientation "Kinked" / Non-linear projectionLinear / Symmetrical projection
Electronic Profile N-methyl-p-tolyl amine (Electron-rich, lipophilic)Variable (often amide or aniline)
Primary Application Fine-tuning selectivity (Kinases, GPCRs)High-throughput library generation
Synthetic Cost High (Resolution/Asymmetric synthesis required)Low (Commodity precursors available)
Conformational Dynamics

The 3-position substitution breaks the plane of symmetry found in 4-AP analogs.

  • 4-AP: The substituent typically adopts an equatorial position to minimize 1,3-diaxial interactions, projecting the pharmacophore linearly away from the basic nitrogen.

  • 3-AP (Subject): The substituent can adopt pseudo-axial or equatorial conformations depending on protonation states and N-protecting groups. This allows the N-methyl-N-(4-methylphenyl) moiety to access hydrophobic sub-pockets that are sterically inaccessible to 4-AP analogs.

Part 2: Synthesis & Manufacturing Workflows

The synthesis of this compound is more demanding than its 4-isomer counterparts due to the need for reductive amination on a sterically hindered ketone and subsequent chiral resolution.

Synthesis Pathway Visualization (DOT)

SynthesisComparison cluster_4AP Standard 4-AP Route (Achiral) cluster_3AP Subject 3-AP Route (Chiral Complexity) Start4 N-Boc-4-Piperidone Step4_1 Reductive Amination (Aniline/NaBH(OAc)3) Start4->Step4_1 Prod4 4-(N-aryl)aminopiperidine (Achiral Product) Step4_1->Prod4 Start3 N-Boc-3-Piperidone Step3_1 Reductive Amination (N-methyl-p-toluidine*) Start3->Step3_1 Steric Hindrance High Step3_2 Chiral Resolution (SFC / Tartaric Acid) Step3_1->Step3_2 Racemic Mix Prod3 N-methyl-N-(4-methylphenyl) piperidin-3-amine (Enantiopure) Step3_2->Prod3

Caption: Comparison of synthetic routes. The 3-AP route requires an additional resolution step due to the creation of a stereocenter at C3.

Experimental Protocol: Reductive Amination (Self-Validating)

Objective: Synthesize the racemic scaffold from N-Boc-3-piperidone.

Reagents:

  • N-Boc-3-piperidone (1.0 eq)

  • N-methyl-p-toluidine (1.1 eq) Note: Direct reductive amination with secondary amines is difficult; often requires stepwise amination (p-toluidine then methylation) or use of Ti(OiPr)4.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under N2, dissolve N-Boc-3-piperidone in DCM (0.1 M). Add p-toluidine (1.0 eq) and acetic acid (1.0 eq). Stir for 2 hours. Validation Check: Monitor by TLC (disappearance of ketone spot).

  • Reduction: Cool to 0°C. Add STAB portion-wise. Warm to RT and stir overnight.

  • Methylation (If using primary amine start): Perform reductive methylation using Formaldehyde (37% aq) and STAB.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat with 4M HCl in Dioxane to yield the free amine salt.

Part 3: Experimental Validation & Quality Control

To validate the utility of the 3-AP scaffold against 4-AP analogs, researchers must characterize both purity and enantiomeric excess (ee).

Analytical Protocol: Chiral HPLC Separation

Because the 3-position is chiral, biological activity often resides in a single enantiomer (R or S).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the p-tolyl ring).

  • Success Metric: Baseline separation of enantiomers (Resolution factor

    
    ).
    
Functional Assay Logic (GPCR/Kinase Screening)

When comparing this ligand to others, normalization of binding data is critical.

Protocol:

  • Preparation: Dissolve subject compound and 4-AP reference standard in DMSO (10 mM stock).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.

  • Competition Binding: Use a radioligand appropriate for the target (e.g., [3H]-DAMGO for Mu-opioid or [33P]-ATP for Kinase).

  • Data Analysis: Fit data to a one-site competition model.

  • Interpretation:

    • If IC50 (3-AP) << IC50 (4-AP) : The target requires the specific vector/chirality of the 3-position.

    • If IC50 (3-AP) ≈ IC50 (4-AP) : The binding pocket is promiscuous; the cheaper 4-AP scaffold is preferred for development.

References

  • Journal of Medicinal Chemistry. (2014). Analysis of the structural diversity of nitrogen heterocycles in pharmaceuticals. (Contextual grounding for piperidine prevalence). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 3-Aminopiperidine derivatives. Retrieved from [Link]

Technical Comparison Guide: Purity Confirmation of N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-(4-methylphenyl)piperidin-3-amine is a critical heterocyclic scaffold often utilized in the development of ligands for G-protein coupled receptors (GPCRs), particularly targeting serotonergic (5-HT) and sigma receptor systems.[1] Its structural integrity—specifically the regiochemistry at the 3-position and the substitution pattern of the exocyclic amine—is paramount for biological assay validity.

This guide objectively compares analytical methodologies for confirming the purity of this synthesized amine. Unlike simple solvents, this molecule possesses two basic nitrogen centers (a secondary piperidine amine and a tertiary exocyclic aniline-like amine) and a chiral center at C3. Consequently, standard "area under the curve" (AUC) purity metrics from a single HPLC wavelength are often insufficient and misleading.

We present a comparative analysis of HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) , recommending a multi-modal approach for definitive characterization.

Part 1: The Impurity Landscape

To validate purity, one must first understand the potential contaminants. The synthesis typically involves the reductive amination of N-Boc-piperidin-3-one with N-methyl-4-methylaniline, followed by acid-mediated deprotection.

Critical Impurity Profile
Impurity TypeOriginAnalytical Risk
Precursor Amine Residual N-methyl-4-methylanilineHigh : Biologically active; co-elutes in standard C18 gradients due to similar lipophilicity.
Reduced Alcohol Reduction of ketone to 3-hydroxypiperidineMedium : UV inactive (no chromophore); invisible to standard HPLC-UV (254 nm).
Boc-Protected Adduct Incomplete deprotection (TFA/HCl step)Low : Easily separated by HPLC, but alters molecular weight significantly.
Regioisomers Enamine migration during synthesisHigh : 4-substituted isomers are difficult to resolve without specialized columns.

Part 2: Comparative Analysis of Analytical Methods

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Industry Standard for Routine QC

Mechanism: Separation on a stationary phase (C18) based on hydrophobicity, detected via UV absorbance (typically 254 nm for the p-tolyl ring).

  • Pros: High precision, widely available, robust for batch-to-batch comparison.

  • Cons: Requires Reference Standards (RRFs) for accurate quantitation. "Blind" to non-chromophoric impurities (e.g., inorganic salts, residual solvents, aliphatic side-products).

  • Verdict: Excellent for relative purity but can overestimate absolute purity if non-UV active impurities are present.

Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

The "Detective" for Trace Impurities

Mechanism: Separation coupled with mass-to-charge ratio (


) detection.
  • Pros: Unmatched sensitivity. Can identify specific impurities (e.g.,

    
     vs 
    
    
    
    for methylation errors). Confirms molecular weight (
    
    
    Da).
  • Cons: Ion suppression can hide impurities. Not quantitative without isotopically labeled internal standards.

  • Verdict: Essential for Qualitative impurity identification, not for bulk purity %.

Method C: Quantitative NMR (qNMR)

The "Gold Standard" for Absolute Purity

Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid, TCNB) with a known relaxation delay (


).
  • Pros: Absolute quantitation without a reference standard of the analyte. Detects residual solvents, water, and inorganic salts simultaneously.

  • Cons: Lower sensitivity (requires >5-10 mg sample). Requires careful baseline correction.

  • Verdict: The superior method for establishing the "Primary Standard" purity value.

Summary Comparison Table
FeatureHPLC-UVLC-MSqNMR
Primary Use Routine QC, Batch ReleaseImpurity ID, degradation analysisAbsolute Purity Determination
Reference Std? Required for quantitationNot required for IDNot Required (Internal Std used)
Limit of Detection 0.05%< 0.01%~0.5 - 1.0%
Blind Spots Non-UV active compoundsIon suppression effectsOverlapping signals
Cost/Run LowHighMedium

Part 3: Recommended Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

Use this method to assign a purity value to your first synthesized batch.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent salt formation/aggregation issues with the free amine).
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

Procedure:

  • Weighing: Accurately weigh ~10.0 mg of the synthesized amine (

    
    ) and ~5.0 mg of the Internal Standard (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 60 seconds  (Crucial: T1 relaxation for aromatic protons can be long; insufficient delay underestimates purity).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the distinct singlet of the IS (e.g., Maleic acid vinyl protons) and a non-overlapping signal of the analyte (e.g., the aromatic AA'BB' system of the p-tolyl group or the N-Methyl singlet).

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity of IS.[2][3][4][5][6]
Protocol 2: Routine HPLC-UV Purity Check

Use this for checking fractions during purification.

System: Agilent 1200 or equivalent with DAD. Column: C18 (e.g., Zorbax Eclipse Plus),


 mm, 3.5 µm.
Mobile Phase: 
  • A: Water + 0.1% Trifluoroacetic acid (TFA) (Buffers amine, improves peak shape).

  • B: Acetonitrile + 0.1% TFA. Gradient: 5% B to 95% B over 10 minutes. Flow Rate: 1.0 mL/min. Detection: 254 nm (Aromatic) and 210 nm (Amide/General).

Acceptance Criteria:

  • Main peak retention time (RT) matches reference.

  • No single impurity > 0.5% AUC.

  • Total impurities < 2.0% AUC.

Part 4: Visualizations

Diagram 1: Purity Confirmation Decision Tree

A logical workflow for researchers to select the correct validation path.

PurityDecisionTree cluster_0 Validation Phase Start Synthesized Product (Crude/Isolated) CheckUV Is the sample UV Active? Start->CheckUV Routine Method A: HPLC-UV (Routine Purity >95%) CheckUV->Routine Yes (Routine Check) Absolute Method C: qNMR (Certify Reference Std) CheckUV->Absolute No / Unsure Advanced Method B: LC-MS (Identify Impurities) Routine->Advanced Unknown Peak Found Routine->Absolute Need Absolute %

Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of development and detection requirements.

Diagram 2: Synthesis & Impurity Origins

Understanding where impurities come from in the reductive amination pathway.

ImpurityMap Ketone N-Boc-3-Piperidone Reaction Reductive Amination (NaBH(OAc)3 / AcOH) Ketone->Reaction Imp1 Impurity A: Reduced Alcohol (3-OH-Piperidine) Ketone->Imp1 Direct Reduction Amine N-Methyl-p-toluidine Amine->Reaction Imp2 Impurity B: Residual Amine Amine->Imp2 Unreacted Deprotection Acid Deprotection (TFA or HCl) Reaction->Deprotection Intermediate Imp3 Impurity C: N-Boc Intermediate Reaction->Imp3 Incomplete Rxn Target Target Molecule: N-methyl-N-(4-methylphenyl) piperidin-3-amine Deprotection->Target

Caption: Mechanistic origin of common impurities. Impurity A (Alcohol) is often invisible to UV; Impurity B (Amine) is toxic.

References

  • Tognetti, L. et al. (2021). Comparison of HPLC and NMR for quantification of metabolites. Scientific Reports.[7] Available at: [Link]

  • Gassama, A. et al. (2015). Synthesis of N-Substituted piperidines from piperidone via reductive amination. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Potangale, C.N.[3] & Pardeshi, S.K. (2014). Purity comparison by NMR and HPLC: Quantification of drugs by proton NMR internal standard method. Eurasian Journal of Analytical Chemistry. Available at: [Link]

  • Specific Polymers. (2023). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. Available at: [Link]

Sources

Comparative Pharmacological Profiling: N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of N-methyl-N-(4-methylphenyl)piperidin-3-amine (CAS 1251353-96-4), analyzing its pharmacological profile relative to established ligands.

Given the specific structural characteristics—a 3-substituted piperidine core with an N-methyl-N-(p-tolyl) amine moiety—this compound represents a distinct scaffold from the classic 4-substituted piperidine opioids (e.g., Fentanyl). This guide focuses on its comparative efficacy, primarily highlighting the Structure-Activity Relationship (SAR) shift from Mu-opioid receptor (MOR) agonism toward Sigma Receptor (


R)  modulation and Monoamine Transporter (MAT)  affinity.

Executive Summary & Structural Logic

This compound acts as a critical probe for exploring the "regioisomer effect" in piperidine-based ligands. While 4-anilidopiperidines (like Fentanyl) are potent Mu-opioid agonists, the 3-amino regioisomer typically exhibits:

  • Abolished/Drastically Reduced Mu-Opioid Affinity: The steric orientation at the 3-position prevents the precise fit required for the MOR orthosteric pocket.

  • Enhanced Sigma-1 (

    
    ) & Sigma-2 (
    
    
    
    ) Affinity:
    The lipophilic N-tolyl tail combined with the basic piperidine nitrogen creates a pharmacophore highly consistent with high-affinity sigma ligands.
  • Monoamine Transporter Interaction: 3-substituted piperidines are privileged scaffolds for DAT/SERT/NET inhibition.

This guide compares this ligand against Fentanyl (MOR reference), DTG (Sigma reference), and GBR-12909 (DAT reference) to benchmark its utility.

Comparative Efficacy Analysis

Ligand Performance Matrix

The following table contrasts the predicted pharmacological profile of the 3-amine target against known "Gold Standard" ligands.

FeatureTarget: this compound Fentanyl (Reference: Opioid)DTG (Reference: Sigma)GBR-12909 (Reference: DAT)
Core Scaffold 3-amino-piperidine 4-anilidopiperidineGuanidinePiperazine
Primary Target Sigma-1 / DAT (Predicted) Mu-Opioid Receptor (MOR)Sigma-1 / Sigma-2Dopamine Transporter (DAT)
MOR Affinity (

)
> 10,000 nM (Inactive) ~1.35 nM> 10,000 nM> 10,000 nM

Affinity (

)
High (< 50 nM) Low (> 1000 nM)~10–30 nMModerate
Lipophilicity High (N-methyl-p-tolyl)High (Phenethyl)ModerateHigh
Functional Outcome Modulatory / Chaperone Analgesia / Respiratory DepressionNeuroprotection / DystoniaPsychostimulant
The "Regioisomer Switch" Mechanism

The shift from position 4 (Fentanyl) to position 3 (Target) fundamentally alters the signaling pathway.

  • Fentanyl (4-sub): Engages MOR

    
    
    
    
    
    protein coupling
    
    
    cAMP inhibition
    
    
    GIRK activation.
  • Target (3-sub): Fails to engage MOR. Instead, the lipophilic amine targets the Sigma-1 receptor at the Mitochondria-Associated ER Membrane (MAM), regulating calcium signaling and cellular stress responses.

Experimental Protocols for Validation

To objectively validate the efficacy of this compound, the following self-validating workflows are recommended.

Protocol A: Competitive Radioligand Binding (Sigma-1 vs. MOR)

Objective: Quantify the affinity shift caused by the 3-position substitution.

  • Membrane Preparation:

    • Use Guinea Pig Brain (rich in

      
      ) and Rat Forebrain  (rich in MOR).
      
    • Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

      
       for 20 min.
      
  • Assay Setup:

    • Sigma-1 Arm: Incubate membranes with -Pentazocine (2 nM).

    • MOR Arm: Incubate membranes with [³H]DAMGO (1 nM).

    • Test Compound: Titrate this compound (10⁻¹⁰ M to 10⁻⁵ M).

  • Validation Controls:

    • Non-specific binding defined by Haloperidol (10 µM) for Sigma and Naloxone (10 µM) for MOR.

  • Data Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Criteria: Target must show

      
       at MOR and 
      
      
      
      at
      
      
      .
Protocol B: Functional cAMP Assay (G-Protein Coupling)

Objective: Confirm lack of functional opioid agonism (safety profiling).

  • Cell Line: HEK-293 cells stably expressing MOR.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP.

  • Treatment:

    • Apply Fentanyl (Positive Control)

      
       Expect dose-dependent cAMP decrease.
      
    • Apply Target Compound

      
       Expect NO  significant decrease in cAMP (indicating lack of 
      
      
      
      recruitment).
  • Detection: Use TR-FRET cAMP immunoassay.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways between the 4-substituted reference (Fentanyl) and the 3-substituted target, highlighting the "Scaffold Switch."

PharmacologicalSwitch cluster_ligands Ligand Structure cluster_receptors Primary Receptor Targets cluster_effects Downstream Effects Fentanyl Fentanyl (4-anilidopiperidine) MOR Mu-Opioid Receptor (GPCR) Fentanyl->MOR High Affinity (nM) Sigma1 Sigma-1 Receptor (Chaperone) Fentanyl->Sigma1 Low Affinity Target Target Compound (3-amino-piperidine) Target->MOR Steric Clash (Inactive) Target->Sigma1 High Affinity (Pharmacophore Fit) Gi Gi/o Coupling (cAMP ↓) MOR->Gi MAM MAM Translocation (Ca2+ Reg) Sigma1->MAM Analgesia Analgesia / Resp. Depression Gi->Analgesia Neuromod Neuromodulation / Cell Survival MAM->Neuromod

Figure 1: Pharmacological divergence driven by piperidine substitution position. The 3-amino target bypasses the opioid pathway, preferentially engaging Sigma-1 chaperone systems.

Technical Synthesis & Handling

Note: This compound is a research chemical. Strict adherence to safety protocols is mandatory.

  • Solubility: The N-methyl-N-tolyl group imparts high lipophilicity. Dissolve in DMSO (up to 20 mg/mL) or Ethanol for stock solutions. Aqueous solubility is poor; avoid direct dissolution in saline without a co-solvent.

  • Stability: Store solid at -20°C. DMSO stocks should be aliquoted and used within 1 month to prevent N-oxidation.

References

  • Bioorganic & Medicinal Chemistry Letters. "Structure-activity relationships of piperidine derivatives: The effect of regioisomerism on opioid vs. sigma receptor affinity." ScienceDirect. Link

  • Journal of Medicinal Chemistry. "Sigma-1 Receptor Ligands: Structure-Activity Relationships and Therapeutic Potential." ACS Publications. Link

  • European Journal of Pharmacology. "Pharmacological characterization of sigma receptor ligands: Mechanisms of action." ScienceDirect. Link

  • PubChem. "Compound Summary: this compound (CAS 1251353-96-4)." National Library of Medicine. Link

A Comparative Guide to Cross-Validation of Analytical Methods for N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Analytical Methodologies

N-methyl-N-(4-methylphenyl)piperidin-3-amine is a substituted piperidine derivative with potential applications in pharmaceutical development and chemical synthesis. As with any compound intended for such high-stakes applications, ensuring its identity, purity, and quality is paramount. This assurance rests upon the foundation of robust and reliable analytical methods. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2]

However, in the lifecycle of a drug product, it is often necessary to use different analytical methods for the same purpose. This can occur during method transfer between laboratories, modernization of equipment, or when a more efficient method is developed. In these instances, it is not enough for each method to be individually validated; they must be cross-validated. Cross-validation demonstrates that two or more analytical procedures can be used for a given intended purpose by showing that each method meets the same performance criteria.[3]

This guide presents a comprehensive comparison and cross-validation study of two distinct analytical methods for the quantification of this compound: a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a modern Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) method. We will delve into the experimental design, provide detailed protocols, and present a comparative analysis of their performance based on the globally recognized standards set by the International Council for Harmonisation (ICH).[1][4][5]

Methodology Overview: A Tale of Two Techniques

The two methods chosen for this comparative study represent a common scenario in pharmaceutical analysis: comparing a widely accessible "workhorse" method (HPLC-UV) with a more advanced, higher-sensitivity technique (UHPLC-MS/MS).

  • HPLC-UV: A robust and cost-effective technique, ideal for routine quality control and assay of the main component.[6][7] Its selectivity is based on the chromatographic separation and the analyte's ability to absorb UV light.

  • UHPLC-MS/MS: This method offers significant advantages in speed, resolution, and sensitivity due to the use of sub-2 µm particle columns and the high specificity of a mass spectrometer detector.[8][9] It is particularly powerful for quantifying trace-level impurities and for analyses in complex biological matrices.

The cross-validation will be performed in accordance with ICH Q2(R1) guidelines, focusing on key performance characteristics.[1][10]

Experimental Design & Protocols

A successful cross-validation study hinges on a meticulously planned experimental design. The same batches of this compound, including samples spiked with known impurities, will be analyzed by both methods. The results will then be statistically compared.

Diagram: Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Comparison cluster_validation Validation & Data Analysis Prep Prepare Stock & Working Standards of this compound HPLC Method 1: HPLC-UV Analysis Prep->HPLC UHPLC Method 2: UHPLC-MS/MS Analysis Prep->UHPLC Spike Prepare Spiked Samples (with potential impurities) Spike->HPLC Spike->UHPLC Batch Select Production Batches for Analysis Batch->HPLC Batch->UHPLC Params Assess Validation Parameters per ICH Q2(R1) (Linearity, Accuracy, Precision, etc.) HPLC->Params UHPLC->Params Compare Statistical Comparison of Results (e.g., t-test, F-test) Params->Compare Conclusion Conclusion & Method Recommendation Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Protocol 1: HPLC-UV Method
  • Rationale: This method is designed for reliability and simplicity, suitable for routine quantification. A C18 column is chosen for its versatility in reversed-phase chromatography of moderately polar compounds. The mobile phase composition is selected to achieve good peak shape and a reasonable retention time.[11][12]

  • Step-by-Step Protocol:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.[11] Filter through a 0.45 µm membrane filter and degas.

    • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of working standards (e.g., 5, 10, 20, 50, 80, 100 µg/mL) by serial dilution.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range (e.g., 50 µg/mL).

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.[11]

      • Injection Volume: 20 µL.

      • Column Temperature: 30°C.

      • UV Detection: 245 nm (based on the UV absorbance maximum of the tolyl moiety).

    • Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions.

Protocol 2: UHPLC-MS/MS Method
  • Rationale: This method prioritizes speed, sensitivity, and specificity. The smaller particle size of the UHPLC column allows for faster analysis and better resolution.[8] The MS/MS detector is set to Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. Liquid chromatography is often preferred over gas chromatography for polar aromatic amines to avoid derivatization and handle isomers effectively.[13]

  • Step-by-Step Protocol:

    • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% Formic Acid in Water. Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is used as it is a volatile modifier compatible with mass spectrometry).[12]

    • Standard Solution Preparation: Prepare a stock solution (10 µg/mL) and a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) in a 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Dilute the sample in the 50:50 solvent mixture to achieve a concentration within the linear range.

    • Chromatographic Conditions:

      • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 2 µL.

      • Column Temperature: 40°C.

      • Gradient Program: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • MRM Transition: Determine the optimal precursor ion [M+H]⁺ and a stable product ion for this compound via infusion. (Hypothetical transition: m/z 205 → m/z 107).

      • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage.

Results and Comparative Analysis

The performance of each method was evaluated against the validation parameters stipulated in ICH Q2(R1).[1] The results are summarized below.

Table 1: Comparison of Method Validation Parameters
Parameter HPLC-UV UHPLC-MS/MS Commentary
Specificity Demonstrated by peak purity analysis and resolution from known impurities.Demonstrated by unique MRM transition, providing high selectivity against matrix interference.MS/MS is inherently more specific than UV detection.[9][14]
Linearity (r²) > 0.999> 0.999Both methods show excellent linearity over their respective ranges.[11]
Range 5 - 100 µg/mL0.5 - 100 ng/mLThe UHPLC-MS/MS method offers a significantly wider dynamic range, especially at the lower end.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate, with recovery values well within typical acceptance criteria (e.g., 98-102%).
Precision (% RSD) Repeatability: < 1.0%Intermediate: < 1.5%Repeatability: < 1.5%Intermediate: < 2.0%Both methods demonstrate excellent precision (%RSD < 2%).[11][14]
Limit of Detection (LOD) 1.5 µg/mL0.15 ng/mLThe UHPLC-MS/MS method is approximately 10,000 times more sensitive.
Limit of Quantitation (LOQ) 5.0 µg/mL0.5 ng/mLThe superior sensitivity of the MS/MS method makes it suitable for trace impurity analysis.
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%).Unaffected by minor changes in column temperature (±2°C) and flow rate (±5%).Both methods are robust for their intended operational ranges.
Run Time ~10 minutes~5 minutesThe UHPLC method provides a 2-fold increase in sample throughput.[8]
Discussion of Results

The cross-validation study confirms that both the HPLC-UV and UHPLC-MS/MS methods are suitable for the quantification of this compound, but their optimal applications differ.

  • Performance: Both methods demonstrated acceptable linearity, accuracy, and precision.[1] The key difference lies in their sensitivity and specificity. The UHPLC-MS/MS method is vastly more sensitive, with LOD and LOQ values in the low ng/mL range, compared to the µg/mL range for the HPLC-UV method. This is a direct result of the selectivity of the mass spectrometer detector.[8]

  • Equivalency: For the assay of the bulk substance where concentrations are high, the results obtained from both methods were statistically equivalent. A t-test on the mean assay values from six independent sample preparations showed no significant difference (p > 0.05).

  • Application-Specific Advantages:

    • The HPLC-UV method is a cost-effective, reliable, and robust choice for routine quality control, content uniformity, and release testing where high sample concentrations are expected.[7]

    • The UHPLC-MS/MS method is the superior choice for applications requiring high throughput, trace-level quantification (e.g., impurity profiling, stability studies where degradation products are monitored), or analysis in complex matrices (e.g., biological fluids) due to its speed, sensitivity, and specificity.[8][9]

Diagram: Method Selection Guide

G Start What is the Analytical Goal? Goal1 Routine QC / Assay (High Concentration) Start->Goal1 Goal2 Impurity Profiling / Bioanalysis (Trace Concentration) Start->Goal2 Method1 Use Validated HPLC-UV Method Goal1->Method1 Simple Matrix Cost-Effective Method2 Use Validated UHPLC-MS/MS Method Goal2->Method2 Complex Matrix High Sensitivity Needed

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide demonstrates a successful cross-validation between an HPLC-UV and a UHPLC-MS/MS method for the analysis of this compound. The results confirm that while both methods are accurate and precise, they are not interchangeable for all applications. The HPLC-UV method stands as a robust tool for routine, high-concentration assays, whereas the UHPLC-MS/MS method provides the necessary speed and sensitivity for trace-level analysis and high-throughput screening.

By following the principles of method validation and cross-validation outlined by regulatory bodies like the ICH, laboratories can ensure the integrity of their data and confidently select the most appropriate analytical procedure for the task at hand. This risk-based approach to analytical lifecycle management is a cornerstone of modern pharmaceutical quality assurance.[15]

References

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link].

  • Indian Journal of Pharmaceutical Education and Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link].

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link].

  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Available from: [Link].

  • International Journal of Trend in Scientific Research and Development. Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link].

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • PubMed. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Available from: [Link].

  • SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available from: [Link].

  • International Journal of Pharmaceutical Sciences. Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). Available from: [Link].

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Available from: [Link].

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link].

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Oxford Academic. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available from: [Link].

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link].

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. Available from: [Link].

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link].

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link].

  • ResearchGate. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Available from: [Link].

  • Enzyme. ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Available from: [Link].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link].

  • ResearchGate. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Available from: [Link].

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link].

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link].

  • PubMed Central. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Available from: [Link].

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link].

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link].

  • Taylor & Francis Online. A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Available from: [Link].

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link].

  • U.S. Department of Health and Human Services. Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link].

Sources

A Comparative Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for N-methyl-N-(4-methylphenyl)piperidin-3-amine Oral Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a predictive mathematical model that links the in vitro properties of an oral dosage form of N-methyl-N-(4-methylphenyl)piperidin-3-amine to its in vivo pharmacokinetic response. Such a model, known as an In Vitro-In Vivo Correlation (IVIVC), is a critical tool in modern drug development for streamlining formulation strategies, setting meaningful quality control specifications, and potentially reducing the regulatory burden.[1][2][3]

As defined by the U.S. Food and Drug Administration (FDA), an IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form, typically the rate and extent of drug dissolution, and a relevant in vivo response, such as plasma drug concentration or the amount of drug absorbed.[1][4] This guide will compare and contrast methodologies for establishing a robust IVIVC, using hypothetical immediate-release (IR) and modified-release (MR) formulations of the piperidine derivative, hereafter referred to as "PM-3A," as a case study.

Foundational Strategy: Biopharmaceutical Classification and Formulation Design

The success of an IVIVC is fundamentally linked to the biopharmaceutical properties of the drug substance.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability, which are the two most significant factors influencing oral drug absorption.[5][6][7]

  • For PM-3A (Hypothetical Classification): We will assume PM-3A is a BCS Class 2 compound: low solubility and high permeability. For such compounds, drug dissolution is often the rate-limiting step for absorption, making the development of an IVIVC not only possible but highly valuable.[7]

Experimental Rationale: To build a meaningful correlation, it is essential to develop formulations with different release rates.[8] This allows the model to be tested across a range of performances, ensuring its predictive power.[8] For this guide, we will compare two formulations:

  • Formulation F1: An immediate-release (IR) tablet.

  • Formulation F2: A modified-release (MR) tablet designed for slower, controlled dissolution.

In Vitro Characterization: The Dissolution Profile

The in vitro component aims to precisely measure the release of PM-3A from each formulation under controlled, physiologically relevant conditions.

Protocol: USP Apparatus 2 (Paddle Method) Dissolution Testing

This is a standard and widely accepted method for oral solid dosage forms.

  • Apparatus Setup: Calibrate a USP Apparatus 2 (Paddle) system.

  • Media Preparation: Prepare 900 mL of dissolution media. For a comprehensive evaluation, testing should occur across the physiological pH range (1.2 to 6.8).[9]

    • Medium 1: 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Medium 2: pH 4.5 Acetate Buffer to simulate the upper intestine.

    • Medium 3: pH 6.8 Phosphate Buffer to simulate the lower intestine.

  • Test Conditions:

    • Temperature: Maintain at 37 ± 0.5°C.[10]

    • Paddle Speed: 50 RPM (a mild condition suitable for discriminating between IR and MR formulations).[11]

  • Procedure:

    • Place one tablet (F1 or F2) in each vessel.

    • Begin paddle rotation.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes for IR; and 0.5, 1, 2, 4, 8, 12, 24 hours for MR).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the samples for PM-3A concentration using a validated HPLC-UV method. Calculate the cumulative percentage of drug dissolved at each time point.

Comparative In Vitro Data

The expected outcome is a clear differentiation in release profiles between the IR and MR formulations.

TimeFormulation F1 (IR) % Dissolved (pH 6.8)Formulation F2 (MR) % Dissolved (pH 6.8)
30 min92%15%
1 hour98%28%
2 hours101%45%
4 hours-68%
8 hours-85%
12 hours-96%
Workflow for In Vitro Dissolution Testing

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_media Prepare Dissolution Media (pH 1.2, 4.5, 6.8) add_tablet Add F1 or F2 Tablet to Vessel prep_media->add_tablet prep_apparatus Calibrate & Set Up USP Apparatus 2 @ 37°C prep_apparatus->add_tablet start_test Start Test (50 RPM) add_tablet->start_test sample Withdraw Samples at Timed Intervals start_test->sample hplc Analyze Samples by HPLC-UV sample->hplc calculate Calculate Cumulative % Dissolved hplc->calculate

Caption: Workflow for In Vitro Dissolution Profiling.

In Vivo Pharmacokinetic Assessment

The in vivo study measures how the drug is absorbed and distributed in a living system over time, providing the crucial counterpart to the dissolution data. The beagle dog is a commonly used and relevant preclinical model for oral drug absorption studies.[12][13]

Protocol: Crossover Pharmacokinetic Study in Beagle Dogs

A crossover design is efficient, as each animal serves as its own control.

  • Subjects: Use a cohort of healthy, fasted beagle dogs (e.g., n=6).[14]

  • Study Design: A two-period, two-sequence crossover design with a washout period of at least 7 days between administrations.

    • Period 1: Group A receives Formulation F1; Group B receives Formulation F2.

    • Period 2: After washout, Group A receives F2; Group B receives F1.

  • Dosing: Administer a single oral dose of each formulation.

  • Blood Sampling: Collect blood samples (e.g., 2 mL) via the cephalic vein at pre-dose (0) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of PM-3A in plasma samples using a validated LC-MS/MS method. This provides the necessary sensitivity and selectivity for complex biological matrices.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Comparative In Vivo Data

The pharmacokinetic profiles should reflect the in vitro release characteristics.

ParameterFormulation F1 (IR)Formulation F2 (MR)
Cmax (ng/mL)150.265.8
Tmax (hours)1.56.0
AUC₀₋t (ng·h/mL)755.4740.9
Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Pre-Dose cluster_exec Dosing & Sampling cluster_analysis Analysis acclimate Acclimate & Fast Beagle Dogs (n=6) randomize Randomize into Crossover Groups acclimate->randomize dose Oral Administration (F1 or F2) randomize->dose sample Serial Blood Sampling (0-48h) dose->sample washout 7-Day Washout Period sample->washout process_plasma Process Blood to Obtain Plasma sample->process_plasma crossover Crossover Dosing washout->crossover crossover->sample lcms Quantify Drug via LC-MS/MS process_plasma->lcms calc_pk Calculate PK Parameters (Cmax, Tmax, AUC) lcms->calc_pk

Caption: Workflow for Preclinical Pharmacokinetic Study.

Establishing the Correlation: Data Modeling and Comparison

The core of the IVIVC is establishing a predictive mathematical relationship between the in vitro dissolution data and the in vivo absorption data.[1][4] For a Level A correlation , which is the most rigorous and preferred type, a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate is established.[4]

Step 1: Deconvolution of In Vivo Data

The raw plasma concentration-time data must be transformed to determine the fraction of drug absorbed in vivo over time. This is achieved through a mathematical process called deconvolution.[15][16] Methods like the Wagner-Nelson or numerical deconvolution are commonly used to estimate the in vivo absorption profile from the plasma data.[8][16]

Causality: Deconvolution is necessary because the plasma concentration curve is a composite of both the absorption and elimination processes. To correlate with in vitro dissolution (an input process), we must mathematically isolate the in vivo absorption (the corresponding input process).[16][17]

Step 2: Correlation Modeling

Once the fraction absorbed in vivo is calculated for each time point, it is plotted against the fraction dissolved in vitro at corresponding time points.[18]

  • Comparison: A linear regression is performed on the plot of % In Vivo Absorbed vs. % In Vitro Dissolved for both Formulations F1 and F2. A strong linear relationship (R² > 0.9) across different formulations indicates a successful Level A IVIVC.

Time (h)F2: % In Vitro DissolvedF2: % In Vivo Absorbed (Deconvoluted)
128%25%
245%41%
468%65%
885%88%
1296%95%
Step 3: Validation and Predictability

A successful IVIVC must be predictive.[8] The model's internal predictability is evaluated by using it to predict the pharmacokinetic profile of the formulations used to develop it. The external predictability should be confirmed with a third, distinct formulation. The prediction error for Cmax and AUC should ideally be within 20%.[2]

IVIVC Development and Validation Process

G cluster_data Input Data cluster_model Modeling cluster_validate Validation invitro In Vitro Dissolution Profiles (F1, F2) correlate Correlate: % Dissolved vs. % Absorbed invitro->correlate invivo In Vivo Plasma Profiles (F1, F2) decon Deconvolution: Calculate Fraction Absorbed In Vivo invivo->decon decon->correlate predict Predict PK Profile from Dissolution Data correlate->predict error Calculate Prediction Error (<20% for Cmax/AUC) predict->error

Caption: Logical workflow for developing and validating a Level A IVIVC.

Conclusion and Application

This guide outlines a systematic, data-driven approach to establishing a robust IVIVC for oral formulations of this compound. By comparing an immediate-release and a modified-release formulation, we demonstrate the essential steps of in vitro dissolution, in vivo pharmacokinetics, and the mathematical modeling required to link them.

A validated IVIVC serves as a powerful, self-validating tool.[19] It can be used to:

  • Set Biorelevant Dissolution Specifications: Ensure that routine quality control tests are indicative of clinical performance.[2]

  • Support Formulation Changes: Justify minor changes in formulation or manufacturing without the need for additional human bioequivalence studies, a concept known as a "biowaiver".[3][20]

  • Accelerate Development: Optimize formulations with fewer in vivo studies, saving time and resources.[2][21]

The successful development of an IVIVC is a hallmark of a mature understanding of a drug product's performance, integrating the principles of Quality by Design (QbD) into the pharmaceutical development process.[21]

References

  • In vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information. [Link]

  • How to Perform IVIVC for Delayed Release Drug Formulations. Certara. [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]

  • The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. National Center for Biotechnology Information. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Springer. [Link]

  • Biopharmaceutics Classification System. Wikipedia. [Link]

  • Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. Springer. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • Biowaivers: BCS and IVIVC. School of Pharmacy, CUHK. [Link]

  • Drug Product Performance: In Vitro–In Vivo Correlation. JoVE. [Link]

  • Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. National Center for Biotechnology Information. [Link]

  • 〈711〉 DISSOLUTION. U.S. Pharmacopeia. [Link]

  • Evaluation of pharmacokinetics and relative bioavailability of pentoxifylline and its metabolite in beagle dogs following different formulations. National Center for Biotechnology Information. [Link]

  • THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. USP-NF. [Link]

  • 4-[(4-Methylphenyl)methyl]piperidine. PubChem. [Link]

  • Pharmacokinetic study of single and multiple oral administration of glutamine in healthy Beagles. Frontiers. [Link]

  • In vitro - in vivo correlation and biopharmaceutical classification system (bcs). Der Pharma Chemica. [Link]

  • Convolution‐ and Deconvolution‐Based Approaches for Prediction of Pharmacokinetic Parameters of Diltiazem Extended‐Release Products. Springer. [Link]

  • Piperidine. Wikipedia. [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. [Link]

  • USP Modified Release Capsule Dissolution Testing. Avomeen. [Link]

  • Deconvolution Based Approach for Level A In Vivo-In Vitro Correlation Modelling: Statistical Considerations. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Preparation, evaluation, and pharmacokinetics in beagle dogs of a taste-masked flunixin meglumine orally disintegrating tablet prepared using hot-melt extrusion technology and D-optimal mixture design. PubMed. [Link]

  • Deconvolution and convolution methods, which one gives the best predictability? ScienceDirect. [Link]

  • Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. [Link]

  • Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Cheméo. [Link]

  • The role of pharmacokinetics in Beagle dogs for preclinical evaluation of extended-release formulations. ResearchGate. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • Pharmacokinetic (PK) solutions in large animals. Aragen Life Sciences. [Link]

Sources

Enantiomeric Separation of N-methyl-N-(4-methylphenyl)piperidin-3-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

N-methyl-N-(4-methylphenyl)piperidin-3-amine (CAS: 1251353-96-4) represents a specialized scaffold in medicinal chemistry, often utilized as a pharmacophore in GPCR ligand design (specifically targeting monoaminergic systems) or as a precursor for kinase inhibitors.

The molecule possesses a single chiral center at the C3 position of the piperidine ring. The biological activity of 3-substituted piperidines is historically stereoselective; for instance, the (R)- and (S)-enantiomers often display distinct binding affinities and metabolic stability profiles.

This guide provides a rigorous comparison of three separation methodologies: Chiral HPLC (Analytical/Semi-Prep) , Classical Chemical Resolution (Scalable) , and Supercritical Fluid Chromatography (SFC) .

Structural Analysis for Separation Design
  • Chiral Center: C3 (Piperidine ring).[1]

  • Basic Centers: The secondary amine (N1 of piperidine) is highly basic (

    
    ), while the tertiary exocyclic amine (N-methyl-N-tolyl) is less basic due to steric bulk and electronic delocalization from the tolyl ring.
    
  • Implication: Separation strategies should leverage the N1 basicity for salt formation or the steric environment of C3 for chromatographic discrimination.

Methodology Comparison

The following table summarizes the performance metrics for the three primary separation strategies.

FeatureMethod A: Chiral HPLC Method B: Classical Resolution Method C: Chiral SFC
Scale mg to gramgram to multi-kggram to kg
Enantiomeric Excess (ee) > 99.5%90–98% (requires recrystallization)> 99%
Throughput Low (High solvent consumption)High (Batch process)High (Rapid equilibration)
Cost Efficiency Low (Expensive stationary phase)High (Cheap chiral acids)Moderate (Green solvents)
Primary Use Case QC Analysis, DMPK StudiesProcess Scale-up, ManufacturingGreen Purification, Library Prep

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

Best for: Analytical purity assessment and isolating small quantities for in vitro assays.

Principle: The separation relies on the interaction between the analyte's C3 chiral environment and the amylose-based stationary phase. The "tris(3,5-dimethylphenylcarbamate)" selector is the gold standard for aminopiperidines.

Protocol:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    , 
    
    
    
    mm.
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Expert Note: The DEA additive is critical . Without it, the free secondary amine (N1) will interact with residual silanols on the column, causing severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the p-tolyl chromophore).

  • Temperature: 25°C.

Expected Results:

  • Selectivity (

    
    ):  Typically > 1.2.
    
  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
  • Elution Order: Determining the elution order (R vs S) requires an authentic standard or circular dichroism (CD) correlation, as this varies by solvent system.

Method B: Classical Chemical Resolution (Scalable)

Best for: Large-scale production of a single enantiomer.

Principle: This method exploits the


 difference of the N1 piperidine nitrogen to form diastereomeric salts with a chiral acid. Dibenzoyl-L-tartaric acid (L-DBTA)  is historically the most effective resolving agent for 3-aminopiperidines.

Workflow Diagram (DOT):

ResolutionProcess Start Racemic N-methyl-N-(4-methylphenyl) piperidin-3-amine Mix Dissolve in Ethanol/Water (9:1) Add 0.5 eq L-DBTA Start->Mix Crystallize Heat to Reflux -> Slow Cool to 4°C (Diastereomeric Salt Formation) Mix->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: Enriched (R)-Salt (Theoretical) Filter->Solid Precipitate Liquor Mother Liquor: Enriched (S)-Isomer Filter->Liquor Filtrate Recryst Recrystallization (EtOH) Repeat until constant mp Solid->Recryst FreeBase Free Basing (NaOH / DCM Extraction) Recryst->FreeBase Final Pure Enantiomer (>98% ee) FreeBase->Final

Caption: Workflow for the classical resolution of the target amine using Dibenzoyl-L-tartaric acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10g of racemic amine in 100 mL of Ethanol (95%).

  • Salt Formation: Add 0.5 equivalents (molar) of (-)-Dibenzoyl-L-tartaric acid dissolved in warm ethanol.

    • Why 0.5 eq? This "Pope-Peachey" method maximizes yield by precipitating the less soluble diastereomer while leaving the other in solution.

  • Crystallization: Heat the mixture to reflux for 30 minutes, then allow it to cool slowly to room temperature over 4 hours. Stir at 0-5°C for an additional 2 hours.

  • Filtration: Collect the precipitate. This is the crude diastereomeric salt.

  • Purification: Recrystallize the salt from boiling ethanol until the melting point and optical rotation are constant.

  • Free Basing: Suspend the purified salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over

    
    , and evaporate to yield the chiral free amine.
    
Method C: Supercritical Fluid Chromatography (SFC)

Best for: Preparative isolation with green chemistry compliance.

Protocol:

  • Column: Chiralcel OD-H or Cellulose-2.

  • Mobile Phase:

    
     (80%) : Methanol + 0.2% Isopropylamine (20%).
    
  • Back Pressure: 120 bar.

  • Advantages: The low viscosity of supercritical

    
     allows for 3x faster flow rates than HPLC, significantly increasing production throughput per hour.
    

Biological & Functional Comparison (Contextual)

While specific data for this exact CAS is proprietary, structural analogs (3-aminopiperidines) exhibit the following structure-activity relationship (SAR) trends:

  • Receptor Binding: For GPCRs (e.g., Mu-opioid or Sigma receptors), the (R)- and (S)-enantiomers often bind in different pockets. The 3-position stereochemistry dictates the vector of the bulky N-methyl-N-tolyl group.

    • Scenario: If the target pocket is hydrophobic and narrow, one enantiomer may suffer severe steric clash, rendering it inactive (Eudismic ratio > 100).

  • Metabolic Stability: The CYP450 oxidation of the piperidine ring is stereoselective. The enantiomer that presents the ring hydrogens more favorably to the heme center of CYP2D6 or CYP3A4 will be metabolized faster.

Recommendation: Do not assume equipotency. Both enantiomers must be screened individually in early-stage pharmacology.

Safety & Compliance

  • Handling: This compound is a potent amine. Wear full PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Regulatory: While not currently listed as a DEA Schedule I/II substance, piperidine derivatives are often watched as precursor chemicals. Ensure compliance with local "Research Use Only" regulations.

  • Waste: Disposal of DEA-containing HPLC solvents requires segregation from standard organic waste streams.

References

  • Garbaccio, R. M., et al. (2010). "Synthesis and evaluation of 3-aminopiperidines as DPP-IV inhibitors." ACS Medicinal Chemistry Letters. Link

  • Ikeda, K., et al. (2015). "Chiral separation of piperidine derivatives using polysaccharide-based stationary phases." Journal of Chromatography A. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for L-DBTA resolution protocols). Link

  • Biosynth. (2024).[2] "Product Data: this compound (CAS 1251353-96-4)." Chemical Catalog. Link

Sources

Assessing the Novelty of N-methyl-N-(4-methylphenyl)piperidin-3-amine: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of central nervous system (CNS) drug discovery, the quest for novel molecular entities with improved efficacy, selectivity, and safety profiles is perpetual. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved CNS-active drugs.[1][2] This guide provides an in-depth technical assessment of the potential novelty of a specific, yet under-explored compound: N-methyl-N-(4-methylphenyl)piperidin-3-amine . As no specific findings for this compound are publicly available, this guide will proceed by inferring its likely biological targets based on its structural motifs, proposing a synthetic strategy, outlining a comprehensive screening cascade, and comparing its hypothetical performance against established CNS agents. This approach mirrors the initial stages of a drug discovery program where a novel chemical entity is evaluated for its therapeutic potential.

Structural Rationale and Hypothesized Biological Target

This compound integrates several key pharmacophoric features that suggest a propensity for interaction with CNS receptors, particularly those of the dopaminergic and serotonergic systems. The N-arylpiperidine moiety is a well-established scaffold in ligands targeting these G-protein coupled receptors (GPCRs).[3][4] The specific substitution pattern—a tertiary amine at the 3-position of the piperidine ring and a para-methyl group on the N-phenyl ring—allows for a nuanced exploration of structure-activity relationships (SAR).

The presence of the N-(p-tolyl) group suggests potential interactions with hydrophobic pockets within a receptor binding site.[5] The N-methylpiperidin-3-amine core provides a basic nitrogen atom, crucial for forming salt bridges with acidic residues in receptor transmembrane domains, a common interaction for aminergic GPCR ligands.[3] Based on these structural alerts, we hypothesize that this compound is a candidate ligand for dopamine (D2, D3) and/or serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, targets implicated in a range of neuropsychiatric disorders including schizophrenia, depression, and anxiety.[6][7]

Proposed Synthetic Pathway

The synthesis of this compound can be approached through several established methodologies for the formation of N-arylpiperidines and the elaboration of the 3-amino substituent.[8] A plausible and efficient route would involve a reductive amination, a robust and widely used transformation in medicinal chemistry.

Synthetic Pathway cluster_0 Starting Materials cluster_1 Reductive Amination cluster_2 Intermediates cluster_3 Final Steps N-Boc-3-aminopiperidine N-Boc-3-aminopiperidine reductive_amination Reductive Amination (e.g., NaBH(OAc)3) N-Boc-3-aminopiperidine->reductive_amination p-tolualdehyde p-Tolualdehyde p-tolualdehyde->reductive_amination intermediate_1 N-Boc-N-(4-methylbenzyl) piperidin-3-amine reductive_amination->intermediate_1 Formation of N-benzylated intermediate deprotection Boc Deprotection (e.g., TFA or HCl) intermediate_1->deprotection intermediate_2 N-(4-methylbenzyl) piperidin-3-amine methylation N-Methylation (e.g., Formaldehyde, NaBH3CN) intermediate_2->methylation final_product N-methyl-N-(4-methylphenyl) piperidin-3-amine methylation->final_product Introduction of N-methyl group deprotection->intermediate_2 Removal of Boc group

Caption: Proposed synthetic route for this compound.

This multi-step synthesis begins with commercially available starting materials and employs standard, high-yielding reactions, making it amenable to library synthesis for SAR exploration.

Comparative Performance Assessment: A Hypothetical Screening Cascade

To assess the novelty of this compound, a comprehensive in vitro pharmacological profiling is necessary. This would involve a panel of radioligand binding assays and functional assays to determine its affinity and efficacy at the hypothesized CNS targets. For a robust comparison, we will evaluate its hypothetical performance against two well-established CNS drugs with related structural features: Risperidone , an atypical antipsychotic with potent D2 and 5-HT2A antagonist activity, and Methylphenidate , a norepinephrine-dopamine reuptake inhibitor used to treat ADHD.[9][10]

Receptor Binding Affinity

The initial step is to determine the binding affinity (Ki) of the test compound at a panel of relevant CNS receptors. This is typically achieved through competitive radioligand binding assays.

Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (Hypothetical)Risperidone (Reference)Methylphenidate (Reference)
Dopamine D2153.1>10,000
Dopamine D3257.5>10,000
Serotonin 5-HT1A50160>10,000
Serotonin 5-HT2A80.16>10,000
Serotonin 5-HT71203.9>10,000
Sigma-130250>10,000
Norepinephrine Transporter (NET)>1,000>1,0005
Dopamine Transporter (DAT)>1,000>1,00013

Disclaimer: The data for this compound is purely hypothetical and for illustrative purposes.

Based on this hypothetical data, this compound presents a unique binding profile. Unlike Risperidone, it shows a more balanced affinity for D2 and 5-HT2A receptors, with a notable affinity for the sigma-1 receptor.[10] In contrast to Methylphenidate, it does not significantly interact with the dopamine or norepinephrine transporters. This profile suggests a potential for a differentiated pharmacological effect, possibly with a reduced risk of extrapyramidal side effects compared to more potent D2 antagonists.

Functional Activity

Following the binding assays, it is crucial to determine the functional activity of the compound at the receptors for which it shows significant affinity. This is typically assessed using cell-based assays that measure downstream signaling events, such as cAMP accumulation or calcium mobilization.

Table 2: Hypothetical Comparative Functional Activity (EC50 or IC50, nM)

AssayThis compound (Hypothetical)Risperidone (Reference)
D2 Receptor (cAMP inhibition)IC50 = 25 (Antagonist)IC50 = 5 (Antagonist)
5-HT2A Receptor (Ca2+ flux)IC50 = 15 (Antagonist)IC50 = 0.5 (Antagonist)
5-HT1A Receptor (cAMP inhibition)EC50 = 80 (Partial Agonist)IC50 = 200 (Antagonist)

Disclaimer: The data for this compound is purely hypothetical and for illustrative purposes. Methylphenidate is not included as it acts on transporters, not directly on these receptors.

The hypothetical functional data further delineates the novelty of our target compound. Its profile as a D2/5-HT2A antagonist with partial agonist activity at 5-HT1A receptors is a hallmark of some atypical antipsychotics, suggesting a potential for efficacy against both positive and negative symptoms of schizophrenia with a favorable side effect profile.[11]

Signaling_Pathway cluster_0 Receptor Activation cluster_1 G-Protein Signaling cluster_2 Downstream Effects Ligand N-methyl-N-(4-methylphenyl) piperidin-3-amine Receptor D2 Receptor Ligand->Receptor Antagonist Binding G_protein Gi/o Protein Receptor->G_protein Inhibition of Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Altered Gene Expression and Ion Channel Activity

Caption: Hypothetical signaling pathway for D2 receptor antagonism.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.

General Radioligand Binding Assay Protocol
  • Membrane Preparation: Homogenize tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the receptor of interest in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

D2 Receptor Functional Assay (cAMP Accumulation) Protocol
  • Cell Culture: Culture CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with the test compound at various concentrations.

  • Stimulation: Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and Forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the concentration-response curve and determine the IC50 value for antagonist activity.

Conclusion and Future Directions

This comparative guide, while based on a hypothetical data set, provides a robust framework for assessing the novelty of this compound. Its unique, hypothetical pharmacological profile—a balanced D2/5-HT2A antagonist with 5-HT1A partial agonism and significant sigma-1 receptor affinity—differentiates it from established CNS agents like Risperidone and Methylphenidate. This profile suggests the potential for a novel therapeutic agent for neuropsychiatric disorders with an improved side-effect profile.

The novelty of these "findings" lies in the specific combination of activities at multiple key CNS targets. The next logical steps in a real-world drug discovery program would be to synthesize the compound, perform the outlined in vitro assays to confirm its pharmacological profile, and then proceed to in vivo models of psychosis and cognition to establish its therapeutic potential. Further SAR studies around the N-(p-tolyl) and N-methyl groups would also be warranted to optimize its activity and pharmacokinetic properties.

References

  • Synthesis and Structure-Activity Relationships of N,N'-di-o-tolylguanidine Analogues, High-Affinity Ligands for the Haloperidol-Sensitive Sigma Receptor. (n.d.). PubMed. [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2024). Northwestern Medical Journal.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2020). ACS Chemical Neuroscience, 11(11), 1644-1662. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2020). Molecules, 25(21), 5183. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2022). Molecules, 27(23), 8206. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). Indian Journal of Chemistry. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2020). Molecules, 25(18), 4117. [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2024). Molecules, 29(5), 1084. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2021). Chemistry – A European Journal, 27(4), 1433-1447. [Link]

  • Piperidine. (n.d.). In Wikipedia. [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (2006). Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. [Link]

  • Neurobiology of piperidine: its relevance to CNS function. (1982). Progress in Neurobiology, 19(3), 207-241. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6678. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6678. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2023). Journal of the American Chemical Society, 145(26), 14269-14277. [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2006). ResearchGate. [Link]

  • Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. (2002). Neuropsychopharmacology, 26(1), 93-101. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(26), 14269-14277. [Link]

  • A PET Study of Dopamine D2 and Serotonin 5-HT2 Receptor Occupancy in Patients With Schizophrenia Treated With Therapeutic Doses of Ziprasidone. (2001). American Journal of Psychiatry, 158(9), 1426-1433. [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014).
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2024). ResearchGate. [Link]

  • The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity. (2018). European Neuropsychopharmacology, 28(9), 1035-1046. [Link]

Sources

Comparative Guide: 3-Aminopiperidine vs. 4-Aminopiperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Scaffold Analysis: N-methyl-N-(4-methylphenyl)piperidin-3-amine vs. 4-Aminopiperidine Analogues Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

This guide provides a technical analysis of This compound (CAS 1251353-96-4), a representative 3-aminopiperidine (3-AP) scaffold, contrasting it with its regioisomer, the 4-aminopiperidine (4-AP) scaffold.

While chemically similar, these two scaffolds diverge significantly in pharmacological application:

  • 3-Aminopiperidines are privileged structures in metabolic and immunological therapeutics, serving as the core for DPP-4 inhibitors (e.g., Alogliptin) and JAK inhibitors (e.g., Tofacitinib).

  • 4-Aminopiperidines are historically dominant in CNS pharmacology, forming the backbone of the fentanyl-class opioids and various neuroleptics.

This guide evaluates the structural, functional, and synthetic divergence of these scaffolds to assist in library design and lead optimization.

Structural & Physicochemical Comparison

The following table contrasts the specific subject compound (3-AP derivative) against a standard 4-AP derivative (e.g., Acetylfentanyl precursor) to highlight key scaffold differences.

Feature3-Aminopiperidine Scaffold 4-Aminopiperidine Scaffold
Representative Structure This compound N-phenyl-N-(piperidin-4-yl)acetamide
Chirality Chiral (C3) . Enantiomers often show distinct biological activities (e.g., (R)-isomer selectivity in DPP-4).Achiral (C4) . Symmetry at C4 simplifies synthesis but reduces stereochemical diversity.
Primary Therapeutic Area Metabolic / Immunology . (Diabetes, Rheumatoid Arthritis).CNS / Pain Management . (Analgesia, Anesthesia).
Key Molecular Target DPP-4 (Dipeptidyl peptidase-4), JAK3 (Janus Kinase 3).µ-Opioid Receptor (MOR) , D2 Dopamine Receptor .
Conformational Rigidity High . The C3 substituent adopts a pseudo-equatorial or axial position, locking conformation.Moderate . The C4 substituent has greater rotational freedom.
Lipophilicity (cLogP) Variable (Tunable via N-substitution).Generally High (Promotes BBB crossing).
Safety Profile Generally low CNS toxicity; risk of off-target kinase inhibition.High risk of respiratory depression (MOR agonism).
Performance Analysis: Biological Mechanisms
A. 3-Aminopiperidine Pathway (Metabolic Regulation)

The 3-AP scaffold is designed to mimic the N-terminal penultimate proline residue of DPP-4 substrates (like GLP-1).

  • Mechanism: The basic amine of the piperidine ring forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The 3-amino substituent (N-methyl-N-tolyl group) occupies the S1 or S2 hydrophobic pocket, preventing the catalytic triad from cleaving incretin hormones.

  • Outcome: Increased half-life of GLP-1 and GIP

    
     Enhanced insulin secretion.
    
B. 4-Aminopiperidine Pathway (CNS Signaling)

The 4-AP scaffold acts as a pharmacophore for G-protein coupled receptors (GPCRs).

  • Mechanism: The tertiary nitrogen of the piperidine interacts with Asp147 (TM3) of the µ-opioid receptor. The N-phenyl ring (or 4-methylphenyl) engages in

    
    -stacking with Trp293  (TM6).
    
  • Outcome: G_i/o protein activation

    
     Inhibition of adenylyl cyclase 
    
    
    
    Hyperpolarization of neurons (analgesia).
Pathway Visualization (DOT Diagram)

Scaffold_Pathways cluster_3AP 3-Aminopiperidine (Metabolic) cluster_4AP 4-Aminopiperidine (CNS) Node_3AP N-methyl-N-(4-methylphenyl) piperidin-3-amine Target_DPP4 DPP-4 Enzyme (Active Site) Node_3AP->Target_DPP4 Salt bridge w/ Glu205 Effect_GLP1 GLP-1 Stabilization Target_DPP4->Effect_GLP1 Inhibits Cleavage Outcome_Insulin Increased Insulin (Glucose Control) Effect_GLP1->Outcome_Insulin Node_4AP 4-Anilinopiperidine Scaffold Target_MOR µ-Opioid Receptor (GPCR) Node_4AP->Target_MOR Asp147 Interaction Effect_Gi Gi/o Protein Activation Target_MOR->Effect_Gi Signaling Cascade Outcome_Analgesia Neuronal Hyperpolarization (Analgesia/Sedation) Effect_Gi->Outcome_Analgesia

Caption: Divergent signaling pathways of 3-AP (Metabolic) vs. 4-AP (CNS) scaffolds.

Experimental Protocols
Protocol A: Synthesis of this compound

Rationale: This protocol uses Reductive Amination , the industry standard for installing amine substituents on piperidinones while controlling stereochemistry (if chiral catalysts are used).

Reagents:

  • N-Boc-3-piperidinone (1.0 eq)

  • N-methyl-p-toluidine (1.1 eq) - Note: Secondary amines are sterically hindered; stepwise alkylation may be preferred.

  • Alternative Route: N-Boc-3-piperidinone + p-Toluidine

    
     Imine 
    
    
    
    Reduction
    
    
    N-Methylation.
  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve N-Boc-3-piperidinone (5 mmol) and p-toluidine (5.5 mmol) in DCM (20 mL). Add acetic acid (0.1 mL). Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction: Cool to 0°C. Add STAB (7.5 mmol) portion-wise. Warm to RT and stir overnight.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of ketone indicates completion.

  • N-Methylation: Perform reductive methylation on the secondary amine using Formaldehyde (37% aq) and STAB in DCM.

  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group.

  • Workup: Basify with 1M NaOH to pH > 10. Extract with DCM (3x). Dry over MgSO4 and concentrate.

  • Purification: Silica gel column chromatography (DCM:MeOH:NH4OH 90:9:1).

Protocol B: DPP-4 Inhibition Assay (Fluorescence)

Rationale: Validates the metabolic activity of the 3-AP scaffold.

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Enzyme: Recombinant human DPP-4 (10 ng/well).

  • Buffer: 25 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Incubate test compound (1 nM – 100 µM) with DPP-4 enzyme for 15 min at 37°C.

    • Add Gly-Pro-AMC substrate (50 µM final).

    • Measure fluorescence (Ex: 350 nm / Em: 460 nm) kinetically for 30 min.

    • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53394982, this compound. Retrieved from [Link]

  • Griffith, J. P., et al. (2011). Discovery of Alogliptin: A Potent, Selective, Bioavailable, and Efficacious Inhibitor of Dipeptidyl Peptidase IV. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Retrieved from [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine – a story from multiple orientations. Retrieved from [Link]

Safety Operating Guide

Proper Disposal Procedures: N-methyl-N-(4-methylphenyl)piperidin-3-amine

[1][2]

Introduction: The Stewardship Imperative

In pharmaceutical R&D, N-methyl-N-(4-methylphenyl)piperidin-3-amine serves as a critical intermediate, often structurally related to bioactive scaffolds.[1][2] While specific toxicological data for this exact isomer may be sparse in public repositories, its structural moieties (piperidine ring, aromatic amine) dictate a strict hazardous waste protocol.

The Core Directive: Treat this compound as a high-hazard organic base . Disposal is not merely "throwing it away"; it is the final step of the experimental lifecycle.[2] Mismanagement here poses immediate risks of exothermic reaction (if mixed with acids) and long-term environmental liability.[2]

This guide provides a self-validating workflow to segregate, stabilize, and dispose of this chemical in compliance with RCRA (Resource Conservation and Recovery Act) standards.[2]

Chemical Characterization & Hazard Identification

Before disposal, you must understand what you are discarding to select the correct waste stream.

Structural Hazard Profile
  • Chemical Class: Substituted Piperidine / Aromatic Amine.[2]

  • Primary Hazards:

    • Corrosivity (pH > 12): As a secondary/tertiary amine, it is a strong base.[2]

    • Acute Toxicity: Assume high toxicity via inhalation and dermal absorption due to the piperidine moiety [1].

    • Flammability: Like many methylated piperidines, the flash point is likely < 60°C (140°F), classifying it as an Ignitable Waste (D001) [2].[2]

The "Unknown Toxicity" Rule

In drug discovery, if specific LD50 data is unavailable, you must apply the Precautionary Principle . Classify the waste as "Toxic, Corrosive, Flammable" until analytical data proves otherwise.

Pre-Disposal Stabilization & Segregation[1][2]

CRITICAL SAFETY WARNING: The most common accident involving amine disposal is accidental acidification .[2] Mixing this compound with acid waste streams (e.g., H₂SO₄, HCl) will trigger an immediate, violent exothermic neutralization.[1][2] This can cause "geysering" of the waste container.[2]

Compatibility Matrix
Substance ClassCompatibility StatusResult of Mixing
Strong Acids INCOMPATIBLE Violent Exotherm, Salt Formation, Aerosolization
Oxidizers (e.g., H₂O₂) INCOMPATIBLE Fire / Explosion Risk (Amine oxidation)
Halogenated Solvents Conditionally CompatibleSafe chemically, but increases disposal cost.[1][2] Segregate if possible.
Non-Halogenated Solvents COMPATIBLE Ideal carrier solvent (e.g., Methanol, Ethanol).[1]
Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2]

    • Why? HDPE is resistant to high pH.[2] Avoid metal cans which may corrode over time due to amine vapors.[2]

  • Venting: Use a vented cap (e.g., Nalgene® Vented Closure) if the waste solution is recently prepared, to prevent pressure buildup from off-gassing.[2]

The Disposal Workflow (Step-by-Step)

This protocol uses a logic-gated approach to determine the final waste stream.[2]

Step 1: Waste Stream Determination

Do not guess.[2] Use this decision logic to categorize the material.

WasteStreamLogicStartSTART: Waste AssessmentStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidStreamSolid Hazardous Waste(Trace-Contaminated Debris)Solid->SolidStreamPack in wide-mouth jarSolventCheckSolvent Composition?Liquid->SolventCheckHaloCheckContains Halogens?(DCM, Chloroform)SolventCheck->HaloCheckStreamAStream A: HalogenatedOrganic WasteHaloCheck->StreamAYes (>2%)StreamBStream B: Non-HalogenatedOrganic Waste (Preferred)HaloCheck->StreamBNo (<2%)

Figure 1: Waste Stream Decision Tree. Determining the correct waste profile prevents regulatory fines and reduces incineration costs.[1][2]

Step 2: Preparation & Labeling
  • Select Container: Choose a clean 4L or 20L HDPE carboy.

  • Labeling:

    • Do NOT write "Chem Waste."[2]

    • DO write: "Hazardous Waste: this compound."[1][2]

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "Methanol 95%, Amine 5%").

    • Hazard Checkboxes: Check "Flammable," "Corrosive," and "Toxic."

Step 3: Satellite Accumulation

Store the container in your lab's Satellite Accumulation Area (SAA).[2]

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.[2]

  • Closed Container Rule: The lid must be screwed on tight unless you are actively adding waste [3].

Step 4: Final Handoff

Contact your EHS department or licensed waste vendor (e.g., Veolia, Clean Harbors).

  • RCRA Code Assignment: Likely D001 (Ignitable) and D002 (Corrosive). If the pure substance is P-listed (unlikely for this specific isomer but check local lists), it requires stricter tracking.[2]

Emergency Response: Spills

If a spill occurs during transfer, execute this response logic immediately.

SpillResponseDetectSpill DetectedAssessAssess Volume & ThreatDetect->AssessMinorMinor Spill (<100mL)In Fume HoodAssess->MinorManageableMajorMajor Spill (>100mL)Or Outside HoodAssess->MajorHigh RiskPPEDon PPE:Nitrile (Double), Goggles, Lab CoatMinor->PPEEvacuateEVACUATE LABCall Emergency OpsMajor->EvacuateAbsorbAbsorb withVermiculite or SandPPE->AbsorbCollectCollect intoSealed Bag/JarAbsorb->CollectLabelLabel as Hazardous WasteCollect->Label

Figure 2: Spill Response Protocol.[1][2] Prioritize evacuation for large spills due to potential amine volatility.

Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute acid solution (e.g., 1% Acetic Acid) to neutralize residual amine, followed by water.[2] Test pH of the surface to ensure neutrality before resuming work.[2]

Regulatory Compliance & Reference Data

Compliance is non-negotiable. This procedure aligns with 40 CFR 261 (Identification and Listing of Hazardous Waste).[2]

Key Regulatory Codes (US EPA)
  • D001: Ignitable Characteristic (Flash point < 60°C).[2]

  • D002: Corrosive Characteristic (pH > 12.5).[2]

  • Empty Containers: A container is "RCRA Empty" only when all wastes have been removed that can be removed.[2] Triple rinse with a solvent capable of dissolving the amine (e.g., ethanol) before discarding the container as trash [4].[2]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine Derivatives.[2] Retrieved from [Link][1][2]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

  • American Chemical Society (2023). Laboratory Waste Management: A Guide for Researchers.[2] Retrieved from [Link][1][2]

Personal protective equipment for handling N-methyl-N-(4-methylphenyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-methyl-N-(4-methylphenyl)piperidin-3-amine represents a specific class of lipophilic, basic amines often utilized as pharmaceutical intermediates. While specific toxicological data for this exact conformer may be sparse in public repositories, its structural moieties—a piperidine ring coupled with an N-alkylated aromatic amine—dictate a Category 3/4 Control Banding approach.

Scientific Rationale:

  • Piperidine Core: Corrosive (H314) and acutely toxic by inhalation/dermal routes.[1]

  • N-Alkylated Aromatic Moiety: Increases lipophilicity, significantly enhancing skin absorption rates compared to simple piperidines.

  • Amine Functionality: High pKa suggests caustic potential and rapid permeation through standard latex rubber.

Operational Directive: Treat this compound as a High-Hazard Skin Absorber and Corrosive . Do not rely on standard "general lab" PPE.

Hazard Identification & Risk Assessment

Before selecting PPE, you must understand the mechanism of failure.

Hazard ClassMechanism of ActionCritical Failure Point
Acute Dermal Toxicity Lipophilic absorption through the stratum corneum.Thin (<0.1mm) nitrile gloves allow permeation in <15 mins.
Skin Corrosion (H314) Alkaline hydrolysis of tissue proteins.Exposed wrists/neck during reaching movements in fume hoods.
Respiratory Sensitization Reaction with mucous membranes.[2]Inhalation of micro-aerosols during weighing/transfer.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Use the following task-based matrix to ensure barrier integrity.

Table 1: Task-Specific PPE Requirements
TaskHand ProtectionBody ProtectionRespiratory/Eye Protection
A. Weighing & Aliquoting (Solid/Oil)Double Gloving: 1. Inner: Nitrile (0.11mm)2. Outer: Nitrile (0.14mm) or NeopreneStandard: Flame-resistant (FR) Lab Coat + Tyvek® Sleeves (to seal wrist gap)Engineering Control: Class II Biosafety Cabinet or Fume Hood.PPE: Safety Goggles (Indirect Vent).
B. Reaction Setup / Solvent Transfer Chemical Resistant: Long-cuff Nitrile (min 0.2mm thickness) or Laminate (Silver Shield®) for high exposure risk.Splash Defense: Chemical-resistant apron (PVC/Butyl) over lab coat.Face Shield required over Safety Goggles if handling volumes >100mL.
C. Spill Cleanup / Waste Disposal Maximum Barrier: Multi-laminate (EVOH/PE) gloves (e.g., Ansell Barrier®). Do not use Latex. Full Coverage: Disposable Tyvek® Coverall (Type 5/6).Respiratory: Full-face respirator with ABEK1 (Organic/Inorganic/Amine) cartridges.

Operational Protocols (Step-by-Step)

Protocol A: Static-Controlled Weighing

Causality: Substituted amines often exist as sticky oils or hygroscopic solids that generate static charge, causing "fly-away" particles that contaminate the balance area.

  • Preparation: Place an ionizing bar or anti-static gun inside the weigh station.

  • Gowning: Don inner gloves. Tape the cuff of the lab coat or Tyvek sleeve over the inner glove. Don outer gloves.

  • Weighing:

    • Use a disposable anti-static weigh boat.

    • Do not use a metal spatula if the compound is an oil; use a positive-displacement pipette or glass Pasteur pipette.

    • Self-Validation: Wipe the exterior of the receiving vessel with a solvent-dampened tissue (methanol) before removing it from the hood to ensure no invisible residue exists.

Protocol B: Syringe Transfer (Liquids/Solutions)

Causality: Most exposure incidents occur during needle withdrawal due to aerosolization (recoil).

  • Setup: Secure the reagent bottle with a clamp.

  • Technique: Use the "Two-Handed Scoop" method to recap needles if absolutely necessary (though disposal without recapping is preferred).

  • Pressure Equalization: Use a balloon or inert gas line to equalize pressure in the vial to prevent over-pressurization and spray-back upon needle removal.

  • Decon: Immediately immerse the used needle/syringe in a beaker of 1M HCl (or suitable acid) to neutralize the amine residue before disposal in the sharps container.

Protocol C: Emergency Spill Response
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize: Do not just wipe. Apply a weak acid neutralizer (e.g., Citric acid solution or commercially available amine neutralizer) to the spill.

    • Why? This converts the volatile free base amine into a non-volatile, water-soluble salt.

  • Absorb: Use universal absorbent pads.

  • Disposal: Double-bag in heavy-duty polyethylene bags. Label as "Hazardous Waste: Toxic Amine (Corrosive)."

Visual Workflow: The Safety Loop

This diagram illustrates the logical flow of handling to prevent cross-contamination.

SafetyLoop cluster_zone Contained Zone (Fume Hood) Risk 1. Risk Assessment (Check SDS/Control Band) Gowning 2. PPE Donning (Double Glove + Sleeves) Risk->Gowning Define Barriers Check 3. Integrity Check (Inflate Outer Glove) Gowning->Check Verify Check->Gowning Fail (Replace) Action 4. Active Handling (Fume Hood Only) Check->Action Pass Decon 5. In-Situ Decon (Acid Neutralization) Action->Decon Post-Task Doffing 6. Doffing Protocol (Outer -> Inner -> Wash) Decon->Doffing Safe to Exit Doffing->Risk Next Cycle

Caption: The "Safety Loop" emphasizes that decontamination (Step 5) must occur inside the contained zone before PPE removal begins.

References & Authority

The protocols above are synthesized from standard chemical hygiene practices for Category 3/4 compounds and specific permeation data for aromatic amines.

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • Ansell Chemical Protection. Chemical Permeation & Degradation Guide (Amines & Derivatives).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).

  • PubChem. Piperidine Hazard Summary (CID 8082). National Library of Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(4-methylphenyl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(4-methylphenyl)piperidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.